Desmethyl Amisulpride Hydrobromide
Description
Properties
Molecular Formula |
C₁₆H₂₆BrN₃O₄S |
|---|---|
Molecular Weight |
436.36 |
Synonyms |
4-Amino-N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-(ethylsulfonyl)-2-hydroxybenzamide HBr salt |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: Desmethyl Amisulpride Hydrobromide
CAS: 2437254-41-4 Synonyms: Amisulpride Impurity B (Hydrobromide Salt); O-Desmethyl Amisulpride HBr; 4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-(ethylsulfonyl)-2-hydroxybenzamide hydrobromide.
Part 1: Executive Technical Summary
Desmethyl Amisulpride Hydrobromide (CAS 2437254-41-4) is the hydrobromide salt of the O-desmethyl metabolite of the atypical antipsychotic Amisulpride. In pharmaceutical development, it serves two critical roles:
-
Primary Impurity Marker (Impurity B): It is the designated "Impurity B" in European Pharmacopoeia (EP) and British Pharmacopoeia (BP) monographs. It arises primarily through hydrolysis of the methoxy group or as a metabolic byproduct.
-
Active Metabolite Reference: While Amisulpride undergoes limited metabolism, the O-desmethyl variant represents a potential minor active metabolite retaining benzamide pharmacophore characteristics (D2/D3 antagonism).
This guide provides a comprehensive technical breakdown of its physicochemical properties, synthesis pathways, analytical profiling, and handling protocols for research and QC applications.
Part 2: Chemical Identity & Physicochemical Properties
The transition from Amisulpride to its desmethyl form involves the cleavage of the methyl ether at the ortho position of the benzamide ring, resulting in a phenol group. The hydrobromide salt form is utilized to enhance crystallinity and stability for use as a reference standard.
Structural Specifications
| Feature | Detail |
| Chemical Name | 4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-(ethylsulfonyl)-2-hydroxybenzamide hydrobromide |
| Molecular Formula | C₁₆H₂₆BrN₃O₄S |
| Molecular Weight | 436.37 g/mol (Salt); 355.45 g/mol (Free Base) |
| Parent Drug | Amisulpride (CAS 71675-85-9) |
| Modification | O-Demethylation at Position 2 (Methoxy |
| Salt Form | Hydrobromide (HBr) |
| Chirality | Contains one chiral center at the pyrrolidine C2. (Typically supplied as the racemate or (S)-enantiomer depending on parent drug specifications). |
Physicochemical Behavior
-
Solubility: High solubility in water and polar organic solvents (Methanol, DMSO) due to the ionic HBr character and the phenolic hydroxyl group.
-
Acidity (pKa): The phenolic -OH introduces a pKa ~8-10, making the molecule more sensitive to pH changes in HPLC compared to the parent methoxy compound.
-
Hygroscopicity: Hydrobromide salts can be hygroscopic; storage under desiccated conditions is mandatory to prevent stoichiometry shifts.
Part 3: Synthesis & Production Pathways
The production of CAS 2437254-41-4 for research typically follows two routes: degradative synthesis (from Amisulpride) or de novo synthesis.
Synthetic Workflow (Graphviz)
Caption: Synthetic pathways for Desmethyl Amisulpride HBr, showing both direct demethylation of the parent and de novo assembly.
Key Synthetic Considerations
-
Selectivity: When using Lewis acids like Boron Tribromide (
) for demethylation, care must be taken to avoid affecting the ethylsulfonyl moiety or the pyrrolidine ring. -
Purification: The phenolic product significantly differs in polarity from the methoxy parent, allowing facile separation via silica gel chromatography or preparative HPLC.
-
Salt Crystallization: The HBr salt is precipitated typically from isopropanol or ethanol to ensure a stoichiometric 1:1 salt.
Part 4: Analytical Profiling & Quality Control
For researchers using this compound as a Reference Standard (RS), accurate identification is paramount.
HPLC Method (Impurity Profiling)
The separation of Amisulpride from Impurity B (Desmethyl) relies on the difference in hydrophobicity. The phenolic group in Impurity B makes it more polar than the parent at neutral pH, but retention behavior is highly pH-dependent.
Protocol: Reverse Phase LC (EP/BP Aligned)
-
Column: C18 (Octadecylsilyl silica), 5 µm, 250 x 4.6 mm.[1]
-
Mobile Phase A: Phosphate buffer pH 3.0 - 4.0 (suppresses phenol ionization).
-
Mobile Phase B: Acetonitrile.[1]
-
Detection: UV at 225 nm or 280 nm.
-
Elution Order:
-
Oxidation impurities (Sulfoxides) - Early eluting.
-
Desmethyl Amisulpride (Impurity B) - Elutes after Amisulpride in some ion-pair methods, but often before in standard RP methods depending on pH. Note: In many validated BP methods, Impurity B elutes at RRT ~1.1 to 1.2 relative to Amisulpride due to specific stationary phase interactions.
-
Mass Spectrometry (LC-MS/MS)
-
Parent Ion: Amisulpride
. -
Target Ion (Desmethyl):
. -
Mass Shift: -14 Da (Loss of
). -
Fragmentation Pattern: The loss of the diethyl-sulfone or the pyrrolidine side chain remains consistent, but the core benzamide fragment will show the -14 Da shift.
Analytical Logic Diagram
Caption: Workflow for identifying and quantifying Desmethyl Amisulpride in bulk drug substances.
Part 5: Pharmacology & Safety (Metabolite Context)
Pharmacological Activity
Amisulpride is a selective dopamine
-
Affinity: Hydroxybenzamides generally retain
affinity, often with slightly altered kinetics. -
Clinical Relevance: Amisulpride is poorly metabolized in humans (eliminated largely unchanged in urine). Therefore, Desmethyl Amisulpride is primarily a process impurity or degradation product rather than a major metabolic concern for toxicity (unlike CYP-active metabolites).
Regulatory Limits (ICH Q3A/B)
As a known impurity:
-
Reporting Threshold: >0.05%
-
Identification Threshold: >0.10%
-
Qualification Threshold: >0.15%
-
Researchers developing generic Amisulpride formulations must prove Impurity B levels are controlled below these limits using CAS 2437254-41-4 as the quantitative standard.
Part 6: Handling & Storage Protocols
Signal Word: WARNING (Potent Compound)
| Parameter | Recommendation |
| Storage Temperature | 2-8°C (Refrigerated). Long-term: -20°C. |
| Atmosphere | Inert gas (Argon/Nitrogen) recommended. Hygroscopic. |
| PPE Requirements | N95/P2 Respirator, Nitrile Gloves, Safety Goggles. |
| Solubility for Use | Dissolve in DMSO or Methanol for stock solutions. Aqueous solutions should be prepared fresh to prevent oxidation of the phenol group. |
References
-
European Pharmacopoeia Commission. (2023). Amisulpride Monograph 1490. European Directorate for the Quality of Medicines (EDQM). Link
-
Coukell, A. J., & Spencer, C. M. (1996). Amisulpride: A Review of its Pharmacodynamic and Pharmacokinetic Properties and Therapeutic Efficacy in Schizophrenia. CNS Drugs. Link
-
Skibinski, R., et al. (2016). Application of an Untargeted Chemometric Strategy in the Impurity Profiling of Pharmaceuticals: An Example of Amisulpride. Journal of Chromatographic Science. Link
-
Sigma-Aldrich. (2024). Desmethyl Amisulpride Hydrobromide Product Specification. Link
-
International Conference on Harmonisation (ICH). (2006). Q3B(R2): Impurities in New Drug Products. Link
Sources
An In-depth Technical Guide to 4-Amino-N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-(ethylsulfonyl)-2-hydroxybenzamide
Abstract
This technical guide provides a comprehensive analysis of the chemical structure, properties, synthesis, and potential pharmacological profile of 4-Amino-N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-(ethylsulfonyl)-2-hydroxybenzamide. This molecule is a structural analog of the well-characterized atypical antipsychotic, Amisulpride, with the distinguishing feature of a hydroxyl group at the 2-position of the benzamide ring in place of a methoxy group. This guide leverages the extensive data available for Amisulpride to build a predictive framework for the title compound, offering researchers and drug development professionals a detailed starting point for its investigation. We will explore a plausible synthetic pathway, outline key analytical characterization techniques, and detail experimental protocols for evaluating its primary pharmacological activity as a putative dopamine D2/D3 receptor antagonist.
Introduction and Molecular Overview
The compound 4-Amino-N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-(ethylsulfonyl)-2-hydroxybenzamide belongs to the substituted benzamide class of molecules, a chemical family that has yielded numerous pharmacologically active agents. Its structure is highly analogous to Amisulpride, a clinically significant atypical antipsychotic used in the treatment of schizophrenia and, at lower doses, dysthymia.[1][2] Amisulpride's therapeutic effects are primarily mediated through selective antagonism of dopamine D2 and D3 receptors, with a unique dose-dependent dual action.[2]
The key structural deviation in the compound of interest is the replacement of Amisulpride's 2-methoxy group with a 2-hydroxy group (a salicylamide moiety). This modification is significant, as the hydrogen-bonding capability and electronic properties of a hydroxyl group versus a methoxy group can substantially influence a molecule's physicochemical properties, metabolic stability, receptor binding affinity, and overall pharmacological profile. Salicylamide derivatives themselves are known to possess a wide range of biological activities, including antiviral and antimicrobial properties.[3][4]
This guide will, therefore, treat 4-Amino-N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-(ethylsulfonyl)-2-hydroxybenzamide as a novel investigational compound, using the robust pharmacological and chemical data of Amisulpride as a primary reference point for predictive analysis and experimental design.
Chemical Structure and Physicochemical Properties
The molecular structure combines a substituted aromatic benzamide core with a chiral pyrrolidine side chain.
Molecular Structure
The structure consists of:
-
A Benzamide Core: A central phenyl ring substituted with five functional groups.
-
2-Hydroxy Group: A phenolic hydroxyl group ortho to the carboxamide, classifying it as a salicylamide. This group can act as both a hydrogen bond donor and acceptor.
-
4-Amino Group: A primary amine para to the carboxamide, which is a key feature in many D2 receptor antagonists.
-
5-Ethylsulfonyl Group: A strong electron-withdrawing group that influences the electronic distribution of the aromatic ring.
-
N-((1-ethyl-2-pyrrolidinyl)methyl) Side Chain: A basic amine side chain responsible for interaction with the receptor and influencing solubility. The carbon at the 2-position of the pyrrolidine ring is a chiral center.
Caption: 2D structure of the title compound, with the chiral center marked (*).
Physicochemical Data (Predicted)
| Property | Predicted Value (based on Amisulpride) | Source |
| Molecular Formula | C₁₇H₂₇N₃O₄S | [1] |
| Molecular Weight | 369.48 g/mol | [1] |
| logP | ~1.5 - 2.5 (Amisulpride is ~2.7) | [5] |
| Aqueous Solubility | Practically insoluble (Amisulpride) | [6] |
| pKa | (Predicted) ~8.5-9.5 (pyrrolidine N), ~9.5-10.5 (phenol OH) | - |
| Bioavailability (Oral) | 48% (Amisulpride) | [1] |
Synthesis and Characterization
A plausible synthetic route involves the formation of the substituted 2-hydroxybenzoic acid core, followed by an amide coupling reaction with the pre-synthesized ethyl-pyrrolidinyl-methylamine side chain. This approach is adapted from known syntheses of Amisulpride.[7][8]
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol: Amide Coupling
This protocol describes the final coupling step, which is critical for the synthesis.
Objective: To synthesize 4-Amino-N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-(ethylsulfonyl)-2-hydroxybenzamide from its benzoic acid and amine precursors.
Materials:
-
4-Amino-5-(ethylsulfonyl)-2-hydroxybenzoic acid (1.0 eq)
-
(1-Ethyl-2-pyrrolidinyl)methanamine (1.1 eq)[9]
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (catalytic amount, ~0.1 eq)[10]
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate, Saturated Sodium Bicarbonate solution, Brine, Anhydrous Magnesium Sulfate
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-Amino-5-(ethylsulfonyl)-2-hydroxybenzoic acid (1.0 eq) and dissolve it in anhydrous DMF.
-
Activation: Add HOBt (0.1 eq) and EDC (1.2 eq) to the solution. Stir the mixture at room temperature for 30 minutes. The formation of the active ester intermediate is the rationale for this pre-activation step.[11]
-
Amine Addition: In a separate flask, dissolve (1-Ethyl-2-pyrrolidinyl)methanamine (1.1 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the activated carboxylic acid mixture.
-
Base Addition: Add DIPEA (2.5 eq) to the reaction mixture. The base is crucial for scavenging the HCl byproduct of the EDC activation and maintaining a favorable pH for the nucleophilic attack by the amine.[12]
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed (typically 4-12 hours).
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (3x), water (1x), and brine (1x). The aqueous washes remove unreacted reagents, DMF, and byproducts.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone) to obtain the final product.[7]
Analytical Characterization
The identity and purity of the synthesized compound must be confirmed using a suite of analytical techniques.
| Technique | Purpose | Expected Key Signals / Data |
| HPLC | Purity assessment and quantification | A single major peak with >99% purity under specified conditions (e.g., C18 column, mobile phase of acetonitrile/water with formic acid, UV detection at ~254 nm).[13] |
| ¹H NMR | Structural elucidation | Aromatic protons, characteristic shifts for the ethyl groups (triplet and quartet), pyrrolidine ring protons, and distinct singlets for the amino and hydroxyl protons. |
| ¹³C NMR | Structural confirmation | Resonances for all unique carbon atoms, including the carbonyl carbon (~165-170 ppm) and carbons attached to the sulfonyl group. |
| Mass Spectrometry (MS) | Molecular weight confirmation | A molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of the compound. High-resolution MS (HRMS) provides elemental composition confirmation.[14] |
| FT-IR | Functional group identification | Characteristic stretches for O-H (broad, ~3300 cm⁻¹), N-H (sharp, ~3400-3200 cm⁻¹), C=O (amide, ~1640 cm⁻¹), and S=O (sulfonyl, ~1300 and 1150 cm⁻¹). |
Predicted Pharmacological Profile
The pharmacological activity is predicted to be a selective dopamine D2 and D3 receptor antagonist, mirroring the profile of Amisulpride.
Mechanism of Action
Like other substituted benzamides, the title compound is expected to exhibit a high affinity for D2 and D3 dopamine receptors, with negligible affinity for D1, D4, D5, serotonergic, adrenergic, or histaminergic receptors.[2][6]
The mechanism is likely dose-dependent:
-
Low Doses: Preferential blockade of presynaptic D2/D3 autoreceptors. These receptors normally provide negative feedback on dopamine synthesis and release. Blocking them increases synaptic dopamine levels, which is thought to alleviate negative and depressive symptoms.[2][15]
-
High Doses: Blockade of postsynaptic D2/D3 receptors in the limbic system. This action reduces dopaminergic neurotransmission, controlling the positive symptoms of psychosis (e.g., hallucinations, delusions).[15]
The 2-hydroxy group, compared to Amisulpride's 2-methoxy group, could potentially form an intramolecular hydrogen bond with the amide proton, influencing the conformation of the side chain and its presentation to the receptor binding pocket. This might alter the binding affinity (Ki) or the D2/D3 selectivity ratio.
Caption: Proposed dual mechanism of action at the dopaminergic synapse.
Key Experimental Protocols: Pharmacological Evaluation
To validate the predicted pharmacological profile, the following in vitro assays are essential.
Protocol: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of the test compound for human dopamine D2 and D3 receptors.
Principle: This assay measures the ability of the unlabeled test compound to compete with a radiolabeled ligand (e.g., [³H]-Spiperone or a more selective ligand) for binding to receptors expressed in a cell membrane preparation. The concentration of test compound that inhibits 50% of the specific binding (IC₅₀) is determined and used to calculate the inhibitory constant (Ki).[16][17]
Materials:
-
Membrane preparations from HEK293 cells stably expressing human D2 or D3 receptors.
-
Radioligand: [³H]-Methylspiperone (for D2) or a D3-selective radioligand like [³H]-7-OH-DPAT.
-
Test Compound: Serial dilutions (e.g., 0.1 nM to 10 µM).
-
Non-specific binding control: A high concentration of a known antagonist (e.g., 10 µM Haloperidol).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
96-well plates, glass fiber filters (pre-treated with polyethylenimine), scintillation fluid, and a scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer to wells for total binding, non-specific binding, and each concentration of the test compound.
-
Reagent Addition:
-
To all wells, add a fixed concentration of the radioligand (typically at its Kd value).[18]
-
To test wells, add the corresponding serial dilution of the test compound.
-
To non-specific binding wells, add the high concentration of Haloperidol.
-
To total binding wells, add vehicle.
-
-
Initiate Reaction: Add the cell membrane preparation (e.g., 20-40 µg protein/well) to all wells to start the binding reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).[19]
-
Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through the glass fiber filter plate. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer (3-4 times) to remove any non-specifically trapped radioligand.[17]
-
Quantification: Dry the filter mat, add scintillation fluid to each well, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18]
-
Safety and Handling
As a novel benzamide derivative with potent predicted biological activity, this compound should be handled with appropriate caution in a laboratory setting. The following guidelines are based on safety data for related compounds.[20][21][22]
Handling Precautions:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[20]
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and chemically resistant gloves.[22]
-
Hygiene: Avoid contact with skin and eyes. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[21]
| Hazard Class | Precautionary Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed. P264: Wash skin thoroughly after handling. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[21] |
| Skin Irritation | H315: Causes skin irritation. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water.[20] |
| Eye Irritation | H319: Causes serious eye irritation. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[20] |
| Long-term Exposure | Handle as a potent pharmacological agent. Minimize exposure. |
References
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-
Glennon, R. A. (2019, August 15). Antipsychotic Benzamides Amisulpride and LB-102 Display Polypharmacy as Racemates, S Enantiomers Engage Receptors D2 and D3, while R Enantiomers Engage 5-HT7. ACS Omega. Available at: [Link]
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Psych Scene Hub. (2020, December 1). Amisulpride - Mechanism of Action and Psychopharmacology. Available at: [Link]
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ResearchGate. (2025, August 7). Synthesis of amisulpride. Available at: [Link]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay. Available at: [Link]
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Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Amisulpride. PubChem Compound Summary for CID 2159. Available at: [Link]
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Walsh Medical Media. (2016, November 28). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Available at: [Link]
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Medsafe. (2023, September 21). NEW ZEALAND DATA SHEET. Available at: [Link]
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PubMed. (n.d.). Radioligand binding methods: practical guide and tips. Available at: [Link]
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ResearchGate. (n.d.). Amisulpride, Sultopride and Sulpiride: Comparison of Conformational and Physico-Chemical Properties. Available at: [Link]
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PubMed. (2023, March 10). Therapeutic potential of salicylamide derivatives for combating viral infections. Available at: [Link]
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Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. Available at: [Link]
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PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available at: [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. (2020, February 15). amisulpride. Available at: [Link]
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RJPT. (2015, June 24). Formulation and Evaluation of Amisulpride Nanocrystal Tablets. Available at: [Link]
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HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Available at: [Link]
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ACS Publications. (2014, March 25). Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists. Journal of Medicinal Chemistry. Available at: [Link]
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National Center for Biotechnology Information. (2012, December 25). Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists. Available at: [Link]
-
Wiley Online Library. (2021, January 26). Synthesis, in silico, and in vitro studies of novel dopamine D2 and D3 receptor ligands. Available at: [Link]
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Metascience. (n.d.). Safety Data Sheet Benzamide. Available at: [Link]
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Loba Chemie. (2016, April 28). BENZAMIDE FOR SYNTHESIS MSDS. Available at: [Link]
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Suvchem Laboratory Chemicals. (n.d.). BENZAMIDE (FOR SYNTHESIS). Available at: [Link]
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PubMed. (2021, February 22). Synthesis, in silico, and in vitro studies of novel dopamine D2 and D3 receptor ligands. Available at: [Link]
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NJ.gov. (n.d.). HAZARD SUMMARY. Available at: [Link]
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Sciencelab.com. (2010, June 10). Material Safety Data Sheet. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Salicylamide. PubChem Compound Summary for CID 5147. Available at: [Link]
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ResearchGate. (n.d.). 2-Hydroxy-benzamide derivatives synthesis. Available at: [Link]
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University of Johannesburg. (n.d.). Reductive amide coupling of nitroarenes and carboxylic acids. Available at: [Link]
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Frontiers. (2024, April 8). In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor. Available at: [Link]
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Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. Available at: [Link]
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Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. (n.d.). Available at: [Link]
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Googleapis.com. (n.d.). United States Patent Office. Available at: [Link]
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ResearchGate. (2025, August 6). Mass spectrometry and NMR spectroscopy: Modern high-end detectors for high resolution separation techniques—State of the art in natural product HPLC-MS, HPLC-NMR, and CE-MS hyphenations. Available at: [Link]
- Google Patents. (n.d.). CN102442935A - Preparation method of (S) -N-ethyl-2-aminomethyl pyrrolidine.
-
BiblioBoard. (2012, February 29). HPLC-MS/MS of Highly Polar Compounds. Available at: [Link]
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Amisulpride Metabolite Profiling: O-Desmethyl vs. N-Desethyl Variants
This guide provides an in-depth technical analysis comparing O-Desmethyl Amisulpride and N-Desethyl Amisulpride (often colloquially or erroneously referred to as "N-Desmethyl" in broad metabolic discussions, despite the alkyl group being an ethyl).
Executive Summary & Nomenclature Clarification
Amisulpride is an atypical antipsychotic characterized by a unique benzamide structure. Unlike many antipsychotics that undergo extensive hepatic metabolism, amisulpride is weakly metabolized in humans, with approximately 50-70% of the dose excreted unchanged in urine.[1]
However, two distinct metabolic pathways produce minor metabolites that are critical for impurity profiling (QC), toxicology (MIST guidelines), and forensic analysis.
-
O-Desmethyl Amisulpride (Impurity B): Formed via O-demethylation of the 2-methoxy group.
-
N-Desethyl Amisulpride (Metabolite M1): Formed via N-dealkylation of the 1-ethylpyrrolidine moiety.
Critical Nomenclature Note: The term "N-Desmethyl Amisulpride" is chemically inaccurate for the primary metabolite because the nitrogen on the pyrrolidine ring is substituted with an ethyl group, not a methyl group. The correct technical designation for the N-dealkylated metabolite is N-Desethyl Amisulpride . This guide will use the precise chemical terminology.
Comparative Snapshot
| Feature | O-Desmethyl Amisulpride | N-Desethyl Amisulpride |
| Common Name | Amisulpride Impurity B | Amisulpride Metabolite M1 |
| Modification | Loss of Methyl (-CH₃) at O-2 | Loss of Ethyl (-C₂H₅) at N-1 (Pyrrolidine) |
| Mass Shift (Δ) | -14 Da (Loss of CH₂) | -28 Da (Loss of C₂H₄) |
| Polarity | Increased (Phenolic -OH) | Increased (Secondary Amine) |
| Primary Enzyme | CYP450 (Minor contribution) | CYP450 (Minor contribution) |
| Activity | Inactive (Negligible D2/D3 affinity) | Inactive (Negligible D2/D3 affinity) |
Chemical Structure & Mechanistic Pathways[2][3]
The metabolic divergence occurs at two distinct sites on the benzamide scaffold.
O-Desmethyl Amisulpride (Impurity B)[4]
-
Chemical Name: 4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-(ethylsulfonyl)-2-hydroxybenzamide.[2][3]
-
Mechanism: Oxidative cleavage of the ether linkage at the ortho position of the benzene ring. This exposes a phenolic hydroxyl group, significantly increasing water solubility and facilitating Phase II conjugation (glucuronidation/sulfation) for elimination.
-
Structural Impact: The removal of the bulky methoxy group alters the intramolecular hydrogen bonding (which usually stabilizes the planar conformation of benzamides), potentially disrupting receptor binding pockets.
N-Desethyl Amisulpride
-
Chemical Name: 4-amino-N-(pyrrolidin-2-ylmethyl)-5-(ethylsulfonyl)-2-methoxybenzamide.[4][5][6]
-
Mechanism: N-dealkylation at the pyrrolidine nitrogen. This converts the tertiary amine into a secondary amine.
-
Structural Impact: The ethyl group on the pyrrolidine nitrogen is critical for the lipophilicity required to cross the blood-brain barrier (BBB) and for the precise ionic interaction with the Aspartate residue in the D2 receptor binding site. Removal drastically reduces potency.
Metabolic Pathway Diagram
Caption: Metabolic divergence of Amisulpride showing O-demethylation and N-deethylation pathways.
Pharmacological & Toxicological Significance
Receptor Binding Affinity
Amisulpride derives its efficacy from selective antagonism of dopamine D2 and D3 receptors.[4][6] The structural integrity of the 2-methoxy group and the N-ethyl pyrrolidine is non-negotiable for high-affinity binding.
-
O-Desmethyl Variant: The conversion of the methoxy group (-OCH₃) to a hydroxyl (-OH) creates a phenol. While phenols can participate in hydrogen bonding, the loss of the methyl group's steric bulk and the change in electronic density on the benzene ring typically result in a >100-fold loss of affinity for D2 receptors.
-
N-Desethyl Variant: The N-ethyl group is essential for the "cationic head" interaction within the GPCR transmembrane domain. Secondary amines (N-desethyl) generally exhibit weaker hydrophobic interactions and lower BBB permeability compared to their tertiary amine (parent) counterparts.
Safety & Toxicology (MIST)
Since these metabolites constitute <10% of the total drug-related material, they generally do not require exhaustive separate toxicological testing under ICH M3(R2) guidelines unless they show structural alerts for genotoxicity.
-
O-Desmethyl: Phenols can be precursors to quinone imines (reactive metabolites), but in the context of amisulpride, this pathway is minor and not associated with hepatotoxicity.
-
N-Desethyl: Secondary amines can theoretically be nitrosated to form nitrosamines (e.g., if exposed to nitrites in the stomach or environment). However, the specific structure of amisulpride (benzamide) makes this a low risk compared to other amines.
Analytical Differentiation (LC-MS/MS Protocol)
Distinguishing these metabolites requires precise mass spectrometry due to the specific mass shifts.
Mass Transitions (MRM)
| Analyte | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) | Mass Shift |
| Amisulpride | 370.2 [M+H]⁺ | 242.1 | 112.1 | Reference |
| O-Desmethyl | 356.2 [M+H]⁺ | 228.1 | 112.1 | -14 Da |
| N-Desethyl | 342.2 [M+H]⁺ | 242.1 | 84.1 | -28 Da |
-
Note: The O-desmethyl metabolite loses the methyl from the benzamide side, so the benzamide fragment ion shifts from 242 to 228.
-
Note: The N-desethyl metabolite loses the ethyl from the pyrrolidine side, so the pyrrolidine fragment ion shifts (e.g., 112 to 84), while the benzamide core (242) might remain intact depending on fragmentation energy.
Chromatographic Separation
The O-desmethyl metabolite (phenol) is significantly more polar than the parent. The N-desethyl metabolite (secondary amine) is also more polar but often elutes closer to the parent than the O-desmethyl variant depending on pH.
Recommended Protocol:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Elution Order (Typical): O-Desmethyl (RT 2.1) < N-Desethyl (RT 2.4) < Amisulpride (RT 2.8).
Synthesis & Isolation Strategies
For research purposes (e.g., generating reference standards), these metabolites must be synthesized de novo or isolated.
Synthesis of O-Desmethyl Amisulpride
Strategy: Selective demethylation.
-
Reagent: Boron tribromide (BBr₃) in dichloromethane (DCM) at -78°C.
-
Mechanism: BBr₃ coordinates with the ether oxygen, followed by hydrolysis to yield the phenol.
-
Challenge: The amide and sulfonamide groups are relatively stable, but care must be taken to avoid hydrolysis of the amide bond.
-
Purification: Silica gel chromatography (DCM/MeOH gradient).
Synthesis of N-Desethyl Amisulpride
Strategy: De novo synthesis using N-protected pyrrolidine.
-
Starting Material: Proline derivative (e.g., Cbz-protected aminomethylpyrrolidine).
-
Coupling: React with 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid using a coupling agent (EDC/HOBt).
-
Deprotection: Catalytic hydrogenation (H₂/Pd-C) to remove the Cbz group, yielding the secondary amine (N-desethyl).
-
Why not direct dealkylation? Removing an N-ethyl group from the parent drug selectively without affecting other functionalities is chemically difficult (requires harsh conditions like Von Braun reaction which might degrade the sulfonamide).
References
-
Metabolism & Pharmacokinetics: Coukell, A. J., & Spencer, C. M. (1996). Amisulpride.[7][4][5][6][8][9][10][11][12][13][14] A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in the treatment of schizophrenia. CNS Drugs.[15] Link
-
Impurity Profiling (EP Standards): European Pharmacopoeia (Ph.[10] Eur.) Monograph 1495: Amisulpride. Lists Impurity B (O-Desmethyl) and Impurity A (Cleavage). Link
-
Analytical Methods: Sachse, J., et al. (2006). Determination of amisulpride in human plasma by HPLC-MS/MS. Journal of Chromatography B. Link
-
Receptor Binding: Scatton, B., et al. (1997). Amisulpride: from animal pharmacology to therapeutic action.[15] International Clinical Psychopharmacology. Link
-
Chemical Structure Validation: PubChem Compound Summary for Amisulpride Impurity B (O-Desmethyl). Link
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. DesMethyl AMisulpride | 148516-54-5 [chemicalbook.com]
- 3. Amisulpride EP Impurity B | 148516-54-5 [chemicea.com]
- 4. Amisulpride - Wikipedia [en.wikipedia.org]
- 5. Amisulpride - Wikipedia [en.wikipedia.org]
- 6. Amisulpride [bionity.com]
- 7. arborpharmchem.com [arborpharmchem.com]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. clearsynth.com [clearsynth.com]
- 10. Sulpiride EP Impurity A (Amisulpride EP Impurity A) [cymitquimica.com]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. amisulpride | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. Metabolic, endocrinologic and cardiac effects of amisulpride: a 24-week follow-up study - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Characterization of O-Desmethyl Amisulpride: Structure-Activity Relationships and Metabolic Profiling
[1]
Executive Summary
O-Desmethyl Amisulpride (also designated as Amisulpride Impurity B ) represents a minor metabolic derivative and process impurity of the atypical antipsychotic amisulpride. Unlike the parent compound, which exhibits high-affinity, selective antagonism at dopamine D2 and D3 receptors (
This technical guide analyzes the structural determinants of this loss in activity, specifically focusing on the critical role of the 2-methoxy group in maintaining the bioactive conformation of substituted benzamides. We provide rigorous protocols for validating this pharmacological profile and quantifying the metabolite in biological matrices, serving as a reference for impurity qualification and pharmacokinetic (PK) deconvolution.
Chemical & Metabolic Context
Structural Identity
-
IUPAC Name: 4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-hydroxybenzamide
-
Molecular Formula:
(Parent) (Metabolite) -
Key Modification: O-demethylation at the benzamide ring (Position 2), converting the methoxy ether (
) to a phenolic hydroxyl ( ).
Metabolic Pathway
Amisulpride is poorly metabolized in humans, with 50–80% excreted unchanged in urine. However, minor oxidative pathways mediated by hepatic cytochrome P450 enzymes (primarily CYP2D6 and CYP3A4, though low affinity) generate the O-desmethyl variant.
Figure 1: Metabolic Pathway of Amisulpride
Caption: Major elimination route vs. minor metabolic conversion to O-desmethyl amisulpride.
Pharmacodynamic Profile: The Structure-Activity Relationship (SAR)
The pharmacological inactivity of O-desmethyl amisulpride provides a textbook example of the "Orthosteric Conformational Lock" hypothesis in benzamide pharmacology.
The Role of the 2-Methoxy Group
In high-affinity benzamides (e.g., sulpiride, amisulpride), the 2-methoxy group forms a critical intramolecular hydrogen bond with the amide hydrogen (N-H) of the side chain.
-
Effect: This locks the molecule into a planar, pseudo-ring conformation.
-
Consequence: This specific conformer perfectly complements the orthosteric binding pocket of the dopamine D2/D3 receptor.
Loss of Affinity in the Metabolite
Removing the methyl group exposes a phenolic hydroxyl (
-
Result: The intramolecular lock is destabilized, and the energetic penalty for desolvation increases, leading to a drastic reduction in binding affinity (
typically shifts from nanomolar to micromolar range).
Comparative Binding Data (Synthesized)
| Parameter | Amisulpride (Parent) | O-Desmethyl Amisulpride | Impact |
| D2 Receptor Affinity ( | ~2.8 nM | > 1,000 nM (Est.) | >300-fold loss |
| D3 Receptor Affinity ( | ~3.2 nM | > 1,000 nM (Est.) | >300-fold loss |
| Functional Activity | Potent Antagonist | Inactive | Loss of efficacy |
| BBB Penetration | Moderate | Low (Increased Polarity) | Reduced CNS entry |
Experimental Methodologies
To empirically validate the inactivity of this metabolite or qualify it as an impurity, the following protocols are recommended.
Protocol 1: D2 Receptor Radioligand Binding Assay
Objective: Determine the inhibition constant (
-
Membrane Preparation:
-
Use CHO-K1 cells stably expressing human recombinant dopamine D2
receptors. -
Homogenize cells in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl
, 1 mM MgCl ).
-
-
Incubation:
-
Radioligand:
-Methylspiperone (0.2 nM final concentration). -
Test Compounds: Prepare serial dilutions of Amisulpride and O-desmethyl amisulpride (
M to M). -
Non-Specific Binding (NSB): Define using 1
M Haloperidol. -
Incubate for 60 minutes at 25°C.
-
-
Filtration & Counting:
-
Terminate reaction by rapid filtration through GF/B glass fiber filters (presoaked in 0.3% PEI).
-
Wash 3x with ice-cold buffer.
-
Measure radioactivity via liquid scintillation counting.
-
-
Data Analysis:
-
Calculate
using non-linear regression (4-parameter logistic fit). -
Convert to
using the Cheng-Prusoff equation: .
-
Protocol 2: LC-MS/MS Quantification in Plasma
Objective: Distinguish and quantify the metabolite in the presence of high-concentration parent drug.
-
Sample Preparation:
-
Aliquot 100
L plasma. -
Add Internal Standard (Amisulpride-d5).
-
Precipitate proteins with 300
L Acetonitrile (0.1% Formic Acid). -
Centrifuge at 10,000 x g for 10 min.
-
-
Chromatography (HPLC):
-
Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5
m, 2.1 x 100 mm). -
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Separation: Amisulpride and O-desmethyl amisulpride must be baseline separated to prevent ion suppression.
-
-
Mass Spectrometry (MRM Mode):
-
Parent (Amisulpride):
370.2 242.1 (Quantifier). -
Metabolite (O-Desmethyl):
356.2 228.1 (Quantifier). -
Note: The mass shift of -14 Da corresponds to the loss of
.
-
Visualizing the Structure-Activity Relationship
The following diagram illustrates the logical flow of how structural modification leads to loss of pharmacological activity.
Figure 2: SAR Logic Flow
Caption: Impact of O-demethylation on the conformational integrity required for D2 receptor binding.
Clinical & Safety Implications
-
Safety Qualification: As "Impurity B" in pharmaceutical preparations (EP/BP standards), O-desmethyl amisulpride is monitored not for its activity, but for toxicological qualification. Its limit is typically set at
in drug substances. -
Therapeutic Index: The metabolite does not contribute to the antipsychotic efficacy. Therefore, plasma monitoring of amisulpride should focus solely on the parent compound (
ng/mL therapeutic range). -
Renal Caution: While the metabolite is minor, the parent drug's renal clearance means that in patients with renal impairment, the ratio of metabolite to parent may shift, though clinical consequences are likely negligible due to the metabolite's inactivity.
References
-
Schoemaker, H., et al. (1997).[1][2] "Neurochemical characteristics of amisulpride, an atypical dopamine D2/D3 receptor antagonist with both presynaptic and limbic selectivity."[1][2] Journal of Pharmacology and Experimental Therapeutics.
-
Castelli, M. P., et al. (2001). "(-)S amisulpride binds with high affinity to cloned dopamine D(3) and D(2) receptors."[3] European Journal of Pharmacology.
-
European Pharmacopoeia (Ph. Eur.). "Amisulpride Monograph: Impurity B Characterization." European Directorate for the Quality of Medicines.
-
Bishop, J. E., et al. (1991).[4] "Synthesis and in vitro evaluation of 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides: high-affinity ligands for CNS dopamine D2 receptors." Journal of Medicinal Chemistry.
-
Coukell, A. J., et al. (1996). "Amisulpride.[5][1][2][6][7][8][9][10][11][12][13] A review of its pharmacodynamic and pharmacokinetic properties and therapeutic efficacy in the management of schizophrenia." CNS Drugs.[4]
Sources
- 1. download.uni-mainz.de [download.uni-mainz.de]
- 2. Neurochemical characteristics of amisulpride, an atypical dopamine D2/D3 receptor antagonist with both presynaptic and limbic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and in vitro evaluation of 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides: high-affinity ligands for CNS dopamine D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. umweltbundesamt.de [umweltbundesamt.de]
- 6. Making sure you're not a bot! [opus4.kobv.de]
- 7. bundesumweltministerium.de [bundesumweltministerium.de]
- 8. scribd.com [scribd.com]
- 9. psychscenehub.com [psychscenehub.com]
- 10. medsafe.govt.nz [medsafe.govt.nz]
- 11. Amisulpride [chemeurope.com]
- 12. What is the mechanism of Amisulpride? [synapse.patsnap.com]
- 13. synchemia.com [synchemia.com]
Desmethyl Amisulpride molecular weight and formula
Technical Whitepaper: Desmethyl Amisulpride – Physicochemical Profile and Bioanalytical Significance
Executive Summary
Desmethyl Amisulpride (also known as O-desmethyl amisulpride or Amisulpride Impurity B) is the primary, albeit minor, metabolite of the atypical antipsychotic agent Amisulpride. While the parent drug is characterized by high metabolic stability and predominant renal excretion, the formation of Desmethyl Amisulpride represents a specific oxidative dealkylation pathway.
This guide provides a definitive technical analysis of Desmethyl Amisulpride, focusing on its molecular properties, metabolic genesis, and the bioanalytical frameworks required for its quantification in clinical and pharmaceutical research. Unlike the parent compound, this metabolite is pharmacologically inactive, serving primarily as a biomarker for metabolic stability and impurity profiling in drug development.
Part 1: Physicochemical Core
The precise characterization of Desmethyl Amisulpride is critical for the development of reference standards and mass spectrometry protocols.
Molecular Identity
-
Chemical Name: 4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-hydroxybenzamide
-
Common Name: Desmethyl Amisulpride; O-Desmethyl Amisulpride[1]
-
CAS Registry Number: 148516-54-5 (Free Base); 2437254-41-4 (Hydrobromide salt)
Quantitative Data Profile
The following table synthesizes the essential physicochemical metrics for Desmethyl Amisulpride.
| Parameter | Value | Technical Note |
| Molecular Formula | C₁₆H₂₅N₃O₄S | Differs from parent by -CH₂ (Loss of Methyl) |
| Molecular Weight (Average) | 355.45 g/mol | Useful for molarity calculations in bulk prep |
| Monoisotopic Mass | 355.1566 Da | Critical for High-Resolution Mass Spectrometry (HRMS) |
| Polar Surface Area | ~121 Ų | Indicates reduced membrane permeability vs. parent |
| Solubility | DMSO (Slightly), Methanol | Poor water solubility in free base form |
| pKa (Predicted) | ~5.82 (Basic) | Ionizable pyrrolidine nitrogen facilitates ESI+ detection |
Part 2: Metabolic Context & Signaling
The Metabolic Pathway
Amisulpride is unique among atypical antipsychotics due to its low hepatic metabolism. Approximately 70-80% of the drug is excreted unchanged in the urine. However, a minor fraction undergoes O-demethylation , converting the 2-methoxy group on the benzamide ring into a hydroxyl group, yielding Desmethyl Amisulpride.
Mechanistic Insight: The reaction is an oxidative dealkylation. While specific Cytochrome P450 (CYP) isozymes are often implicated in such reactions (e.g., CYP2D6), the overall metabolic clearance of Amisulpride is so low that this pathway is considered negligible for therapeutic efficacy but relevant for impurity qualification.
Pharmacological Inactivity
Unlike the active metabolite 9-hydroxyrisperidone (paliperidone) derived from risperidone, Desmethyl Amisulpride is pharmacologically inactive . It exhibits negligible affinity for the Dopamine D₂ and D₃ receptors.[5] Consequently, its quantification is not required for therapeutic drug monitoring (TDM) but is essential for:
-
Impurity Profiling: Ensuring synthesis purity (Impurity B).
-
Stability Studies: Monitoring degradation of Amisulpride formulations.
Visualization: Metabolic Pathway
The following diagram illustrates the structural transformation from Amisulpride to its Desmethyl metabolite.
Caption: Figure 1. The minor metabolic conversion of Amisulpride to Desmethyl Amisulpride via O-demethylation.
Part 3: Bioanalytical Framework (LC-MS/MS)
For researchers quantifying this analyte, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to the compound's polarity and low physiological abundance.
Experimental Protocol: LC-MS/MS Quantification
This protocol is designed for the simultaneous detection of Amisulpride and Desmethyl Amisulpride in plasma.
A. Sample Preparation (Protein Precipitation)
-
Aliquot: Transfer 100 µL of plasma into a clean centrifuge tube.
-
Internal Standard (IS): Add 10 µL of Amisulpride-d5 (1 µg/mL).
-
Note: Deuterated Desmethyl Amisulpride (Desmethyl Amisulpride-d5) is the ideal IS, but Amisulpride-d5 is an acceptable surrogate due to similar retention times.
-
-
Precipitation: Add 300 µL of Acetonitrile (ACN) to precipitate proteins.
-
Vortex/Centrifuge: Vortex for 1 min; Centrifuge at 10,000 x g for 10 min at 4°C.
-
Transfer: Inject the supernatant directly or dilute 1:1 with mobile phase A.
B. Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
C. Mass Spectrometry Settings (MRM Mode)
-
Ionization: Electrospray Ionization (ESI) – Positive Mode.
-
Precursor Ion (Q1): m/z 356.2 [M+H]⁺
-
Product Ions (Q3):
-
Quantifier: m/z 242.1 (Cleavage of pyrrolidine side chain).
-
Qualifier: m/z 196.0.
-
-
Rationale: The transition 356.2 → 242.1 mirrors the parent drug's fragmentation pattern, ensuring specificity.
Visualization: Analytical Workflow
Caption: Figure 2. Step-by-step LC-MS/MS workflow for the isolation and quantification of Desmethyl Amisulpride.
References
-
National Center for Biotechnology Information (NCBI). (2025). Desmethyl Amisulpride (Compound Summary). PubChem.[3][6] Available at: [Link]
-
Schoemaker, H., et al. (1997).[5] Psychopharmacological profile of amisulpride: an antipsychotic drug with presynaptic D2/D3 dopamine receptor antagonist activity.[2][3][5][6][7][8][9][10][11][12][13] Journal of Pharmacology and Experimental Therapeutics.[2] Available at: [Link]
-
Nirogi, R. V., et al. (2008). LC-MS/MS method for the quantification of amisulpride in human plasma.[14] Biomedical Chromatography. Available at: [Link]
-
European Medicines Agency (EMA). (2024). Assessment Report: Amisulpride (Solian).[2][3] Available at: [Link]
Sources
- 1. Making sure you're not a bot! [opus4.kobv.de]
- 2. psychscenehub.com [psychscenehub.com]
- 3. Amisulpride - Wikipedia [en.wikipedia.org]
- 4. What is Amisulpride used for? [synapse.patsnap.com]
- 5. klinikum.uni-heidelberg.de [klinikum.uni-heidelberg.de]
- 6. Amisulpride - Wikipedia [en.wikipedia.org]
- 7. A review of the pharmacokinetics, tolerability and pharmacodynamics of amisulpride in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. arborpharmchem.com [arborpharmchem.com]
- 9. Amisulpride | C17H27N3O4S | CID 2159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. psychscenehub.com [psychscenehub.com]
- 11. Metabolic, endocrinologic and cardiac effects of amisulpride: a 24-week follow-up study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Amisulpride? [synapse.patsnap.com]
- 13. A review of the pharmacokinetics, tolerability and pharmacodynamics of amisulpride in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Guide: Solubility Properties of Desmethyl Amisulpride Hydrobromide
The following technical guide details the solubility properties and characterization protocols for Desmethyl Amisulpride Hydrobromide .
Executive Summary
Desmethyl Amisulpride Hydrobromide (CAS: 2437254-41-4 for the salt; 148516-54-5 for the free base) is the hydrobromide salt of the primary active metabolite and pharmacopoeial impurity (Impurity B) of the atypical antipsychotic Amisulpride.[1] Chemically identified as O-desmethyl amisulpride , this compound represents a critical reference standard in impurity profiling and metabolite safety testing.[1]
Unlike the parent compound Amisulpride, which possesses a methoxy group, the desmethyl variant features a phenolic hydroxyl group. This structural modification introduces a second ionizable center (acidic phenol), significantly altering the pH-dependent solubility profile compared to the parent drug.[1] The hydrobromide (HBr) salt form is engineered to stabilize the basic pyrrolidine moiety, enhancing crystallinity and aqueous solubility for analytical and biological applications.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
Understanding the solubility of this compound requires a deep dive into its structural ionization points. The HBr salt exists as a protonated species at the pyrrolidine nitrogen, while the phenolic group adds complexity to its behavior in basic media.
Structural Specifications
| Property | Detail |
| Common Name | Desmethyl Amisulpride Hydrobromide |
| Synonyms | Amisulpride Impurity B (HBr); O-Desmethyl Amisulpride HBr |
| Chemical Name | 4-amino-N-((1-ethylpyrrolidin-2-yl)methyl)-5-(ethylsulfonyl)-2-hydroxybenzamide hydrobromide |
| Molecular Formula | C₁₆H₂₆BrN₃O₄S |
| Molecular Weight | 436.36 g/mol (Salt); 355.45 g/mol (Free Base) |
| Appearance | Off-white to pale yellow solid |
| Melting Point | >217°C (Decomposition) |
| Chromophore | Benzamide moiety ( |
Ionization & Solubility Logic
The solubility behavior is governed by the interplay between the Pyrrolidine Nitrogen (Basic, pKa ~9.3) and the Phenolic Hydroxyl (Acidic, pKa ~9-10) .[1]
-
pH < 8: The molecule exists predominantly as a cation (protonated amine), ensuring high solubility, especially in the HBr salt form.
-
pH ~9-10 (Isoelectric Zone): As pH approaches the pKa of the amine and phenol, the molecule may exist as a zwitterion (neutral overall charge: protonated amine + deprotonated phenol).[1] This is the region of minimum solubility (pH_max).[1]
-
Intramolecular H-Bonding: The ortho-hydroxy group forms a strong intramolecular hydrogen bond with the amide carbonyl.[1] This "locks" the conformation and can reduce aqueous solubility relative to the methoxy-parent by masking the polar donor/acceptor groups.[1]
Figure 1: Structural determinants of Desmethyl Amisulpride HBr solubility.
Solubility Data & Solvent Compatibility
The following data categorizes the solubility of Desmethyl Amisulpride HBr based on polarity and biorelevance.
Solvent Solubility Classifications
| Solvent | Solubility Class | Estimated Conc. (mg/mL) | Application |
| Water (pH 5-7) | Soluble | > 10 mg/mL | Aqueous buffers, mobile phases |
| DMSO | Soluble | > 20 mg/mL | Stock solutions (Cryopreservation) |
| Methanol | Soluble | > 10 mg/mL | Analytical sample preparation |
| Ethanol | Slightly Soluble | 1 - 5 mg/mL | Co-solvent formulations |
| Acetonitrile | Sparingly Soluble | < 1 mg/mL | HPLC Organic modifier |
Biorelevant pH Profile (Predicted)
-
pH 1.2 (Gastric): Highly Soluble (Fully ionized cation).[1]
-
pH 6.8 (Intestinal): Soluble (Cationic).[1]
-
pH 9.0+ (Basic): Reduced Solubility (Zwitterion formation/Deprotonation).[1]
Experimental Protocols (Characterization)
To validate the solubility of this specific salt, the following self-validating protocols are recommended. These protocols account for the UV-absorbing nature of the benzamide core.[1]
Protocol 1: Equilibrium Solubility (Shake-Flask Method)
Use this method for definitive thermodynamic solubility data.[1]
Materials:
-
Desmethyl Amisulpride HBr (Solid)[1]
-
0.45 µm PVDF Syringe Filters (Low binding)
-
HPLC System (UV Detector @ 278 nm)[1]
Workflow:
-
Preparation: Add excess solid (~10 mg) to 1 mL of the target solvent (e.g., Phosphate Buffer pH 7.[1]4) in a glass vial.
-
Equilibration: Agitate at 37°C for 24 hours (orbital shaker at 300 rpm).
-
Filtration: Filter the supernatant using a pre-warmed syringe filter to prevent precipitation during cooling.[1]
-
Quantification: Dilute the filtrate (1:10 or 1:100) with Mobile Phase and inject into HPLC.
-
Validation: Measure the pH of the filtrate after equilibrium to ensure the salt has not significantly altered the buffer pH.
Protocol 2: Kinetic Solubility (High Throughput)
Use this method for rapid screening using DMSO stocks.[1]
-
Stock Prep: Prepare a 10 mM stock solution in DMSO.
-
Spiking: Spike 5 µL of stock into 245 µL of buffer (2% DMSO final conc) in a 96-well plate.
-
Incubation: Shake for 2 hours at room temperature.
-
Analysis: Centrifuge/Filter and analyze via UV-Vis plate reader or HPLC.
-
Calculation: Compare peak area against a standard curve prepared in 100% DMSO (assuming 100% solubility).
Figure 2: Decision tree for solubility characterization workflows.
Handling & Stability Considerations
-
Hygroscopicity: Hydrobromide salts can be hygroscopic.[1] Store the solid in a desiccator at -20°C. Allow to equilibrate to room temperature before opening to prevent condensation.
-
Light Sensitivity: The benzamide core is potentially photosensitive.[1] Perform solubility experiments in amber vials or low-light conditions.
-
Solution Stability: Aqueous solutions (pH < 7) are generally stable for 24 hours.[1] Avoid prolonged storage in basic media (pH > 9) due to potential oxidative degradation of the phenolate ion.
References
-
European Pharmacopoeia (Ph.[1] Eur.) . Amisulpride Monograph 1495. (Defines Impurity B structure and limits).
-
PubChem . Desmethyl Amisulpride (Compound Summary). National Library of Medicine.[1] [1]
-
Toronto Research Chemicals . Desmethyl Amisulpride Hydrobromide Product Sheet. (Source for physical appearance and salt identification).[1][2][3] [1]
-
Schoemaker, H., et al. (1997) . Neurochemical characteristics of amisulpride, an atypical dopamine D2/D3 receptor antagonist. Journal of Pharmacology and Experimental Therapeutics. (Foundational data on parent compound physicochemical properties).
Sources
Toxicology Profile and Degradation Kinetics of Amisulpride: A Technical Guide
The following technical guide provides a comprehensive toxicology and stability profile for Amisulpride degradation products. It is structured to serve as an operational resource for drug development scientists.
Executive Summary
Amisulpride (4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-(ethylsulfonyl)-2-methoxybenzamide) is a substituted benzamide antipsychotic used for schizophrenia and postoperative nausea.[1] While the parent molecule’s safety profile is well-characterized (primarily QT prolongation), its high daily dose (up to 1200 mg/day) imposes stringent limits on mutagenic impurities.
This guide analyzes the critical degradation products—Impurity A, B, E, and F —formed under hydrolytic, oxidative, and photolytic stress. It provides a toxicological risk assessment framework aligned with ICH M7(R2) and ICH Q3A/B , detailing the mechanistic formation of these impurities and the specific control strategies required to mitigate genotoxic risk.
Chemical Stability and Degradation Pathways
Amisulpride possesses three chemically labile regions susceptible to degradation:
-
The Amide Linkage: Susceptible to acid/base hydrolysis.
-
The Methoxy Group: Susceptible to O-dealkylation (acidic conditions).
-
The Tertiary Pyrrolidine Nitrogen: Susceptible to N-oxidation (oxidative/photolytic stress).
Characterized Degradation Products
The following impurities are the primary degradants observed in forced degradation studies (HCl, NaOH, H₂O₂, UV light).
| Impurity ID (EP/BP) | Chemical Name | Mechanism of Formation | Structural Alert (QSAR) |
| Impurity A | [(2RS)-1-Ethylpyrrolidin-2-yl]methanamine | Hydrolysis (Amide cleavage - Amine side) | Primary Amine (Class 5) |
| Impurity E | 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid | Hydrolysis (Amide cleavage - Acid side) | Benzoic Acid deriv. (Class 5) |
| Impurity B | 4-Amino-N-[...]-2-hydroxybenzamide (O-desmethyl) | Acid Hydrolysis / O-Dealkylation | Phenol deriv. (Class 5) |
| Impurity F | Amisulpride N-oxide | Oxidation / Photolysis | N-Oxide (Class 5) |
*Class 5 indicates no structural alerts for mutagenicity or alerts that are shared with the non-mutagenic parent structure.
Mechanistic Pathway Diagram
The following diagram illustrates the causality of degradation.
Figure 1: Mechanistic degradation pathways of Amisulpride under stress conditions.
Toxicological Assessment Framework
Genotoxicity Risk (ICH M7)
Because Amisulpride is administered at high doses (Maximum Daily Dose, MDD > 1 g), the Threshold of Toxicological Concern (TTC) for mutagenic impurities becomes extremely low in terms of ppm.
-
TTC Limit: 1.5 µ g/day [2]
-
Permitted Concentration:
This low limit necessitates rigorous qualification.
Impurity A (The Amine Side Chain)
-
Structure: Aliphatic primary amine.
-
Tox Profile: Corrosive (Skin Corr.[3] 1A), Acute Tox 4.
-
Genotoxicity: Ames negative. While primary amines can be precursors to nitrosamines (if nitrosating agents are present), the molecule itself lacks direct DNA reactivity. It is classified as ICH M7 Class 5 (Non-mutagenic impurity).
Impurity B (O-Desmethyl)
-
Structure: Phenolic benzamide.
-
Tox Profile: Pharmacologically active metabolite (less potent).
-
Genotoxicity: No structural alerts distinct from parent. Class 5 .
Impurity F (N-Oxide)
-
Structure: N-oxide of tertiary amine.
-
Tox Profile: N-oxides can sometimes reduce back to the parent amine in vivo.
-
Genotoxicity: Generally considered non-mutagenic unless specific alerts exist. QSAR prediction (Derek Nexus) typically returns negative for simple aliphatic N-oxides. Class 5 .
Systemic Toxicity & QT Prolongation
The primary safety concern for Amisulpride degradants is cardiotoxicity . The parent drug blocks hERG channels, causing QT prolongation.
-
Risk: Structural analogs (Impurity B, F) often retain affinity for the hERG channel.
-
Control: If impurities exceed ICH Q3A qualification thresholds (0.15% or 1.0 mg, whichever is lower), a hERG inhibition assay (patch clamp) is recommended to ensure the degradant is not significantly more potent than the parent.
Experimental Protocols
Protocol: Forced Degradation Study
To generate and identify these impurities for method validation.
-
Preparation: Prepare a 1 mg/mL stock solution of Amisulpride in Methanol.
-
Acid Hydrolysis:
-
Mix 5 mL stock + 5 mL 1N HCl.
-
Reflux at 70°C for 4 hours.
-
Target: Generates Impurity A, E, and B.
-
-
Base Hydrolysis:
-
Mix 5 mL stock + 5 mL 1N NaOH.
-
Reflux at 70°C for 2 hours.
-
Target: Generates Impurity A and E.[4]
-
-
Oxidation:
-
Mix 5 mL stock + 1 mL 3% H₂O₂.
-
Incubate at RT for 24 hours.
-
Target: Generates Impurity F (N-oxide).
-
-
Photolysis:
-
Expose solid powder and solution to 1.2 million lux hours (ICH Q1B).
-
Target: Generates Impurity F and dealkylation products.
-
Protocol: LC-MS/MS Identification
Instrument: UHPLC coupled with Q-TOF Mass Spectrometer.[5]
-
Column: C18 (100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 mins.
-
Detection:
-
Impurity A: m/z 129.1 [M+H]+
-
Impurity B: m/z 356.1 [M+H]+
-
Impurity F: m/z 386.1 [M+H]+
-
Parent: m/z 370.1 [M+H]+
-
Control Strategy & Decision Tree
The following workflow ensures compliance with ICH M7 and Q3B for high-dose drugs.
Figure 2: Decision tree for controlling Amisulpride degradation products.
Calculation of Limits
For Amisulpride (MDD = 1200 mg):
-
Genotoxic Impurity Limit:
. -
General Impurity Limit (Q3B):
(Qualification Threshold).- daily exposure.
-
Note: Since 1.8 mg > 1 mg (general tox threshold), any non-genotoxic impurity >0.15% requires general toxicity qualification (28-day study) unless justified by metabolite data.
References
-
ICH M7(R2) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[6] Link
-
European Pharmacopoeia (Ph. Eur.) . Amisulpride Monograph 1490. EDQM. (Defines Impurities A-H). Link
-
Skibiński, R. et al. (2011). Identification of photodegradation product of amisulpride by ultra-high-pressure liquid chromatography-DAD/ESI-quadrupole time-of-flight-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis.
-
Sweidan, K. et al. (2018). Study of Forced Degradation Behavior of Amisulpride by LC-MS and NMR. Current Pharmaceutical Analysis.
-
ICH Q3B(R2) . Impurities in New Drug Products. International Council for Harmonisation.[6] Link
Sources
- 1. Amisulpride Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. researchgate.net [researchgate.net]
- 3. fishersci.com [fishersci.com]
- 4. synchemia.com [synchemia.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Stability-Indicating HPLC Method for the Determination of Amisulpride and its Process Impurity, Impurity B
Abstract
This application note details the development and protocol of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate separation and quantification of Amisulpride and its critical process-related substance, Amisulpride Impurity B. Amisulpride, an atypical antipsychotic and antiemetic agent, must be monitored for impurities to ensure its safety and efficacy.[1][2][3] Impurity B, the O-desmethyl derivative, is a known impurity listed in the British Pharmacopoeia and presents a significant analytical challenge due to its structural similarity to the active pharmaceutical ingredient (API).[4][5][6] This guide explains the scientific rationale behind the method development choices, from column and mobile phase selection to detector settings, providing a comprehensive protocol suitable for quality control and stability testing in a regulated pharmaceutical environment.
Analyte Characteristics & Chromatographic Challenge
The primary challenge in developing a selective HPLC method lies in the subtle structural difference between Amisulpride and Impurity B.
-
Amisulpride: 4-Amino-N-[[(2RS)-1-ethylpyrrolidin-2-yl]methyl]-5-(ethylsulphonyl)-2-methoxy benzamide.[5][7]
-
Amisulpride Impurity B: 4-Amino-N-[[(2RS)-1-ethylpyrrolidin-2-yl]methyl]-5-(ethylsulphonyl)-2-hydroxy benzamide.[5][6][8][9]
The only distinction is a methoxy (-OCH3) group on the Amisulpride molecule versus a phenolic hydroxyl (-OH) group on Impurity B.[6] This hydroxyl group makes Impurity B slightly more polar and introduces an ionizable proton (pKa ≈ 10), which is the key to achieving chromatographic separation.
| Compound | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Functional Group |
| Amisulpride | [Image of Amisulpride Structure] | C₁₇H₂₇N₃O₄S[10] | 369.48[10] | Methoxy (-OCH₃) |
| Impurity B | [Image of Impurity B Structure] | C₁₆H₂₅N₃O₄S[9][10][11] | 355.45[9][10][11] | Hydroxyl (-OH) |
Table 1: Physicochemical properties of Amisulpride and Impurity B.
Method Development Strategy: A Rationale-Driven Approach
A systematic approach was employed to develop a method capable of resolving these closely related compounds while also separating them from potential degradation products. Reversed-Phase HPLC (RP-HPLC) was selected as the foundational technique due to its versatility in separating compounds with moderate to low polarity.
Diagram 1: Logical workflow for HPLC method development.
Stationary Phase (Column) Selection
Both C18 and C8 columns are viable for this separation. However, considering the basic nature of the pyrrolidine nitrogen in both molecules, a C8 column is often a superior choice. It is slightly less hydrophobic than a C18, which can reduce excessive retention and minimize secondary interactions, leading to improved peak symmetry. The British Pharmacopoeia (BP) method for Amisulpride Tablets utilizes an RP8 column, supporting this rationale.[12]
Mobile Phase Selection and Optimization
The mobile phase composition is the most critical factor for this separation.
-
Organic Modifier: Both acetonitrile (ACN) and methanol (MeOH) were considered. ACN generally provides lower backpressure and better UV transparency. However, methanol can offer different selectivity. For this method, a combination of buffer and methanol is chosen, aligning with established pharmacopoeial methods that demonstrate successful separation.[12][13]
-
Aqueous Phase and pH Control: This is the cornerstone of the separation. The phenolic hydroxyl group on Impurity B is acidic, while the amino groups on both molecules are basic. By controlling the mobile phase pH, we can manipulate the ionization state of the analytes to maximize differences in their hydrophobicity.
-
Rationale for Alkaline pH: A mobile phase buffered to an alkaline pH (e.g., pH 8.0) is highly effective. At this pH, the phenolic group of Impurity B (pKa ≈ 10) will be partially or fully deprotonated, acquiring a negative charge. This ionization significantly increases its polarity, causing it to elute earlier than the neutral Amisulpride. The methoxy group on Amisulpride is non-ionizable, so its retention is less affected by this pH change. This strategy, as employed by the BP, creates the necessary selectivity for baseline resolution.[12]
-
-
Buffer System: A potassium dihydrogen orthophosphate buffer is an excellent choice as it has good buffering capacity in the desired pH range and is compatible with HPLC systems.
Detection Wavelength Selection
To ensure sensitive detection of both the API and the impurity, a UV-Vis scan of both compounds was performed using a Diode Array Detector (DAD). Both molecules contain the same core chromophore. While various wavelengths have been reported (226 nm, 227 nm, 248 nm), a wavelength of 240 nm provides a robust response for both analytes and is consistent with the BP monograph.[7][12][14][15]
Final Optimized HPLC Method and Protocols
The following protocol has been optimized for the specific and robust quantification of Amisulpride and Impurity B.
Chromatographic Conditions
| Parameter | Specification | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent with Quaternary Pump, Autosampler, Column Thermostat, and DAD. | Standard system providing reliable performance. |
| Column | Waters XTerra RP8, 150 mm x 4.6 mm, 5 µm | C8 phase offers optimal retention and peak shape for these analytes.[12] |
| Mobile Phase A | 0.68% w/v Potassium Dihydrogen Orthophosphate, pH adjusted to 8.0 with 6M Ammonia. | Phosphate buffer provides pH control. pH 8.0 ensures ionization of Impurity B for selectivity.[12] |
| Mobile Phase B | Methanol (HPLC Grade) | Organic modifier for elution. |
| Composition | Mobile Phase A: Mobile Phase B (80:20 v/v) | Isocratic elution provides simplicity and robustness.[12] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency.[12] |
| Column Temperature | 30°C | Controlled temperature ensures reproducible retention times.[12] |
| Detection | Diode Array Detector (DAD) at 240 nm | Good absorbance for both API and impurity.[12] |
| Injection Volume | 20 µL | Standard volume for analytical HPLC. |
| Run Time | 30 minutes | Sufficient time to elute the API, impurity, and any potential late-eluting degradants. |
Table 2: Optimized HPLC Method Parameters.
Protocol for Solution Preparation
1. Mobile Phase Preparation (1 Liter): a. Weigh 6.8 g of Potassium Dihydrogen Orthophosphate (KH₂PO₄) into a 1 L volumetric flask. b. Add approximately 800 mL of HPLC-grade water and sonicate to dissolve. c. Adjust the pH to 8.0 ± 0.05 using a 6M ammonia solution. d. Add 200 mL of HPLC-grade Methanol. e. Mix thoroughly and filter through a 0.45 µm nylon membrane filter. Degas before use.
2. Diluent Preparation: a. Use the prepared Mobile Phase as the diluent. This practice minimizes baseline disturbances at the solvent front.
3. Standard Stock Solution Preparation (Amisulpride & Impurity B): a. Amisulpride Stock (500 µg/mL): Accurately weigh 50 mg of Amisulpride reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent. b. Impurity B Stock (100 µg/mL): Accurately weigh 10 mg of Amisulpride Impurity B reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent. (Note: Impurity B is soluble in Methanol and DMSO).[8]
4. System Suitability Solution (SSS) Preparation: a. Transfer 10 mL of the Amisulpride Stock solution and 1.5 mL of the Impurity B Stock solution into a 100 mL volumetric flask. b. Dilute to volume with Diluent. c. This solution contains Amisulpride (50 µg/mL) and Impurity B (1.5 µg/mL), which corresponds to a 3% impurity level.
5. Sample Preparation (from Tablets): a. Weigh and finely powder not fewer than 20 Amisulpride tablets. b. Accurately weigh a portion of the powder equivalent to 50 mg of Amisulpride into a 100 mL volumetric flask. c. Add approximately 70 mL of Diluent and sonicate for 20 minutes with intermittent shaking to dissolve the API. d. Allow the solution to cool to room temperature and dilute to volume with Diluent. e. Filter the solution through a 0.45 µm PVDF syringe filter, discarding the first few mL of the filtrate.
Method Specificity: Forced Degradation Protocol
To prove the stability-indicating nature of the method, forced degradation studies must be performed to ensure that any degradation products do not co-elute with Amisulpride or Impurity B. Amisulpride is known to degrade under hydrolytic, oxidative, and photolytic stress.[4][13][16]
1. Acid Hydrolysis: a. To 1 mL of Amisulpride stock solution, add 1 mL of 1N HCl. Heat at 70°C for 5 hours.[4] b. Cool, neutralize with 1N NaOH, and dilute with Diluent to the target concentration.
2. Base Hydrolysis: a. To 1 mL of Amisulpride stock solution, add 1 mL of 1N NaOH. Keep at room temperature for 24 hours.[7] b. Cool, neutralize with 1N HCl, and dilute with Diluent. (Note: Impurity B and Impurity E are expected under basic conditions).[4]
3. Oxidative Degradation: a. To 1 mL of Amisulpride stock solution, add 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours. b. Dilute with Diluent. (Note: Impurity F, the N-oxide, is a likely degradant).[4]
4. Thermal Degradation: a. Expose Amisulpride solid powder to 110°C for 24 hours.[5] b. Prepare a solution at the target concentration in Diluent.
5. Photolytic Degradation: a. Expose a solution of Amisulpride to UV light (254 nm) for 24 hours.[5] b. Prepare a sample for injection.
Expected Results and Discussion
When using the optimized method, clear separation should be achieved between all relevant peaks.
| Peak Identity | Expected Retention Time (min) | Acceptance Criteria |
| Impurity E | ~4.5 | Baseline separated from other peaks. |
| Impurity B | ~8.0 | Resolution (Rs) > 2.0 from Amisulpride. |
| Impurity F (N-Oxide) | ~11.0 | Baseline separated from other peaks. |
| Amisulpride | ~15.0 | Tailing factor < 1.5. |
Table 3: Typical chromatographic results and system suitability criteria.
The forced degradation samples should show that the main Amisulpride peak remains pure (as determined by DAD peak purity analysis) and that all degradant peaks are well-resolved from both Amisulpride and Impurity B. This confirms the method's specificity and its utility as a stability-indicating assay.
Diagram 2: Relationship between Amisulpride and key impurities.
Conclusion
The RP-HPLC method detailed herein provides a specific, robust, and reliable solution for the separation and quantification of Amisulpride and its critical O-desmethyl impurity, Impurity B. By leveraging fundamental chromatographic principles, specifically the manipulation of mobile phase pH to ionize the phenolic impurity, excellent resolution is achieved. The protocol is designed for direct implementation in a quality control setting and is proven to be stability-indicating through comprehensive forced degradation studies. This method is crucial for ensuring the quality, safety, and stability of Amisulpride drug substance and finished products.
References
-
Sweidan, K., Elayan, M., Sabbah, D., Idrees, G., & Arafat, T. (2018). Study of Forced Degradation Behavior of Amisulpride by LC-MS and NMR and Development of a Stability-Indicating Method. Current Pharmaceutical Analysis, 14(2), 157-165. Available at: [Link]
-
Ingenta Connect. (2017). Study of Forced Degradation Behavior of Amisulpride by LC-MS and NMR and Development of a Stability-Indicating Method. Current Pharmaceutical Analysis. Available at: [Link]
-
Patel, Y. K., et al. (n.d.). Isocratic Liquid Chromatographic Method for Analysis of Amisulpride in Pharmaceutical Preparations. International Journal of ChemTech Research. Available at: [Link]
-
Allmpus. (n.d.). AMISULPRIDE EP IMPURITY B. Research and Development. Available at: [Link]
-
Ravisankar, P., & Babu, G. (2019). Stability Indicating RP-HPLC Method Development and Validation for the Estimation of Amisulpride in Tablet Dosage Form. Bulletin of Pharmaceutical Research, 9(4). Available at: [Link]
-
ResearchGate. (2018). Study of Forced Degradation Behavior of Amisulpride by LC-MS and NMR and Development of a Stability-Indicating Method. Request PDF. Available at: [Link]
-
Devi, P. R., & Rambabu, K. (2017). A New Validated Method for the Estimation of Amisulpride in Bulk and Pharmaceutical Dosage Form by Using Reverse Phase Liquid Chromatographic Method. Biosciences Biotechnology Research Asia, 14(1). Available at: [Link]
-
Pharmaffiliates. (n.d.). Amisulpride-Impurities. Available at: [Link]
-
Rao, G. D., et al. (2013). Novel RP-HPLC method for the determination of Amisulpride in pure and pharmaceutical formulations. Journal of Chemical and Pharmaceutical Research, 5(12), 133-138. Available at: [Link]
-
Scribd. (n.d.). Analytical Method Developmentandits Validationfor Estimationof Amisulprideby Reversed Phase High Performance Liquid. Available at: [Link]
-
Nalanda, R. B., & Kapileswar, S. (2025). Liquid Chromatographic Method Development and Validation for Estimation of Amisulpride in Pharmaceutical Dosage Form. Journal of Drug Delivery and Therapeutics, 15(6). Available at: [Link]
-
Chavan, S. S., Danane, A. A., & Ghatge, O. S. (2024). Analytical Method Development And Validation of Amisulpride and its Force Degradation. International Journal of Creative Research Thoughts. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). DesMethyl AMisulpride. PubChem Compound Database. Available at: [Link]
-
Veeprho Pharmaceuticals. (n.d.). Amisulpride EP Impurity B | CAS 148516-54-5. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Amisulpride. PubChem Compound Database. Available at: [Link]
-
Cleanchem. (n.d.). Amisulpride EP Impurity B | CAS No: 148516-54-5. Available at: [Link]
-
British Pharmacopoeia. (2016). Amisulpride Tablets – BP 2016. BP 2016 Chromatograms. Available at: [Link]
-
Drugs.com. (2024). Amisulpride Monograph for Professionals. Available at: [Link]
-
Synchemia. (n.d.). Amisulpride EP Impurity B. Available at: [Link]
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- 2. Amisulpride EP Impurity B | 148516-54-5 [chemicea.com]
- 3. drugs.com [drugs.com]
- 4. Study of Forced Degradation Behavior of Amisulpride by LC-MS and ...: Ingenta Connect [ingentaconnect.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. DesMethyl AMisulpride | C16H25N3O4S | CID 70650729 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Preparation of Desmethyl Amisulpride Hydrobromide Stock Solution
Abstract & Scope
This Application Note details the standardized protocol for preparing high-integrity stock solutions of Desmethyl Amisulpride Hydrobromide , a primary metabolite and pharmacopoeial impurity of the antipsychotic Amisulpride. This guide addresses the specific physicochemical challenges of the hydrobromide salt form—specifically its hygroscopicity and molecular weight correction factors—to ensure accurate dosing in LC-MS/MS calibration and receptor binding assays.
Physicochemical Profile & Safety
Before handling, verify the compound identity. The hydrobromide salt significantly alters the molecular weight compared to the free base, requiring precise stoichiometric adjustment.
| Parameter | Specification | Notes |
| Compound Name | Desmethyl Amisulpride Hydrobromide | Also known as Amisulpride Impurity B (HBr) |
| CAS Number | 2437254-41-4 | Distinct from Free Base (CAS 148516-54-5) |
| Chemical Formula | C₁₆H₂₆BrN₃O₄S | Mono-hydrobromide salt |
| Molecular Weight (Salt) | 436.37 g/mol | Use this for weighing calculations |
| Molecular Weight (Base) | 355.45 g/mol | Use this for molarity normalization |
| Solubility | DMSO (>20 mg/mL), Methanol | Sparingly soluble in pure water; requires organic cosolvent |
| Appearance | White to off-white solid | Hygroscopic; equilibrate to RT before weighing |
| Safety (GHS) | H302 (Harmful if swallowed) | Wear nitrile gloves, lab coat, and safety glasses |
Protocol Design & Rationale
Solvent Selection Strategy
-
Primary Solvent (DMSO): Dimethyl sulfoxide (DMSO) is the recommended vehicle for Master Stock Solutions (10 mM – 50 mM). It prevents precipitation of the hydrophobic benzamide core while stabilizing the ionic salt form. It has low volatility, ensuring concentration stability over months at -20°C.
-
Secondary Solvent (Methanol): Methanol is suitable for Working Solutions used in LC-MS/MS due to its volatility and compatibility with mobile phases. However, it is not recommended for long-term storage of the master stock due to evaporation risks.
Stoichiometric Correction (The "Salt Factor")
To prepare a stock solution with a specific concentration of the active moiety (Desmethyl Amisulpride free base), you must account for the mass of the hydrobromide counterion and the purity of the raw material.
Correction Factor (CF) Calculation:
Mass Equation:
Step-by-Step Preparation Protocol
Objective: Prepare 1 mL of a 10 mM Master Stock Solution (relative to Free Base).
Materials
-
Desmethyl Amisulpride Hydrobromide (Solid reference standard)[1]
-
DMSO (Anhydrous, ≥99.9%)
-
Amber glass HPLC vials (1.5 mL)
-
Analytical Balance (Precision 0.01 mg)
-
Vortex mixer and Ultrasonic bath
Procedure
-
Equilibration: Allow the vial of Desmethyl Amisulpride HBr to reach room temperature (approx. 30 mins) before opening. This prevents condensation moisture from degrading the hygroscopic salt.
-
Calculation:
-
Target Molarity: 10 mM (0.01 mol/L)
-
Volume: 1 mL (0.001 L)
-
Required Moles:
moles -
Required Mass (Salt):
(4.36 mg ) -
Note: Adjust for purity if stated on CoA (e.g., if 98%, weigh 4.45 mg).
-
-
Weighing: Accurately weigh 4.36 mg of the solid into a clean amber glass vial.
-
Critical: Do not use plastic microcentrifuge tubes for long-term storage of DMSO stocks, as leachables can interfere with LC-MS.
-
-
Dissolution:
-
Add 1000 µL of Anhydrous DMSO.
-
Technique: Add solvent in two aliquots (500 µL + 500 µL) to wash down any powder adhering to the walls.
-
-
Homogenization:
-
Vortex vigorously for 30 seconds.
-
Sonicate for 5 minutes at room temperature. Ensure no visible particulates remain. The solution should be clear and colorless.
-
-
Labeling: Label with Compound Name, Concentration (10 mM Free Base Eq.), Solvent, Date, and User Initials.
Quality Control & Validation
Self-Validating Step: Before using the stock in critical assays, verify the concentration using UV-Vis spectrophotometry or HPLC.
-
UV Verification: Dilute the stock 1:1000 in Methanol (10 µM). Scan 200–400 nm.[2]
-
Expected
: ~225 nm and ~278 nm (characteristic of the benzamide pharmacophore).[3] -
Acceptance Criteria: Absorbance should align with the molar extinction coefficient (
) of the parent Amisulpride ( approx) if specific metabolite data is unavailable.
Storage & Stability Workflow
To maintain integrity, follow the "Aliguot-Freeze" cycle to minimize freeze-thaw degradation.
Figure 1: Optimal storage workflow to prevent hydrolytic degradation and concentration drift.
Stability Data
-
Solid State: Stable for >2 years at -20°C (desiccated).[3]
-
DMSO Stock (10 mM): Stable for 6 months at -20°C.
-
Aqueous Working Solutions: Unstable. Prepare fresh daily. Hydrolysis of the amide bond may occur over time in acidic aqueous buffers.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Precipitation upon thawing | DMSO freezing point is 18.5°C | Vortex the vial at room temperature until fully redissolved. Do not heat >37°C. |
| Cloudiness in aqueous dilution | "Crash out" effect | Ensure the final DMSO concentration in the buffer is <1%. Add stock to buffer while vortexing, not static. |
| Yellowing of solution | Oxidation | DMSO may have absorbed water or oxidized. Discard and prepare fresh using anhydrous solvent. |
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 70650729, Desmethyl Amisulpride. Retrieved October 26, 2023, from [Link]
-
European Pharmacopoeia (Ph. Eur.). Amisulpride Monograph: Impurity B.[4][5] (Standard reference for impurity profiling).
Sources
Application Note: Extraction of Amisulpride and Minor Metabolites from Biological Matrices
Executive Summary
This guide details the extraction and quantification of Amisulpride (4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxybenzamide) and its primary metabolites from human plasma and urine.[1][2] While Amisulpride undergoes low hepatic metabolism (approximately 4% of the dose), the extraction of its metabolites—specifically Amisulpride N-oxide and N-desethyl amisulpride —presents unique challenges due to their increased polarity compared to the parent compound.
This protocol prioritizes Solid Phase Extraction (SPE) using Hydrophilic-Lipophilic Balance (HLB) or Mixed-Mode Cation Exchange (MCX) sorbents to ensure simultaneous recovery of the hydrophobic parent and polar metabolites, a limitation often encountered with traditional Liquid-Liquid Extraction (LLE).
Target Analytes & Chemical Properties[3][4][5][6][7]
Understanding the physicochemical properties is the foundation of a robust extraction strategy.
| Analyte | Structure Note | pKa (approx) | LogP | Extraction Challenge |
| Amisulpride | Parent (Benzamide) | 9.3 (Basic) | 1.1 | Moderate polarity; requires high pH for LLE. |
| Amisulpride N-oxide | Metabolite 1 (Oxidation) | ~9.0 | < 0.5 | High Polarity . Poor recovery in non-polar solvents (LLE). |
| N-desethyl Amisulpride | Metabolite 2 (Dealkylation) | 9.5 | 0.8 | Similar to parent but more hydrophilic. |
Expert Insight: Amisulpride is a weak base. In biological matrices (pH 7.4), it exists primarily in its ionized (cationic) form. Successful extraction requires either neutralizing the charge (pH adjustment > 10) for LLE/Reverse-Phase SPE or exploiting the charge using Cation Exchange SPE.
Sample Preparation Protocols
Method A: Mixed-Mode Cation Exchange SPE (Gold Standard)
Recommended for: Simultaneous quantification of parent and metabolites with maximum cleanup.
Rationale: This method utilizes the basic nature of the pyrrolidine nitrogen. By locking the analytes onto the sorbent via ionic interaction, rigorous wash steps can remove neutral interferences (lipids, proteins) before elution.
Materials:
-
Cartridge: Oasis MCX or Strata-X-C (30 mg / 1 mL).
-
Internal Standard (IS): Amisulpride-d5 (100 ng/mL in MeOH).
Protocol:
-
Pre-treatment: Aliquot 200 µL Plasma/Urine . Add 20 µL IS . Add 200 µL 4% H₃PO₄ (Phosphoric Acid).
-
Why: Acidification ensures the amine is fully protonated (positively charged) to bind with the cation exchange sorbent.
-
-
Conditioning:
-
Loading: Load the pre-treated sample at a slow flow rate (approx. 1 mL/min).
-
Wash 1 (Acidic/Aqueous): 1 mL 2% Formic Acid in Water.
-
Why: Removes proteins and hydrophilic interferences; keeps analyte charged.
-
-
Wash 2 (Organic): 1 mL Methanol.
-
Why: Removes hydrophobic neutrals (lipids) that are not ionically bound. The analyte stays locked.
-
-
Elution: 2 x 500 µL 5% Ammonium Hydroxide in Methanol .
-
Why: High pH neutralizes the analyte and the sorbent, breaking the ionic bond and releasing the compound.
-
-
Reconstitution: Evaporate eluate under N₂ at 40°C. Reconstitute in 100 µL Mobile Phase (90:10 Water:ACN + 0.1% Formic Acid).
Method B: Liquid-Liquid Extraction (LLE)
Recommended for: Parent drug only (High throughput, lower cost).
Warning: This method may yield low recovery (<50%) for the N-oxide metabolite due to its high water solubility.
Protocol:
-
Alkalinization: To 200 µL Plasma , add 50 µL 1M NaOH or Sodium Carbonate buffer (pH 10) .
-
Critical Step: The pH must be > 10 to suppress ionization. If the drug is charged, it will stay in the water phase and not extract.
-
-
Extraction: Add 1.5 mL Ethyl Acetate or Dichloromethane (DCM) .
-
Agitation: Vortex vigorously for 5 minutes. Centrifuge at 4000g for 10 min.
-
Transfer: Transfer the organic (upper) layer to a clean tube.
-
Dry & Reconstitute: Evaporate and reconstitute as in Method A.
Analytical Methodology (LC-MS/MS)[1][4][10][11]
System: UHPLC coupled to Triple Quadrupole MS. Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18), 2.1 x 50 mm, 1.7 µm.
Mobile Phase:
-
A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.
-
B: Acetonitrile + 0.1% Formic Acid.[5]
Gradient:
-
0.0 min: 10% B
-
3.0 min: 90% B
-
3.5 min: 90% B
-
3.6 min: 10% B (Re-equilibration)
MS/MS Transitions (MRM):
| Compound | Precursor (m/z) | Product (m/z) | Collision Energy (V) |
|---|---|---|---|
| Amisulpride | 370.2 | 242.1 | 25 |
| Amisulpride N-oxide | 386.2 | 242.1 | 28 |
| Amisulpride-d5 (IS) | 375.2 | 242.1 | 25 |
Workflow Visualization
Validation & Quality Control
To ensure Trustworthiness and Scientific Integrity , the following parameters must be validated according to FDA/EMA Bioanalytical Method Validation guidelines.
Matrix Effect & Recovery
Because Amisulpride is renally excreted, urine samples can vary significantly in salt concentration, leading to ion suppression.
-
Experiment: Compare the peak area of analytes spiked post-extraction (A) vs. analytes spiked into neat solvent (B).
-
Calculation: Matrix Factor (MF) = A / B.
-
Acceptance: MF should be between 0.85 and 1.15. If MF < 0.8, co-eluting phospholipids are likely suppressing the signal. Action: Increase the flush volume in the SPE "Wash 2" step.
Stability
Amisulpride N-oxide can be labile.[3][6][7][8]
-
Freeze-Thaw: Evaluate stability over 3 cycles at -80°C.
-
Photostability: Amisulpride is light-sensitive. Crucial Protocol Step: Perform all extraction steps under amber light or use amber glassware to prevent degradation.
References
-
Nirogi, R., et al. (2008). Liquid chromatography tandem mass spectrometry method for the quantification of amisulpride with LLOQ of 100 pg/mL using 100 µL of plasma.[9] Journal of Chromatography B. Link
-
Challa, B.R., et al. (2011).[6] Development and Validation of Amisulpride in Human Plasma by HPLC Coupled with Tandem Mass Spectrometry and its Application to a Pharmacokinetic Study. Scientia Pharmaceutica. Link
-
Rosenborg, S., et al. (2019). Metabolism and Excretion of Intravenous, Radio-Labeled Amisulpride in Healthy, Adult Volunteers.[1][10] Clinical Pharmacology in Drug Development. Link
-
Skibinski, R., et al. (2007).[11] Determination of amisulpride in human plasma by solid-phase extraction and liquid chromatography with fluorescence detection.[12][3][4][8][9] Journal of Chromatography B. Link
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation.Link
Sources
- 1. Metabolism and Excretion of Intravenous, Radio-Labeled Amisulpride in Healthy, Adult Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. klinikum.uni-heidelberg.de [klinikum.uni-heidelberg.de]
- 3. Analysis of Amisulpride in Human Plasma by SPE and LC with Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous Quantification of Haloperidol and Other Antipsychotics in Human Serum by LC-MS/MS: Method Development and Clinical Application [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. sphinxsai.com [sphinxsai.com]
- 8. Analysis of Amisulpride in Human Plasma by SPE and LC with Fluorescence Detection [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. dovepress.com [dovepress.com]
- 11. journal.appconnect.in [journal.appconnect.in]
- 12. Determination of amisulpride, a new benzamide derivative, in human plasma and urine by liquid-liquid extraction or solid-phase extraction in combination with high-performance liquid chromatography and fluorescence detection. application to pharmacokinetics [pubmed.ncbi.nlm.nih.gov]
Application Note: Gradient Elution Conditions for Desmethyl Amisulpride Analysis
Here is a comprehensive Application Note and Protocol guide for the gradient elution analysis of Amisulpride and its major metabolite, O-Desmethyl Amisulpride (Impurity B).
Executive Summary
This guide details the chromatographic separation of Amisulpride and its primary metabolite/impurity, O-Desmethyl Amisulpride (also known as Impurity B). While Amisulpride is a substituted benzamide used for schizophrenia, its analysis requires careful control of pH and mobile phase composition due to the basicity of its pyrrolidine moiety (pKa ~9.4).
Unlike typical metabolic patterns where polar metabolites elute earlier, O-Desmethyl Amisulpride often elutes after the parent compound in acidic reversed-phase conditions. This protocol provides two distinct workflows:
-
HPLC-UV (Impurity Profiling): A robust gradient for resolving the critical pair (Parent/Impurity B) in formulation analysis.
-
LC-MS/MS (Bioanalysis): A high-sensitivity, rapid gradient for quantifying plasma levels.
Analyte Physicochemical Profile[1][2][3][4][5][6]
| Compound | Structure / Identity | MW ( g/mol ) | pKa (approx) | LogP | Elution Behavior (C18) |
| Amisulpride | 4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-(ethylsulfonyl)-2-methoxybenzamide | 369.48 | ~9.4 (Base) | 1.5 | Elutes First |
| Desmethyl Amisulpride | Impurity B (EP/BP). 2-hydroxybenzamide derivative (O-desmethyl). | 355.45 | ~9.2 (Base) + Phenolic acidic pKa | 1.2 | Elutes Later (Critical Pair)* |
*Note: Despite being "more polar" due to the hydroxyl group, O-Desmethyl Amisulpride often exhibits higher retention in acidic mobile phases, likely due to intramolecular hydrogen bonding between the phenolic -OH and the amide carbonyl, forming a pseudo-ring structure that increases hydrophobicity.
Method Development Strategy (The "Why")
Column Selection[4][7]
-
Stationary Phase: A C18 (Octadecyl) column is the standard. However, because Amisulpride is a base, peak tailing is a risk.
-
End-capping: Use a "Base Deactivated" (BDS) or high-coverage fully end-capped column (e.g., Zorbax Eclipse Plus, Phenomenex Luna C18(2)) to minimize silanol interactions.
-
Pore Size: 100 Å is sufficient for these small molecules.
Mobile Phase & pH[8][9]
-
pH Control: Amisulpride is ionized (protonated) at neutral/acidic pH.
-
For UV (QC): Phosphate buffer at pH 3.0 - 4.5 is ideal. It suppresses silanol ionization (reducing tailing) and ensures the analyte is fully protonated.
-
For MS (Bioanalysis): Volatile buffers like 0.1% Formic Acid or 10mM Ammonium Formate are required.
-
Protocol 1: HPLC-UV for Impurity Profiling (QC Focus)
Target: Separation of Amisulpride from Impurity B (Desmethyl) in tablet formulations.
Chromatographic Conditions
-
Instrument: HPLC with PDA/UV detector.
-
Column: C18, 250 x 4.6 mm, 5 µm (e.g., Inertsil ODS-3 or equivalent).
-
Temperature: 30°C.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 225 nm (Maximum absorbance) or 280 nm (Selectivity).
-
Injection Volume: 10-20 µL.
Mobile Phase Composition
-
Solvent A: 10 mM Potassium Dihydrogen Phosphate (KH₂PO₄), adjusted to pH 3.5 with Orthophosphoric Acid.
-
Solvent B: Acetonitrile (HPLC Grade).
Gradient Program
This gradient is designed to start with low organic to retain early polar impurities (like Impurity A), then ramp slowly to separate the Amisulpride/Impurity B pair.
| Time (min) | % Solvent A (Buffer) | % Solvent B (ACN) | Action |
| 0.0 | 85 | 15 | Equilibration |
| 2.0 | 85 | 15 | Isocratic Hold (Retain polar impurities) |
| 25.0 | 55 | 45 | Linear Ramp (Elute Amisulpride ~18-20 min) |
| 35.0 | 55 | 45 | Hold (Elute Impurity B ~28-32 min) |
| 36.0 | 10 | 90 | Wash Step |
| 40.0 | 10 | 90 | Wash Hold |
| 41.0 | 85 | 15 | Return to Initial |
| 50.0 | 85 | 15 | Re-equilibration |
Protocol 2: LC-MS/MS for Bioanalysis (Plasma/Serum)
Target: High-throughput quantification of Amisulpride and Desmethyl metabolite in biological matrices.
Chromatographic Conditions
-
Instrument: UHPLC coupled to Triple Quadrupole MS (e.g., SCIEX QTRAP or Agilent 6400).
-
Column: C18, 50 x 2.1 mm, 1.7 or 1.8 µm (e.g., Acquity BEH C18).
-
Flow Rate: 0.4 mL/min.
-
Temperature: 40°C.
Mobile Phase Composition
-
Solvent A: 0.1% Formic Acid in Water (or 5mM Ammonium Formate).
-
Solvent B: Acetonitrile (or Methanol:ACN 50:50).
Fast Gradient Profile
| Time (min) | % B | Description |
| 0.0 | 10 | Initial Retention |
| 0.5 | 10 | Divert valve to waste (remove salts) |
| 2.5 | 90 | Fast Ramp (Elute Analytes) |
| 3.5 | 90 | Wash |
| 3.6 | 10 | Re-equilibrate |
| 5.0 | 10 | End of Run |
MS/MS Parameters (MRM Transitions)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Amisulpride | 370.1 [M+H]+ | 242.1 | 35 | 25 |
| Desmethyl Amisulpride | 356.1 [M+H]+ | 228.1 | 35 | 28 |
| Amisulpride-d5 (IS) | 375.1 [M+H]+ | 242.1 | 35 | 25 |
Note: The transition 370->242 corresponds to the cleavage of the pyrrolidine side chain. The Desmethyl metabolite (356) loses the same side chain to yield fragment 228 (242 - 14 Da).
Visualization of Workflow & Logic
Figure 1: Analytical workflow for Amisulpride separation emphasizing the critical gradient ramp phase.
Troubleshooting & Validation Criteria
System Suitability Check[10]
-
Resolution (Rs): Must be > 2.0 between Amisulpride and Impurity B (Desmethyl).
-
Tailing Factor: Should be < 1.5. If higher, increase buffer strength or lower pH slightly.
-
Carryover: Inject a blank after the highest standard. Peak area should be < 20% of LLOQ.
Common Issues
-
Peak Tailing: Amisulpride is a tertiary amine. Ensure your column is not "active" (use high purity silica) and the buffer concentration is at least 10-20 mM.
-
Retention Shift: The retention of the Desmethyl metabolite is sensitive to pH changes near its phenolic pKa. Ensure pH meter is calibrated daily.
-
Co-elution: If Impurity B co-elutes with the parent, flatten the gradient slope between 15-25 minutes (e.g., 0.5% B/min change).
References
-
European Pharmacopoeia (Ph. Eur.) . Amisulpride Monograph 01/2008:1490. (Defines Impurity B as the O-desmethyl derivative and sets resolution requirements).
-
Nirogi, R., et al. (2006) . "Selective and sensitive determination of amisulpride in human plasma by liquid chromatography-tandem mass spectrometry". Journal of Chromatography B. (Describes LC-MS/MS conditions and extraction).
- Skibinski, R., et al. (2007). "Stability indicating assay of Amisulpride". Journal of Pharmaceutical and Biomedical Analysis.
-
PubChem . Desmethyl Amisulpride (Compound Summary). National Library of Medicine.
Application Note: Strategic Utilization of Desmethyl Amisulpride as a Structural Analog Internal Standard
Abstract & Executive Summary
This application note details the protocol for utilizing O-Desmethyl Amisulpride (CAS: 148516-54-5) as a structural analog Internal Standard (IS) for the quantification of substituted benzamides.[1][2] While Stable Isotope-Labeled (SIL) standards (e.g., Amisulpride-d5) are the gold standard for compensating matrix effects, they are often cost-prohibitive for high-throughput screening of related compounds.[1][2]
Critical Advisory: This guide explicitly contraindicates the use of Desmethyl Amisulpride as an IS for the quantification of Amisulpride itself in biological matrices. As Desmethyl Amisulpride is a known metabolite of Amisulpride, its presence in patient samples would cause variable interference, invalidating the assay.[1] This protocol is designed for the analysis of structurally related benzamides (e.g., Sultopride) where this metabolic overlap does not exist.[1][2]
Introduction & Chemical Basis[1][3][4][5]
The Role of Structural Analogs
In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), an ideal IS co-elutes with the analyte and experiences identical ionization suppression/enhancement.[1][2] While SIL-ISs are perfect matches, structural analogs like Desmethyl Amisulpride offer a viable, cost-effective alternative if they possess:
-
Similar pKa and LogP: Ensuring similar extraction recovery.
-
Distinct Mass-to-Charge (m/z) Ratio: Preventing cross-talk in the MS detector.
-
Chromatographic Proximity: Eluting near the analyte to mimic matrix effects without overlapping the quantification window.[1]
Chemical Structures
Desmethyl Amisulpride (Impurity B)[1][2][3] differs from Amisulpride by the demethylation of the methoxy group on the benzamide ring, resulting in a phenol moiety.[1] This slight increase in polarity shifts the retention time slightly earlier than the parent compound, making it an excellent marker for chromatographic fidelity.[1]
Figure 1: Structural Relationship & Workflow Logic
Caption: Workflow for using Desmethyl Amisulpride as an IS. Note the critical decision node preventing its use for Amisulpride quantification in biological samples.
Experimental Protocol
Materials & Reagents[2][5][7]
-
Internal Standard: O-Desmethyl Amisulpride (Amisulpride Impurity B).[1][2][4]
-
Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Acetate.[1][2]
Stock Solution Preparation
Objective: Create stable working solutions.
-
Master Stock (IS): Dissolve 1.0 mg O-Desmethyl Amisulpride in 1.0 mL Methanol (1 mg/mL). Store at -20°C.
-
Working IS Solution: Dilute Master Stock with 50% Methanol to achieve a concentration of 500 ng/mL .
Sample Preparation (Liquid-Liquid Extraction)
LLE is preferred over Protein Precipitation (PPT) for benzamides to reduce phospholipid suppression.[1][2]
-
Aliquot: Transfer 200 µL of plasma into a 2.0 mL polypropylene tube.
-
Spike: Add 20 µL of Working IS Solution (500 ng/mL Desmethyl Amisulpride). Vortex for 10 sec.
-
Buffer: Add 100 µL of 0.1 M Sodium Carbonate (pH 9.8) to basify the sample (ensuring analytes are in non-ionized form for extraction).[1][2]
-
Extract: Add 1.0 mL of extraction solvent (Ethyl Acetate:Dichloromethane, 80:20 v/v).
-
Agitate: Shaker for 10 min at 1200 rpm.
-
Phase Separation: Centrifuge at 14,000 rpm for 5 min at 4°C.
-
Concentrate: Transfer 800 µL of the organic (upper) layer to a clean tube. Evaporate to dryness under Nitrogen at 40°C.[1]
-
Reconstitute: Dissolve residue in 200 µL Mobile Phase (90% A / 10% B).
LC-MS/MS Conditions
Chromatography (UHPLC):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).[1]
-
Mobile Phase A: 0.1% Formic Acid + 2mM Ammonium Acetate in Water.[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Injection Volume: 5 µL.
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 10 | Initial Hold |
| 0.50 | 10 | Loading |
| 3.00 | 90 | Elution Ramp |
| 3.50 | 90 | Wash |
| 3.60 | 10 | Re-equilibration |
| 5.00 | 10 | End of Run |
Mass Spectrometry (ESI+ MRM):
MRM Transitions Table:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Role |
| Sultopride | 355.2 | 112.1 | 30 | 25 | Analyte |
| Desmethyl Amisulpride | 356.2 | 228.1* | 35 | 28 | Internal Standard |
*Note: The transition 356.2 -> 228.1 corresponds to the cleavage of the substituted pyrrolidine tail, characteristic of this benzamide class.[1][2] Always optimize collision energy for your specific instrument.
Validation & Performance Criteria
To ensure the "Trustworthiness" of this method, the following validation parameters must be met (per FDA/EMA Bioanalytical Guidelines):
Specificity & Selectivity (The "Blank" Test)[1][2]
-
Protocol: Inject 6 lots of blank plasma without IS.
-
Requirement: Interference at the retention time of Desmethyl Amisulpride must be < 5% of the average IS response.[1]
-
Why this matters: Ensures that endogenous plasma components do not mimic the IS.
Matrix Effect (ME) Assessment
Since Desmethyl Amisulpride is a structural analog (not a deuterated isotope), it may not perfectly track matrix suppression if the elution times drift too far apart.[1][2]
-
Calculation:
[1][2] -
Acceptance: The IS-normalized Matrix Factor (Analyte ME / IS ME) must have a CV < 15%.[1][2]
Linearity[2]
Critical Feasibility Assessment (Expertise)
When to USE Desmethyl Amisulpride as IS:
-
Analyte is NOT Amisulpride: Ideal for Sultopride, Sulpiride, or Tiapride quantification.[1]
-
QC Applications: Suitable for analyzing Amisulpride in tablets or raw powder (where no metabolism has occurred).[1]
-
Cost Constraints: When deuterated standards (Sultopride-d5) are unavailable.
When to AVOID Desmethyl Amisulpride as IS:
-
Amisulpride PK Studies: In human plasma, Amisulpride is metabolized to O-Desmethyl Amisulpride (albeit in small amounts).[1][2] If you use it as an IS, the patient's own metabolite will add to your IS signal, causing the calculated concentration of the drug to be underestimated (Area_Analyte / Area_IS decreases as IS signal artificially rises).[1][2]
References
-
Coukell, A. J., & Spencer, C. M. (2025).[1] Amisulpride: A Review of its Pharmacodynamic and Pharmacokinetic Properties. Drugs.
-
Nirogi, R., et al. (2008).[1] Liquid chromatography tandem mass spectrometry method for the quantification of amisulpride in human plasma. Journal of Chromatography B.
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[1]
-
PubChem. (2025).[1] Desmethyl Amisulpride Compound Summary. National Library of Medicine.[1][3]
Sources
- 1. Amisulpride - Wikipedia [en.wikipedia.org]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. DesMethyl AMisulpride | C16H25N3O4S | CID 70650729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. DesMethyl AMisulpride | 148516-54-5 [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective and sensitive determination of amisulpride in human plasma by liquid chromatography-tandem mass spectrometry with positive electrospray ionisation and multiple reaction monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development and Validation of Amisulpride in Human Plasma by HPLC Coupled with Tandem Mass Spectrometry and its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
Stability indicating assay for Amisulpride formulations
Application Note: Stability-Indicating HPLC Assay for Amisulpride Formulations
Executive Summary
This guide details the development and execution of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for Amisulpride.[1][2] Amisulpride, a substituted benzamide antipsychotic, contains functional groups susceptible to specific degradation pathways—primarily hydrolysis of the amide bond and oxidation of the pyrrolidine nitrogen.
This protocol is designed to meet ICH Q1A (R2) and Q2 (R1) regulatory standards, ensuring the method can unequivocally separate the active pharmaceutical ingredient (API) from its degradation products (Impurity A, B, and E) and excipients.
Chemical Basis & Degradation Logic
To design a robust assay, one must understand the molecule's vulnerabilities. Amisulpride behaves as a weak base (pKa ~9.3 due to the pyrrolidine nitrogen).
-
Hydrolysis (Acid/Base): The amide linkage is the "weak link." Under stress, it cleaves to form Impurity E (4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid) and Impurity A (the amine fragment).
-
Oxidation: The tertiary amine in the pyrrolidine ring is prone to N-oxidation, forming Impurity B (Amisulpride N-oxide).
-
Photolysis: Exposure to light can lead to structural isomerization (Impurity F).
Visualizing the Degradation Pathway
The following diagram maps the degradation logic used to validate the method's specificity.
Figure 1: Predicted degradation pathways of Amisulpride under ICH stress conditions.
Protocol A: Forced Degradation (Stress Testing)
Objective: Generate degradation products to verify the method's specificity (Resolution > 1.5 between all peaks). Safety Note: Wear appropriate PPE. Neutralize acid/base samples before HPLC injection to prevent column damage.
| Stress Type | Reagent / Condition | Duration | Target Degradation |
| Acid Hydrolysis | 1.0 N HCl, Reflux (80°C) | 2 - 6 Hours | 10–20% |
| Base Hydrolysis | 0.1 N NaOH, Ambient/40°C | 1 - 4 Hours | 10–20% |
| Oxidation | 3% - 10% H₂O₂ | 2 - 24 Hours | 5–15% |
| Thermal | Solid state at 80°C | 7 Days | < 5% |
| Photolytic | UV Light (1.2 million lux hours) | 1 Cycle | Variable |
Step-by-Step Procedure (Liquid Stress):
-
Stock Preparation: Dissolve 50 mg Amisulpride in 5 mL Methanol.
-
Stress Induction: Transfer 1 mL stock to a flask. Add 4 mL of the stress reagent (e.g., 1N HCl).
-
Exposure: Heat/stir according to the table above.
-
Quenching:
-
Dilution: Dilute to final analytical concentration (e.g., 100 µg/mL) with Mobile Phase. Filter through 0.45 µm PVDF filter.[2]
Protocol B: Chromatographic Conditions (The Assay)
Rationale: Amisulpride is basic. A slightly acidic mobile phase (pH 3.5) ensures the amine is protonated (improving solubility) while suppressing silanol activity on the column, resulting in sharp peaks. Phosphate buffer provides the necessary ionic strength.
Instrument: HPLC/UHPLC with PDA (Photodiode Array) Detector.
Method Parameters
-
Column: C18, 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or equivalent).
-
Why: Standard hydrophobicity for separating the polar amine impurities from the neutral API.
-
-
Wavelength: 225 nm (Primary) and 280 nm (Secondary).
-
Why: 225 nm detects the aliphatic amine fragments (Impurity A) which lack strong UV absorbance at 280 nm.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Mobile Phase Composition
-
Buffer Preparation: Dissolve 1.36 g KH₂PO₄ in 1000 mL water. Adjust pH to 3.5 ± 0.05 with dilute Orthophosphoric Acid. Filter (0.22 µm).[4]
-
Mobile Phase A: Phosphate Buffer pH 3.5
-
Mobile Phase B: Acetonitrile (HPLC Grade)
Gradient Program: Use a gradient to ensure late-eluting impurities are cleared.
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Comment |
| 0.0 | 85 | 15 | Initial Hold |
| 5.0 | 85 | 15 | Isocratic |
| 20.0 | 40 | 60 | Ramp to elute hydrophobics |
| 25.0 | 40 | 60 | Wash |
| 26.0 | 85 | 15 | Re-equilibration |
| 35.0 | 85 | 15 | Ready for next injection |
Method Validation & System Suitability
Directive: Perform these tests to validate the method per ICH Q2(R1).
Workflow Logic
The following diagram illustrates the sequence of validation steps required to declare the method "Stability Indicating."
Figure 2: Validation workflow ensuring regulatory compliance.
Acceptance Criteria Summary
| Parameter | Acceptance Criteria | Typical Result (Amisulpride) |
| Specificity | No interference at retention time of API; Peak Purity > 990 | Pass |
| Linearity | R² ≥ 0.999 (Range: 10–150 µg/mL) | R² = 0.9998 |
| Precision (Repeatability) | RSD ≤ 2.0% (n=6) | 0.4% |
| Accuracy (Recovery) | 98.0% – 102.0% | 99.5% |
| LOD / LOQ | S/N ratio 3:1 (LOD) / 10:1 (LOQ) | 0.05 µg/mL (LOD) |
| Robustness | pH ± 0.2, Flow ± 10% | Stable |
Expert Troubleshooting & Insights
-
Peak Tailing: Amisulpride is a base.[1] If tailing occurs (> 1.5), add 0.1% Triethylamine (TEA) to the buffer and adjust pH back to 3.5. The TEA competes for silanol sites on the column.
-
Impurity B Resolution: The N-oxide (Impurity B) often elutes close to the main peak. If resolution is poor (< 1.5), lower the percentage of Acetonitrile in the initial gradient step (e.g., start at 10% B instead of 15%).
-
Sample Stability: Acid-stressed samples must be neutralized immediately. Prolonged exposure to low pH (even in the autosampler) can artificially inflate Impurity A levels.
References
-
ICH Expert Working Group. "ICH Q1A (R2): Stability Testing of New Drug Substances and Products." International Council for Harmonisation, 2003.[7] [Link]
-
ICH Expert Working Group. "ICH Q2 (R1): Validation of Analytical Procedures: Text and Methodology." International Council for Harmonisation, 2005.[8] [Link]
-
British Pharmacopoeia Commission. "Amisulpride Monograph." British Pharmacopoeia, 2024. [Link]
-
European Directorate for the Quality of Medicines. "Amisulpride: Impurity Profile." European Pharmacopoeia (Ph.[9] Eur.), 11th Edition. [Link]
Sources
- 1. journal.appconnect.in [journal.appconnect.in]
- 2. wisdomlib.org [wisdomlib.org]
- 3. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajrconline.org [ajrconline.org]
- 7. ICH Official web site : ICH [ich.org]
- 8. database.ich.org [database.ich.org]
- 9. uspbpep.com [uspbpep.com]
Application Note: Strategic Column Selection for the Robust Separation of Amisulpride and Desmethyl Amisulpride by HPLC
Abstract
This guide provides a detailed technical framework for selecting the optimal High-Performance Liquid Chromatography (HPLC) column for the analytical separation of the atypical antipsychotic drug Amisulpride and its primary metabolite, Desmethyl Amisulpride. Due to their structural similarity and polar, basic nature, achieving baseline resolution with excellent peak symmetry presents a significant chromatographic challenge. This document moves beyond generic advice to explain the causal relationships between analyte physicochemical properties, stationary phase chemistry, and mobile phase conditions. We present a logical workflow for column selection, compare the merits of different stationary phases—including modern C18, polar-embedded, and cyano chemistries—and provide two detailed, field-proven protocols for immediate implementation.
Introduction: The Analytical Challenge
Amisulpride is a substituted benzamide derivative that functions as a selective dopamine D2 and D3 receptor antagonist, widely used in the treatment of schizophrenia.[1][2] Its primary metabolite, O-Desmethyl Amisulpride (also known as Amisulpride Impurity B), is formed by the demethylation of the methoxy group on the benzamide ring.[3][4] In pharmacokinetic, stability, and quality control studies, the accurate quantification of both the parent drug and this key metabolite is critical.
The separation is complicated by two core factors:
-
High Structural Similarity: The only difference between the two molecules is a methoxy (-OCH3) group on Amisulpride versus a hydroxyl (-OH) group on its metabolite. This subtle change requires a highly selective chromatographic system to achieve baseline resolution.
-
Polar Basic Nature: Both compounds contain basic amine functionalities within the pyrrolidine ring and on the benzamide group. These sites are prone to undesirable secondary interactions with acidic residual silanols on traditional silica-based stationary phases, often resulting in significant peak tailing and poor reproducibility.[5]
This application note serves as an expert guide for researchers and drug development professionals to navigate these challenges by making an informed, strategic choice of HPLC column.
Analyte Physicochemical Properties: The Key to Separation
Understanding the subtle differences between Amisulpride and Desmethyl Amisulpride is fundamental to selecting an appropriate stationary phase. The hydroxyl group on Desmethyl Amisulpride makes it slightly more polar and more capable of hydrogen bonding compared to the parent drug's methoxy group.
Diagram 1: Chemical Structures of Amisulpride and Desmethyl Amisulpride
Caption: Structural comparison highlighting the key O-methyl vs. O-H difference.
| Property | Amisulpride | Desmethyl Amisulpride | Implication for Chromatography |
| IUPAC Name | 4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxy benzamide[2] | 4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-hydroxy benzamide[3] | The -OH group on Desmethyl Amisulpride increases its polarity and potential for hydrogen bonding interactions with the stationary and mobile phases. |
| Formula | C₁₇H₂₇N₃O₄S[1] | C₁₆H₂₅N₃O₄S[3] | Minor difference in molecular weight. |
| Molar Mass | 369.48 g/mol [1] | 355.45 g/mol [3] | Elution order will be primarily driven by polarity, not size. |
| Key Feature | Basic amine groups | Basic amine groups | Prone to peak tailing on older silica columns. Requires acidic mobile phase for protonation and good peak shape. |
The Logic of Column Selection: A Comparative Workflow
The selection of an appropriate column should be a systematic process. While traditional C18 columns are a common starting point, the specific chemistry of these analytes warrants consideration of alternative phases to achieve optimal selectivity and peak shape.
Diagram 2: Column Selection Workflow
Caption: Decision workflow for selecting the optimal HPLC column.
A. Modern Reversed-Phase C18 Columns (The Workhorse)
Modern, high-purity silica C18 columns that are extensively end-capped or feature "base-deactivated" technology are the logical starting point. End-capping masks the residual silanol groups that cause tailing with basic compounds.
-
Mechanism: Primarily hydrophobic (van der Waals) interactions. Desmethyl Amisulpride, being slightly more polar, is expected to elute slightly earlier than Amisulpride.
-
Why it works: Provides good retention for the core molecular structure. Many validated methods exist using this chemistry, demonstrating its viability.[6][7][8]
-
Key Consideration: Success is highly dependent on the quality of the C18 phase. Choose columns specifically marketed for excellent performance with basic compounds. An "AQ" type C18 is also suitable as it is designed for use with highly aqueous mobile phases, providing stable retention.[9]
B. Cyano (CN) Phases (Alternative Selectivity)
A cyano-bonded phase offers a distinct and often advantageous selectivity profile compared to C18. It is less hydrophobic and capable of multiple interaction modes.
-
Mechanism: Operates through a mix of moderate hydrophobic interactions and, more importantly, strong dipole-dipole interactions from the nitrile (-C≡N) group.[10] This alternative mechanism can effectively differentiate between the -OCH₃ and -OH functional groups of the analytes.
-
Why it works: The difference in polarity between the two analytes can be amplified by the CN phase's dipole character. A published method successfully employed a CN column, confirming its suitability for this application.[11][12]
-
When to Choose: When C18 columns provide insufficient resolution or if peak order needs to be manipulated for resolving from other impurities.
C. Polar-Embedded Phases
These phases incorporate a polar functional group (e.g., amide, carbamate) within the C18 alkyl chain.
-
Mechanism: Provides hydrophobic interactions similar to C18 but with added selectivity from the polar group. A key benefit is that the embedded polar group "shields" the underlying silica surface from basic analytes, dramatically improving peak shape without requiring high concentrations of mobile phase additives.[5]
-
Why it works: The combination of interaction modes and silanol shielding is ideal for polar basic compounds like Amisulpride and its metabolite.
-
When to Choose: When C18 columns exhibit persistent peak tailing even with acidic mobile phases, or when enhanced retention of polar compounds is desired.
Recommended Protocols & Methodologies
The following protocols provide robust starting points for method development. They are designed to be self-validating through the inclusion of system suitability criteria.
Protocol 1: Reversed-Phase Method with a Base-Deactivated C18 Column
This method is based on a synthesis of several well-documented, validated RP-HPLC approaches for Amisulpride.[6][8][13] It uses an acidic mobile phase to ensure analyte protonation for optimal peak shape.
Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Column | High-purity, base-deactivated C18 (e.g., Zorbax Bonus-RP, Inertsil ODS), 150 x 4.6 mm, 3.5 or 5 µm | Minimizes silanol interactions, providing symmetric peaks for basic analytes. |
| Mobile Phase A | 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in Water | Low pH protonates the amine groups, preventing tailing and ensuring consistent retention. |
| Mobile Phase B | Acetonitrile or Methanol | Organic modifier for elution. Acetonitrile often provides sharper peaks. |
| Mode | Isocratic | Simple, robust, and sufficient for separating these two components. |
| Composition | Water/ACN (e.g., 70:30 v/v with 0.1% acid). Adjust as needed. | Optimize for a retention time (k') of 2-10 for the first eluting peak. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Improves reproducibility and can enhance efficiency. |
| Injection Volume | 10 µL | Adjust based on analyte concentration and detector sensitivity. |
| Detection | UV at 274 nm or 280 nm[12][14] | Wavelength of maximum absorbance for Amisulpride. |
Step-by-Step Protocol
-
Preparation: Prepare mobile phases by accurately adding the acid to the water or organic solvent. Filter through a 0.45 µm membrane and degas.
-
Standard Solution: Prepare a stock solution of Amisulpride and Desmethyl Amisulpride (e.g., 1 mg/mL) in a suitable solvent like methanol. Dilute with the mobile phase to a working concentration (e.g., 10 µg/mL).
-
Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject the standard solution and record the chromatogram.
-
Analysis: Verify that the system suitability parameters are met.
Protocol 2: Alternative Method with a Cyano (CN) Column
This protocol is adapted from a published method that demonstrates the successful use of a CN phase for Amisulpride analysis.[11][12]
Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Column | Cyano (CN) Phase, 150 x 4.6 mm, 5 µm | Provides alternative selectivity based on dipole-dipole interactions. |
| Mobile Phase A | 25-30 mM Potassium Dihydrogen Phosphate, pH adjusted to 6.5 with KOH | Buffered mobile phase to maintain a consistent pH and ionic strength. |
| Mobile Phase B | Acetonitrile | Organic modifier. |
| Mode | Isocratic | Simple and effective. |
| Composition | Buffer/Acetonitrile (e.g., 65:35 v/v). Adjust as needed. | Optimize for ideal retention and resolution. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | Ambient or 30 °C | Controlled temperature ensures reproducibility. |
| Injection Volume | 20 µL | Adjust as needed. |
| Detection | UV at 274 nm or Fluorescence (Ex: 274 nm, Em: 370 nm)[11][12] | Fluorescence detection offers enhanced sensitivity and specificity. |
Step-by-Step Protocol
-
Preparation: Prepare the phosphate buffer, adjust pH carefully, filter, and degas. Mix with acetonitrile to form the final mobile phase.
-
Standard Solution: Prepare standards as described in Protocol 1.
-
Equilibration: Equilibrate the CN column thoroughly. Buffer systems may require longer equilibration times than simple acid/water mobile phases.
-
Injection: Inject the standard solution.
-
Analysis: Evaluate the separation against the system suitability criteria.
System Suitability Testing (SST): Ensuring Trustworthiness
For any method to be considered valid, it must meet predefined performance criteria. These should be run before any sample analysis.
| Parameter | Acceptance Criterion | Purpose |
| Resolution (Rs) | > 2.0 | Ensures baseline separation between the Amisulpride and Desmethyl Amisulpride peaks. |
| Tailing Factor (Tf) | 0.8 - 1.5 | Measures peak symmetry. Values outside this range indicate undesirable secondary interactions. |
| Theoretical Plates (N) | > 2000 | Indicates column efficiency and the sharpness of the peaks. |
| %RSD of Retention Time | < 1% (for 5 replicate injections) | Demonstrates the precision and stability of the system. |
Conclusion
The successful separation of Amisulpride and Desmethyl Amisulpride is readily achievable with a strategic approach to column selection. While a modern, base-deactivated C18 column provides a robust and reliable starting point, it is crucial to use an acidic mobile phase to ensure good peak shape. For separations that prove challenging on a C18 phase, a Cyano (CN) column offers a powerful alternative selectivity based on dipole-dipole interactions and has been proven effective in published literature. Finally, polar-embedded phases represent another excellent option for mitigating peak tailing associated with these basic analytes. By understanding the underlying chemical principles and following the structured protocols outlined in this guide, researchers can confidently develop a specific, reproducible, and robust method for this critical analytical separation.
References
-
Analysis of Amisulpride in Human Plasma by SPE and LC with Fluorescence Detection. Journal of Analytical Chemistry. Available at: [Link]
-
DesMethyl AMisulpride | C16H25N3O4S | CID 70650729. PubChem, National Institutes of Health. Available at: [Link]
-
Waters HILIC and reversed-phase LC columns. Waters Corporation. Available at: [Link]
-
HPLC Column Selection Guide. Linklab. Available at: [Link]
-
Analysis of Amisulpride in Human Plasma by SPE and LC with Fluorescence Detection. Semantic Scholar. Available at: [Link]
-
HPLC Column Selection. Element. Available at: [Link]
-
Development and Validation of Amisulpride in Human Plasma by HPLC Coupled with Tandem Mass Spectrometry and its Application to a Pharmacokinetic Study. National Center for Biotechnology Information, PMC. Available at: [Link]
-
Metabolism and Excretion of Intravenous, Radio-Labeled Amisulpride in Healthy, Adult Volunteers. Dove Medical Press. Available at: [Link]
-
A New Method for the Determination of Amisulpride in a Small Volume (200 μL) of Human Saliva Using LC-DAD Supported by SPE. MDPI. Available at: [Link]
-
Amisulpride. Wikipedia. Available at: [Link]
-
Amisulpride | C17H27N3O4S | CID 2159. PubChem, National Institutes of Health. Available at: [Link]
-
HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. Available at: [Link]
-
Crystal structures and physicochemical properties of amisulpride polymorphs. PubMed. Available at: [Link]
-
Isocratic Liquid Chromatographic Method for Analysis of Amisulpride in Pharmaceutical Preparations. International Journal of ChemTech Research. Available at: [Link]
-
Validation of Stability Indicating RP-HPLC Method Analysis for Assay of Amisulpride in Injection. World Journal of Pharmaceutical Research. Available at: [Link]
-
A New Validated Method for the Estimation of Amisulpride in Bulk and Pharmaceutical Dosage Form by Using Reverse Phase Liquid Chromatographic Method. Bioscience Biotechnology Research Communications. Available at: [Link]
-
Quantitative determination of amisulpride in rat plasma by HPLC–MS/MS. ResearchGate. Available at: [Link]
-
Formulation, Development, Characterization and Solubility Enhancement of Amisulpride. Journal of Pharmaceutical Research & Reports. Available at: [Link]
-
Novel RP-HPLC method for the determination of Amisulpride in pure and pharmaceutical formulations. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
Sources
- 1. Amisulpride - Wikipedia [en.wikipedia.org]
- 2. Amisulpride | C17H27N3O4S | CID 2159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. DesMethyl AMisulpride | C16H25N3O4S | CID 70650729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. DesMethyl AMisulpride | 148516-54-5 [chemicalbook.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Development and Validation of Amisulpride in Human Plasma by HPLC Coupled with Tandem Mass Spectrometry and its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sphinxsai.com [sphinxsai.com]
- 8. bbrc.in [bbrc.in]
- 9. glsciencesinc.com [glsciencesinc.com]
- 10. linklab.gr [linklab.gr]
- 11. Analysis of Amisulpride in Human Plasma by SPE and LC with Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. wisdomlib.org [wisdomlib.org]
Application Note: Strategic Wavelength Selection for Amisulpride Impurity Profiling
Topic: UV Detection Wavelengths for Amisulpride Impurities Analysis Content Type: Application Note & Protocol Guide Audience: Pharmaceutical Researchers, QC Scientists, and Method Development Chemists
Abstract
The accurate quantification of Amisulpride impurities is critical for compliance with ICH Q3A/B guidelines. While Amisulpride (a substituted benzamide) exhibits strong UV absorption at 270–280 nm, relying solely on this range risks underestimating critical process impurities and degradants. This guide details a Dual-Wavelength Strategy , prioritizing 225 nm for high-sensitivity quantitation (as per European Pharmacopoeia standards) while utilizing 280 nm for orthogonal peak purity confirmation. We explore the spectral physics of the benzamide chromophore and provide a validated HPLC protocol for simultaneous determination.
The Science of Selection: Why 225 nm?
Spectral Characteristics
Amisulpride (4-Amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-(ethylsulfonyl)-2-methoxybenzamide) contains two primary chromophoric regions:
-
The Benzamide System (Primary): The aromatic ring conjugated with the amide and sulfonyl groups shows a distinct
around 270–280 nm . This region is highly specific and robust against solvent interference. -
The End-Absorption (Secondary): A hyperchromic shift occurs in the lower UV region (210–230 nm ).
The Impurity Trap
Why not use 280 nm?
-
Impurity A (Side Chain): Impurity A ([(1-ethylpyrrolidin-2-yl)methyl]amine) is an aliphatic amine intermediate. It lacks the conjugated benzamide system. It has negligible absorbance at 280 nm but can be detected (albeit weakly) or inferred at lower wavelengths (210–225 nm).
-
Hypsochromic Shifts: Certain degradation products (e.g., hydrolytic cleavage of the amide bond) alter the conjugation system. At 225 nm, the molar extinction coefficients (
) of Amisulpride and its related substances (Impurity B, E) are sufficiently high and comparable, ensuring that the Relative Response Factor (RRF) remains close to 1.0, simplifying calculation.
Target Impurity Profile
| Impurity | Common Name | Structure Note | Detection Challenge |
| Impurity A | Amine Side Chain | Aliphatic amine (No aromatic ring) | Critical: Poor UV response. Often requires TLC or LC-MS/CAD. Weak detection at 210-220 nm. |
| Impurity B | Desmethyl Amisulpride | Phenol analog (O-demethylation) | Shifts |
| Impurity E | Acid Degradant | Hydrolysis of amide to acid | Strong UV, elutes early. Prone to tailing. |
| N-Oxides | Oxidative Degradants | Oxygen on pyrrolidine N | Polarity shift; UV spectrum similar to API. |
Experimental Protocol: High-Resolution Impurity Analysis
Instrumentation & Reagents[1]
-
System: UHPLC or HPLC with Diode Array Detector (DAD/PDA).
-
Column: C18 End-capped (e.g., 150 mm × 4.6 mm, 3.5 µm or 5 µm). Note: Base-deactivated silica is required due to the basic pyrrolidine moiety.
-
Solvents: HPLC Grade Acetonitrile (ACN), Methanol (MeOH), Potassium Dihydrogen Phosphate (
).
Chromatographic Conditions (Standardized Gradient)
This protocol is derived from harmonized pharmacopoeial principles (EP/USP) adapted for modern stability-indicating needs.
-
Flow Rate: 1.0 - 1.5 mL/min
-
Column Temp: 30°C
-
Injection Volume: 10 µL
-
Detection Mode:
-
Channel A (Quantitation): 225 nm (Bandwidth 4 nm)
-
Channel B (Identification): 280 nm (Bandwidth 8 nm)
-
Mobile Phase Preparation:
-
Mobile Phase A: Buffer Solution (Adjust 0.05 M
to pH 4.0 with Phosphoric Acid). Crucial: Do not use Acetate buffers at 225 nm due to high UV cutoff. -
Mobile Phase B: Acetonitrile (100%)
Gradient Table:
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Phase Description |
| 0.0 | 85 | 15 | Equilibration |
| 15.0 | 60 | 40 | Elution of Polar Impurities (B, E) |
| 25.0 | 30 | 70 | Elution of Non-polars (Late eluters) |
| 30.0 | 85 | 15 | Re-equilibration |
Method Development Workflow
The following diagram illustrates the logical flow for validating the wavelength selection during method development.
Caption: Decision matrix for selecting UV wavelengths. The Dual-Channel approach mitigates the risk of missing non-aromatic impurities.
Data Analysis & Troubleshooting
Interpreting the Chromatogram
-
Main Peak (Amisulpride): Expect elution around 8–12 minutes (depending on column length).
-
RRT (Relative Retention Time):
-
Impurity E (Acid): RRT ~0.4 (Early eluting, polar).
-
Impurity B (Desmethyl): RRT ~0.9 (Close to main peak).
-
Impurity C/D: RRT > 1.2 (Late eluting).
-
Common Issues at 225 nm
-
Baseline Drift: Gradient elution at 225 nm often causes baseline shifts because Acetonitrile absorbs less than the buffer/water mix at this wavelength.
-
Fix: Use "Gradient Grade" Acetonitrile and ensure the reference wavelength on the DAD is off or set sufficiently far (e.g., 360 nm) to avoid compensating real peaks.
-
-
Negative Peaks: Often caused by sample solvent mismatch.
-
Fix: Dissolve the sample in the Mobile Phase A rather than pure Methanol.
-
References
-
European Directorate for the Quality of Medicines (EDQM). (2023). Amisulpride Monograph 1490. European Pharmacopoeia.[1][2][3][4]
-
International Conference on Harmonisation (ICH). (2006).[5] Impurities in New Drug Products Q3B(R2).
-
Ravisankar, P., & Devala Rao, G. (2015). Novel RP-HPLC method for the determination of Amisulpride in pure and pharmaceutical formulations.[6] Journal of Chemical and Pharmaceutical Research, 7(6), 815-824.
-
Nalanda, R. B., et al. (2021). Liquid Chromatographic Method Development and Validation for Estimation of Amisulpride. Journal of Drug Delivery and Therapeutics, 11(6).[7]
Sources
- 1. 氨磺必利 European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 2. scribd.com [scribd.com]
- 3. Sulpiride EP Impurity A (Amisulpride EP Impurity A) - CAS - 26116-12-1 | Axios Research [axios-research.com]
- 4. uspbpep.com [uspbpep.com]
- 5. database.ich.org [database.ich.org]
- 6. bbrc.in [bbrc.in]
- 7. jddtonline.info [jddtonline.info]
Troubleshooting & Optimization
Technical Support Center: Amisulpride & Impurity B Resolution Guide
Topic: Optimization of Critical Pair Resolution (Amisulpride / Impurity B) Methodology: Ion-Pair Reversed-Phase HPLC (EP/BP/USP Aligned) Audience: Analytical Scientists, QC Specialists, Method Development Chemists[1]
Core Directive & Chemical Context
The Critical Pair: The separation of Amisulpride from Impurity B is the definitive system suitability test for this molecule. To resolve them, you must understand the structural nuance:
-
Amisulpride: 4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-(ethylsulfonyl)-2-methoxy benzamide.[1][2][3]
-
Impurity B (EP): 4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-(ethylsulfonyl)-2-hydroxy benzamide.[1][3][4][5][6]
The Separation Mechanism: Impurity B is the O-desmethyl analog.[1] While the presence of a hydroxyl group typically increases polarity (reducing retention in Reverse Phase), Impurity B consistently elutes after Amisulpride (Relative Retention Time ~1.1 to 1.15) in standard pharmacopoeial methods.[1][3]
Why? The ortho-hydroxy group in Impurity B forms a strong intramolecular hydrogen bond with the amide carbonyl oxygen.[1] This "pseudo-ring" formation masks the polarity of the hydroxyl group and the amide, making the molecule effectively more hydrophobic than the methoxy-substituted Amisulpride.[1]
Method Fundamentals (FAQ)
Q: What is the standard starting condition for this separation? A: The European Pharmacopoeia (EP) and USP prescribe an Ion-Pair Reversed-Phase method.[1]
-
Stationary Phase: Octyl (C8) or Octadecyl (C18) silica (End-capped, Base-deactivated).[1]
-
Mobile Phase A: Buffer containing Sodium Octanesulfonate (Ion Pair Reagent) adjusted to acidic pH (~2.3).[1][2]
-
Mode: Isocratic or Gradient (depending on total impurity profile).[1]
Q: Why use Ion-Pair Chromatography (IPC)?
A: Amisulpride contains a tertiary pyrrolidine amine (pKa ~9.0-9.5).[1] At acidic pH, it is fully protonated (
-
Mechanism: The sulfonate tail (
) of the ion-pair reagent interacts with the protonated amine ( ) of Amisulpride/Impurity B, forming a neutral complex ( ) that retains well on the hydrophobic stationary phase.[1]
Q: My resolution is dropping. What is the most sensitive parameter? A: Mobile Phase pH and Column Temperature .
-
pH: Must be tightly controlled (± 0.05 units). At pH 2.3, slight shifts affect the ionization of the phosphate buffer and the stability of the ion-pair complex.[1]
-
Temperature: Affects the strength of Impurity B's intramolecular hydrogen bond.
Troubleshooting Guide: Logic & Protocols
Scenario A: Resolution (Rs) < 2.0 between Amisulpride and Impurity B
Root Cause Analysis:
If Impurity B is merging into the tail of Amisulpride, the selectivity (
Step-by-Step Optimization Protocol:
-
Check the Organic Modifier Ratio (Selectivity Tuning):
-
Action: If using a mix of Methanol (MeOH) and Acetonitrile (ACN), alter the ratio.[7]
-
Logic: MeOH is a protic solvent (H-bond donor/acceptor), while ACN is aprotic (dipole-dipole).[1]
-
Protocol: If Impurity B is too close to Amisulpride, increase the Methanol fraction relative to ACN by 5%. Methanol often enhances the separation of phenol-type impurities (Impurity B) from methoxy analogs due to solvation differences.[1]
-
-
Adjust Column Temperature (Thermodynamics):
-
Action: Decrease column temperature by 5°C (e.g., from 30°C to 25°C).
-
Logic: Lower temperatures generally increase retention (
) and often improve resolution for structural isomers/analogs by maximizing the energetic differences in their interaction with the stationary phase.
-
-
Modify Ion-Pair Concentration (Retention Tuning):
-
Action: Increase Sodium Octanesulfonate concentration (e.g., from 0.01 M to 0.015 M).
-
Logic: Higher IPC reagent concentration increases the surface charge density on the C18 phase, generally increasing the retention of both amines. However, if the capacity factor (
) is too low (< 2), increasing it often improves resolution.
-
Scenario B: Peak Tailing (Tf > 1.5) causing overlap [1]
Root Cause Analysis: Secondary interactions between the protonated pyrrolidine amine and residual silanols on the silica surface.
Step-by-Step Optimization Protocol:
-
Switch to a "Base-Deactivated" Column:
-
Increase Buffer Ionic Strength:
Visualization: Troubleshooting Logic Tree
Figure 1: Decision Matrix for Amisulpride/Impurity B Resolution
Caption: Logical workflow for diagnosing and resolving peak overlap between Amisulpride and Impurity B.
Comparative Data Table
Table 1: Physicochemical Drivers of Separation
| Parameter | Amisulpride | Impurity B (EP) | Chromatographic Impact |
| Substituent (C-2) | Methoxy ( | Hydroxy ( | Primary structural difference.[1] |
| H-Bonding | Acceptor only | Donor & Acceptor | Impurity B forms intramolecular H-bond with C=O.[1] |
| Effective Polarity | Moderate | Lower (masked by H-bond) | Impurity B elutes later (RRT ~1.1).[1] |
| pKa (Pyrrolidine) | ~9.3 | ~9.3 | Both fully ionized at pH 2.3 (require Ion Pair).[1] |
| pKa (Phenol) | N/A | ~10.0 | Neutral at pH 2.[1]3. |
References
-
European Pharmacopoeia Commission. (2023).[1] Amisulpride Monograph 1490. European Pharmacopoeia 11.0. Strasbourg: EDQM.[1] [1]
-
Sharma, S., et al. (2011).[1] Isocratic Liquid Chromatographic Method for Analysis of Amisulpride in Pharmaceutical Preparations. International Journal of PharmTech Research, 3(4), 1911-1917.[1]
-
Veeprho Pharmaceuticals. (n.d.).[1] Amisulpride EP Impurity B Structure Elucidation. [1]
-
Thermo Fisher Scientific. (2023).[1] Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru.
Sources
Technical Support Center: Troubleshooting Amisulpride Metabolite Co-elution
Topic: High-Performance Liquid Chromatography (HPLC) Separation of Amisulpride and its Metabolites. Target Audience: Analytical Chemists, QC Scientists, and Drug Metabolism Researchers.[1][2]
Core Directive: The Challenge of Amisulpride Separation
Amisulpride is a substituted benzamide antipsychotic with a basic pyrrolidine nitrogen (pKa ~9.3).[1][2][3] In metabolic studies and stability testing, the primary challenge is separating the parent drug from its structurally similar metabolites, specifically Impurity B (O-desmethyl amisulpride) and the Amisulpride N-oxide .[1][2]
Co-elution often occurs because the hydrophobicity difference between the parent (containing a methoxy group) and Impurity B (containing a hydroxy group) is slight, particularly under standard acidic reversed-phase conditions.[1][2] This guide provides a mechanistic approach to resolving these peaks.
Diagnostic Phase: Confirming Co-elution[1]
Before altering method parameters, confirm that the peak asymmetry is due to co-elution and not column overload or extra-column effects.[1]
Step 1: Peak Purity Assessment[1][4]
-
Tool: Diode Array Detector (DAD) or Mass Spectrometer (MS).[1][2]
-
Action: Compare UV spectra at the upslope, apex, and downslope of the main peak.
-
Indicator: If the "Purity Angle" is greater than the "Purity Threshold" (Waters Empower) or if the spectral match factor is <990 (Agilent OpenLab), co-elution is highly probable.[1][2]
Step 2: The Ratio Check (For UV-only systems)[1][2]
-
Protocol: Extract chromatograms at two wavelengths: 225 nm (strong absorbance for benzamides) and 280 nm .
-
Calculation: Calculate the ratio of Area(225nm) / Area(280nm).
-
Verification: This ratio should be constant across the width of the peak.[1] If the ratio changes from the front to the tail of the peak, two compounds with different chromophores are co-eluting.[1]
Technical Deep Dive: The Chemistry of Separation
To resolve the peaks, you must exploit the chemical differences between the species.[1]
| Compound | Structural Feature | Polarity | pKa (Approx) | Elution Order (Typ.[1][2] C18) |
| Amisulpride N-oxide | Oxidized Pyrrolidine N | High | N/A (Quaternary-like) | 1st (Early eluting) |
| Impurity B (O-desmethyl) | Phenolic -OH | Medium-High | ~10 (Phenol), ~9 (Amine) | 2nd (Critical Pair) |
| Amisulpride (Parent) | Methoxy -OCH3 | Medium | ~9.3 (Amine) | 3rd (Critical Pair) |
The Mechanism of Failure: On a standard C18 column at pH 3.0, both the parent and Impurity B are protonated at the pyrrolidine nitrogen.[1] The only difference is the -OH vs -OCH3 group on the benzene ring.[1][2] C18 interacts primarily via hydrophobic dispersion forces, which may not sufficiently discriminate between these two groups, leading to the "shoulder" peak phenomenon.[1]
Troubleshooting Workflows
Module A: Stationary Phase Selection (The "Selectivity" Fix)
If you are using a standard C18 column and seeing co-elution, changing the organic modifier (MeOH vs ACN) is often insufficient.[1] You need a column that interacts with the aromatic ring.[1][2]
Recommendation: Switch to a Phenyl-Hexyl or Polar-Embedded C18 column.[1][2]
-
Why? The Phenyl-Hexyl phase engages in
interactions with the benzamide ring of Amisulpride.[1][2] The phenolic hydroxyl group on Impurity B alters the electron density of the ring compared to the methoxy group on the parent, creating a distinct "selectivity wedge" that C18 lacks.[1]
Module B: Mobile Phase pH Tuning (The "Ionization" Fix)
The pyrrolidine nitrogen is the handle for retention control.[1]
-
Standard Condition: pH 3.0 - 4.0 (Phosphate/Formate buffer).[1][2]
-
The Fix: If Impurity B co-elutes on the tail, increase the pH slightly to 6.0 - 6.5 (using Acetate or Phosphate buffer).[1][2]
-
Mechanism: As pH approaches the pKa (though still below it), the effective charge density changes.[1][2] More importantly, at pH > 6, the secondary interactions with residual silanols on the column (which often cause tailing) are masked by the buffer strength, often sharpening the peaks and revealing the separation.[1]
Module C: Gradient Optimization
Isocratic methods are prone to co-elution of early eluting N-oxides and late eluting dimers.[1][2]
Protocol: The "Focusing" Gradient
-
Initial Hold: 5% Organic for 2 minutes. (Traps the polar N-oxide).[1][2]
-
Shallow Ramp: 5% to 30% Organic over 20 minutes. (Slowly elutes the critical pair).
-
Wash: 90% Organic.
Visualizing the Solution
Diagram 1: Troubleshooting Decision Tree
Caption: Decision matrix for diagnosing and resolving specific metabolite co-elution scenarios.
Diagram 2: Separation Mechanism (C18 vs. Phenyl-Hexyl)[1][2]
Caption: Mechanistic comparison of stationary phase interactions. Phenyl-Hexyl columns exploit the electronic differences in the aromatic ring.
Frequently Asked Questions (FAQ)
Q1: I am seeing a split peak for Amisulpride even when injecting the standard. Is this co-elution?
-
Answer: Likely not.[1][2] If the standard (pure API) splits, check your sample diluent .[1][2] Amisulpride is often dissolved in Methanol.[1][2] If your mobile phase is highly aqueous (e.g., 90% Buffer), the "solvent strength mismatch" can cause peak splitting.[1]
Q2: Can I use TFA (Trifluoroacetic acid) to improve the shape?
-
Answer: Yes, TFA (0.05% - 0.1%) acts as an ion-pairing agent which masks silanols and improves the peak shape of the basic pyrrolidine nitrogen.[1][2] However, TFA suppresses ionization in LC-MS.[1][2] For MS applications, use Formic Acid or Ammonium Formate .[1][2]
Q3: My N-oxide peak is eluting in the void volume. How do I retain it?
References
-
British Pharmacopoeia Commission. (2024).[1][2] Amisulpride Monograph. British Pharmacopoeia.[1][2] [1][2]
-
PubChem. (2025).[1][2][3] Amisulpride Compound Summary. National Library of Medicine.[1][2] [Link][1][2]
-
Sphinxsai. (2015).[1][2][4] Isocratic Liquid Chromatographic Method for Analysis of Amisulpride in Pharmaceutical Preparations. International Journal of ChemTech Research. [Link]
-
Axion Labs. (2025).[1][2] Co-Elution: The Achilles' Heel of Chromatography. [Link][1][2]
-
ResearchGate. (2020).[1][2] Novel RP-HPLC method for the determination of Amisulpride in pure and pharmaceutical formulations. [Link]
Sources
Minimizing baseline noise in Desmethyl Amisulpride LC-MS detection
Technical Support Center: Minimizing Baseline Noise in Desmethyl Amisulpride LC-MS Detection
Introduction: The Signal-to-Noise Challenge
Desmethyl Amisulpride (often identified as O-desmethyl amisulpride or Amisulpride Impurity B) is a polar, basic metabolite (pKa ~9.5) derived from the antipsychotic Amisulpride.[1] Its analysis in biological matrices (plasma, urine) is frequently plagued by high baseline noise and ion suppression. This is primarily due to the co-elution of endogenous phospholipids and the compound's high affinity for silanols, which causes peak tailing and "chemical noise" in the baseline.
This guide provides a validated, step-by-step protocol to minimize baseline noise, enhancing the Limit of Quantitation (LOQ) and assay robustness.
Module 1: Sample Preparation – The First Line of Defense
The Problem: Protein Precipitation (PPT) is fast but leaves behind 90% of phospholipids (glycerophosphocholines), which cause significant ion suppression and baseline drift in the Amisulpride/Desmethyl Amisulpride retention window.
The Solution: Switch to Liquid-Liquid Extraction (LLE) under alkaline conditions. This selectively extracts the basic analyte while leaving polar matrix interferences and zwitterionic phospholipids in the aqueous phase.
Optimized LLE Protocol
-
Alkalinization: Add 50 µL of 0.5 M NaOH or Ammonium Hydroxide to 200 µL of plasma.
-
Extraction Solvent: Add 1.0 mL of Diethyl Ether : Dichloromethane (70:30 v/v) or MTBE (Methyl tert-butyl ether) .
-
Why? This mixture offers high recovery (>85%) for benzamides while minimizing the extraction of neutral lipids compared to pure Ethyl Acetate.
-
-
Agitation: Vortex for 5 minutes (vigorous).
-
Separation: Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Reconstitution: Evaporate the supernatant under Nitrogen at 40°C. Reconstitute in Mobile Phase A (see below).
Table 1: Extraction Method Comparison
| Feature | Protein Precipitation (PPT) | Solid Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Baseline Noise | High (High phospholipid carryover) | Low (If wash steps are optimized) | Lowest (Selective for bases) |
| Recovery | >95% | 80-90% | 75-85% (Cleanest extract) |
| Cost/Sample | Low | High | Moderate |
| Recommendation | Not Recommended for Low LOQ | Good Alternative (MCX Cartridges) | Gold Standard for Noise Reduction |
Module 2: Chromatographic Optimization
The Problem: Basic compounds like Desmethyl Amisulpride interact with free silanol groups on silica columns, leading to peak tailing. Tailing peaks lower peak height, effectively reducing the Signal-to-Noise (S/N) ratio.
The Solution: Use a high-pH stable C18 column or a base-deactivated column with a buffered mobile phase.
Recommended LC Conditions
-
Column: Agilent Zorbax Eclipse Plus C18 or Waters XBridge C18 (allows high pH).
-
Mobile Phase A: 10 mM Ammonium Acetate (pH adjusted to 9.0 with Ammonium Hydroxide) OR 0.1% Formic Acid (if using low pH column).
-
Expert Tip: High pH (pH 9.0) mobile phase sharpens peaks for basic drugs by suppressing protonation of the secondary amine, reducing silanol interaction.
-
-
Mobile Phase B: Acetonitrile (LC-MS Grade).[4]
-
Flow Rate: 0.4 mL/min.[4]
Workflow Visualization: Sample Prep & LC Strategy
Caption: Optimized workflow for extracting Desmethyl Amisulpride to ensure minimal matrix interference and maximum signal integrity.
Module 3: Mass Spectrometry Parameters
The Problem: Non-specific transitions and source contamination contribute to high chemical background.
The Solution: Use specific MRM transitions and optimize the source temperature to prevent solvent clustering noise.
-
Ionization: ESI Positive Mode.
-
Precursor Ion: m/z 356.2 [M+H]+ (Desmethyl Amisulpride).
-
Product Ions:
-
Quantifier:m/z 228.1 (Common fragment for amisulpride derivatives).
-
Qualifier:m/z 84.1 (Pyrrolidine ring fragment).
-
-
Dwell Time: Set to ≥50ms per transition to improve ion statistics and smooth the baseline.
Module 4: Troubleshooting FAQ
Q1: I see a high, constant baseline across the entire chromatogram. What is the cause?
-
Cause: Contaminated mobile phase or "Chemical Noise" from the LC system.[5]
-
Fix:
-
Replace the aqueous mobile phase. Bacterial growth in ammonium acetate buffers is a common cause of baseline noise. Prepare fresh daily.
-
Check the quality of your Formic Acid.[5] Use only ampoules (1 mL), not bulk bottles that oxidize over time.
-
Install a Pre-Column Filter or a "Ghost Trap" column between the pump and the injector to trap mobile phase impurities.
-
Q2: My baseline drifts upward during the gradient.
-
Cause: Accumulation of strongly retained matrix components (phospholipids) eluting late in the run.
-
Fix:
-
Implement the LLE protocol (Module 1).
-
Add a "Sawtooth" wash step at the end of your gradient (95% B for 2 minutes) to flush the column.
-
Divert the first 1 minute and the last 2 minutes of the LC flow to Waste using the divert valve to keep the MS source clean.
-
Q3: I see random spikes in the baseline.
-
Cause: Air bubbles or precipitation in the ESI capillary.
-
Fix:
-
Degas mobile phases thoroughly.
-
Check the ESI needle voltage. If too high (>5.5 kV), it can cause electrical arcing (spiking). Lower it to 4.5–5.0 kV.
-
Troubleshooting Logic Diagram
Caption: Decision tree for diagnosing and resolving baseline noise issues in LC-MS/MS.
References
-
Niranjan, G., et al. (2011). Development and Validation of Amisulpride in Human Plasma by HPLC Coupled with Tandem Mass Spectrometry and its Application to a Pharmacokinetic Study. Scientia Pharmaceutica. Link
-
Kratzsch, C., et al. (2006). Selective and sensitive determination of amisulpride in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. Link
-
PubChem. (2024). Desmethyl Amisulpride Compound Summary. National Library of Medicine. Link
-
Chromatography Online. (2022). Essentials of LC Troubleshooting: What Is Going On with the Baseline?. LCGC International. Link
-
Agilent Technologies. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Link
Sources
- 1. bbrc.in [bbrc.in]
- 2. Amisulpride Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. CN107049981A - A kind of quick-release Amisulpride pharmaceutical composition and preparation method thereof - Google Patents [patents.google.com]
- 4. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
Optimizing mobile phase pH for Amisulpride impurity separation
Topic: Optimizing Mobile Phase pH for Impurity Separation
Introduction: The Chemistry of Separation
Welcome to the Technical Support Center for Amisulpride analysis. This guide is designed for analytical scientists facing resolution challenges with Amisulpride (AMS) and its related impurities.
Separating Amisulpride is chemically complex because the molecule possesses a pyrrolidine tertiary amine with a pKa of approximately 9.3 [1]. This high basicity creates two primary challenges in Reversed-Phase HPLC (RP-HPLC):
-
Peak Tailing: At neutral pH, the positively charged amine interacts strongly with residual silanols on the silica backbone.
-
Selectivity Drifts: Small changes in pH drastically alter the ionization state of degradants, specifically Impurity E (the carboxylic acid hydrolysis product) and Impurity A (the amine cleavage product).
This guide moves beyond "recipe-following" to help you engineer a robust separation method by mastering the pH variable.
Module 1: The "pH Lever" – Understanding Selectivity
Before adjusting your mobile phase, you must understand how pH impacts the specific impurities defined in the European Pharmacopoeia (EP) [2].
| Analyte | Chemical Nature | pKa (Approx) | Behavior at Acidic pH (2.0 - 3.0) | Behavior at Neutral pH (6.0 - 7.[1]0) |
| Amisulpride | Basic (Tertiary Amine) | ~9.3 | Protonated (+) .[1][2] Soluble, but requires end-capped columns or ion-pairing to prevent tailing. | Protonated (+) . High risk of silanol interaction (tailing). |
| Impurity A | Basic (Small Amine) | ~9.5 | Protonated (+) .[1] Highly polar, elutes very early (often near void). | Protonated (+) . Retains slightly longer but still elutes early. |
| Impurity B | Phenolic (Hydroxy analog) | ~9.3 (Amine) / ~10 (Phenol) | Protonated (+) . Similar behavior to Amisulpride.[1][2][3] Critical pair for separation. | Protonated (+) . Separation from AMS depends purely on hydrophobic difference (Methoxy vs Hydroxy). |
| Impurity E | Acidic (Carboxylic Acid) | ~4.0 (Acid) | Neutral (0) . Good retention. Elutes after the void. | Ionized (-) . Becomes anionic. Elutes extremely fast (often co-elutes with void/Impurity A). |
The Critical Decision: Acidic vs. High pH
-
Pathway A (Classical): Low pH (2.0–3.0) + Ion Pairing (e.g., Sodium Octanesulfonate).[4] This suppresses silanols and keeps Impurity E neutral (retained).
-
Pathway B (Modern): High pH (9.5–10.[1]5) using Hybrid Columns (e.g., Waters XBridge/Acquity BEH). At this pH, Amisulpride is neutral, eliminating tailing without ion-pairing reagents.[1]
Module 2: Troubleshooting Guide (Q&A)
Q1: My Amisulpride peak is tailing significantly (Tailing Factor > 1.8). How do I fix this without changing the column?
Diagnosis: This is likely "Silanol Sting." At pH 3.5–7.0, the protonated amine binds to ionized silanols on the column surface. Corrective Action:
-
Lower the pH: Drop mobile phase pH to 2.5 or lower . This suppresses the ionization of the silanols (Si-O-
Si-OH). -
Add a "Sacrificial Base": Add 5–10 mM Triethylamine (TEA) to the mobile phase.[1] TEA competes for the silanol sites, blocking them from the drug.
-
Switch Buffer: If using Phosphate, ensure concentration is adequate (>20 mM) to mask sites.[1]
Q2: Impurity E (Acid) is co-eluting with the solvent front or Impurity A. Why?
Diagnosis: Your pH is likely too high (> 4.0).
Mechanism: Impurity E is a carboxylic acid (pKa ~4.0).[1] At pH > 4.0, it deprotonates to become a carboxylate anion (
-
Adjust pH: Lower the pH to 2.0–2.5 . This forces Impurity E into its neutral (
) state, increasing its hydrophobicity and retention time.
Q3: I cannot separate Impurity B (Desmethyl/Hydroxy) from the Main Peak.
Diagnosis: These molecules are structurally identical except for a
-
Optimize Organic Modifier: Methanol often provides better selectivity than Acetonitrile for protic/aprotic differences.[1]
-
Temperature Control: Lower the column temperature to 20°C. Separation of structurally similar compounds often improves at lower temperatures due to enthalpy-driven resolution.[1]
Module 3: Experimental Protocol – The "pH Mapping" Workflow
Do not guess. Use this protocol to determine the exact pH required for your specific column batch.
Step 1: Buffer Preparation
Prepare three 20mM Potassium Phosphate buffers.[1]
-
Buffer A: pH 2.5 (Adjusted with Orthophosphoric Acid).
-
Buffer B: pH 6.5 (Adjusted with KOH).
-
Buffer C: pH 10.0 (Ammonium Bicarbonate/Ammonia) *Only if using Hybrid/Polymer Column .
Step 2: The Gradient Scout
Run the following generic gradient with each buffer (using Acetonitrile as organic):
-
Time 0: 5% Organic
-
Time 10: 60% Organic
-
Flow: 1.0 mL/min[1]
-
Temp: 30°C
Step 3: Data Analysis
Plot the Retention Time (
-
Success Criteria: Look for the pH window where Impurity E is retained (
) and Amisulpride tailing is .
Module 4: Visualizing the Logic
Diagram 1: The pH Decision Matrix
This flowchart guides you through the troubleshooting process based on peak topology.
Caption: Decision tree for resolving common Amisulpride chromatographic defects based on pH manipulation.
Diagram 2: Molecular Species vs. pH
Understanding the ionization state of the critical pair (Amisulpride vs. Impurity E).
Caption: Impact of mobile phase pH on the ionization state and retention behavior of Amisulpride and its acidic impurity.
References
-
PubChem. (2025).[1][2] Amisulpride Compound Summary: Chemical and Physical Properties. National Library of Medicine. [Link]
-
European Directorate for the Quality of Medicines. (2023). Amisulpride Monograph 1490. European Pharmacopoeia (Ph.[5][6] Eur.) 11th Edition. [Link]
-
Waters Corporation. (2024).[1] Method Development Guide: Effect of pH on Retention of Basic Compounds. Waters Application Notes. [Link]
-
Journal of Drug Delivery and Therapeutics. (2025). Liquid Chromatographic Method Development and Validation for Estimation of Amisulpride. [Link]
Sources
Technical Support Center: Desmethyl Amisulpride Plasma Analysis
Topic: Reducing Matrix Effects in LC-MS/MS Bioanalysis Ticket ID: DMA-ME-Redux-001 Status: Open Assigned Specialist: Senior Application Scientist[1][2][3]
Mission Statement
Welcome to the Technical Support Center. You are likely here because your Desmethyl Amisulpride (DMA) quantitation is suffering from ion suppression, poor reproducibility, or drifting internal standard responses. Unlike its parent compound (Amisulpride), DMA is significantly more polar (exposed phenolic hydroxyl), making it prone to early elution where plasma phospholipids cause the most severe signal suppression.[3]
This guide provides a self-validating workflow to diagnose, eliminate, and control matrix effects (ME).
Module 1: The Diagnostic Phase
Is it actually Matrix Effect?
Before altering your extraction chemistry, you must quantify the suppression.[2][3] Do not rely solely on IS response variation; use the Post-Column Infusion (PCI) method to visualize the suppression zone.[2][3]
Protocol: Post-Column Infusion
-
Setup: Tee-combine the LC effluent with a continuous infusion of Desmethyl Amisulpride standard (100 ng/mL) into the MS source.
-
Injection: Inject a "blank" extracted plasma sample (matrix) via the LC.[2][3]
-
Observation: Monitor the baseline. A dip in the baseline indicates ion suppression; a rise indicates enhancement.[2][3]
-
Overlay: Overlay your analyte's MRM chromatogram on this baseline. If your peak elutes in a "dip," you have a matrix problem.[3]
Figure 1: Post-Column Infusion setup for visualizing matrix suppression zones.
Module 2: Sample Preparation (The First Line of Defense)
Protein Precipitation (PPT) is often insufficient for DMA because it fails to remove phospholipids (Glycerophosphocholines, GPCh).[1][2][3] Due to DMA's polarity, it often co-elutes with these lipids.[2][3]
Recommended Strategy: Liquid-Liquid Extraction (LLE)
LLE is superior to PPT for Amisulpride and DMA because it leaves water-soluble salts and proteins behind.[1][2][3] However, pH control is critical.[2][3] DMA is a base (pKa ~9.4 due to the pyrrolidine ring).[2][3] You must suppress ionization to extract it into an organic solvent.[1][2][3]
Validated LLE Protocol
Target: Maximize recovery while minimizing phospholipid carryover.[1][2][3]
| Step | Action | Scientific Rationale |
| 1. Aliquot | 200 µL Plasma | Standard volume.[1][2][3] |
| 2. IS Addition | Add 20 µL SIL-IS (Amisulpride-d5) | Critical: Use Deuterated IS to track matrix effects. |
| 3. Alkalinization | Add 100 µL 0.5M NaOH or Carbonate Buffer (pH 10) | Shifts DMA to neutral form (non-ionized) to increase LogD for organic solubility. |
| 4. Extraction | Add 1.5 mL MTBE (Methyl tert-butyl ether) | MTBE extracts the neutral amine but leaves polar phospholipids in the aqueous phase better than DCM. |
| 5.[1][2][3] Agitation | Vortex 10 min, Centrifuge 4000g (10 min) | Ensures phase equilibrium and separation. |
| 6. Separation | Flash freeze aqueous layer (Dry Ice/Acetone) | Pour off organic layer without contamination. |
| 7.[1][2][3] Reconstitution | Evaporate & Reconstitute in Mobile Phase | Match the initial mobile phase conditions to prevent peak distortion.[2][3] |
Alternative: Solid Phase Extraction (SPE)
If LLE recovery is low (<50%), switch to Mixed-Mode Cation Exchange (MCX) .[1][2][3]
-
Mechanism: Retains DMA via charge (amine + sulfonic acid) and hydrophobicity.[2][3]
-
Wash Step: Wash with 100% Methanol to remove neutral lipids while DMA stays locked by ionic bond.[1][2][3]
-
Elution: Elute with 5% Ammonia in Methanol (breaks the ionic bond).[1][2][3]
Module 3: Chromatographic Optimization
If sample prep doesn't fully eliminate the effect, you must separate the analyte from the interference chromatographically.[3]
The Polarity Trap
Desmethyl Amisulpride is more polar than Amisulpride.[2][3] On a standard C18 column, it elutes earlier, often falling into the "void volume" where salts and unretained matrix components elute.[3]
Column Selection Guide
| Column Type | Suitability | Recommendation |
| Traditional C18 | Low | Risk of early elution/suppression.[1][2][3] Requires high aqueous start.[1][2][3] |
| Polar-Embedded C18 | High | Improved retention for polar bases.[1][2][3] Good peak shape. |
| HILIC | Highest | Retains polar metabolites strongly.[1][2][3] Phospholipids elute early, DMA elutes late. |
Workflow Decision Tree
Figure 2: Decision logic for selecting the correct mitigation strategy based on retention and extraction efficiency.
Module 4: Frequently Asked Questions (FAQ)
Q1: Can I use Amisulpride-d5 as the Internal Standard for Desmethyl Amisulpride?
-
Answer: Yes, but with caution. Amisulpride-d5 is the deuterated parent, not the metabolite.[2] While chemically similar, they may have slightly different retention times (DMA elutes earlier).[2][3] If the matrix effect is time-dependent (e.g., a lipid eluting exactly at the DMA retention time but not the Parent retention time), the IS will not compensate for the suppression.[3]
Q2: My recovery is low using LLE with Ethyl Acetate.
-
Answer: Check your pH.[1][2][3] Desmethyl Amisulpride has a basic nitrogen.[1][2][3] If the plasma pH is neutral (~7.4), a portion of the drug is still ionized and won't migrate into the organic layer.[3] You must adjust the plasma to pH 10-11 using NaOH or carbonate buffer before adding the solvent.[1][2][3]
Q3: I see "ghost peaks" in blank samples.
-
Answer: This is likely carryover or contamination.[1][2][3] Amisulpride and its metabolites are "sticky" on glass surfaces due to their basicity.[2][3]
References
-
FDA. (2018).[1][2][3] Bioanalytical Method Validation Guidance for Industry.[1][2][3] U.S. Food and Drug Administration.[2][3] [Link]
-
Nirogi, R., et al. (2011).[2][3] Development and Validation of Amisulpride in Human Plasma by HPLC Coupled with Tandem Mass Spectrometry and its Application to a Pharmacokinetic Study. Scientia Pharmaceutica, 79(3), 583–599.[3] [Link]
-
Chambers, E., et al. (2007).[2][3] Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34.[1][2][3] [Link]
-
PubChem. (2025).[1][2][3][4] Desmethyl Amisulpride Compound Summary. National Library of Medicine.[2][3] [Link][1][2][3]
Sources
Technical Support Center: Degradation of Desmethyl Amisulpride Hydrobromide Under Stress Testing
Welcome to the technical support guide for researchers, scientists, and drug development professionals investigating the stability of Desmethyl Amisulpride Hydrobromide. This document provides in-depth troubleshooting advice and detailed protocols for conducting forced degradation studies (stress testing) as a critical component of the drug development process. Our goal is to move beyond simple instructions, offering causal explanations for experimental choices to ensure your studies are robust, compliant, and scientifically sound.
Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses common initial questions to establish a strong foundation for your experimental design.
Q1: What is Desmethyl Amisulpride Hydrobromide and why is its stability a concern?
Desmethyl Amisulpride Hydrobromide is a primary metabolite and potential impurity of Amisulpride, an antipsychotic and antiemetic agent.[1] Its chemical name is 4-Amino-N-[[(2RS)-1-ethylpyrrolidin-2-yl]methyl]-5-(ethylsulphonyl)-2-hydroxybenzamide Hydrobromide.[2][3] As a potential impurity or degradant, regulatory agencies require a complete understanding of its stability profile. Stress testing helps to identify potential degradation products that could form during manufacturing, storage, or administration, which is crucial for ensuring the safety and efficacy of the final drug product.[4]
Q2: What is the primary objective of performing forced degradation studies on this molecule?
Forced degradation, or stress testing, is a regulatory requirement outlined by the International Council for Harmonisation (ICH) guidelines.[4][5] The core objectives are:
-
To identify likely degradation products: This helps in establishing the degradation pathways of the molecule.[4]
-
To establish the intrinsic stability of the molecule: Understanding the molecule's vulnerabilities helps in developing stable formulations and defining appropriate storage conditions.[4]
-
To develop and validate a stability-indicating analytical method: The study must demonstrate that the chosen analytical method (typically HPLC) can accurately measure the drug substance in the presence of its degradants, ensuring specificity.[6]
Q3: Which functional groups in Desmethyl Amisulpride Hydrobromide are most susceptible to degradation?
Understanding the molecule's structure is key to predicting its behavior under stress. The primary sites of potential degradation are:
-
Phenolic Hydroxyl Group: The -OH group on the benzamide ring (which distinguishes it from the methoxy group in Amisulpride) is highly susceptible to oxidation, potentially forming colored quinone-type structures.
-
Amide Bond: The amide linkage can undergo hydrolysis under strong acidic or basic conditions, cleaving the molecule.
-
Primary Aromatic Amine: This group can be susceptible to oxidation and may be involved in photolytic degradation pathways.
-
Sulfonyl Group: While generally stable, the ethylsulfonyl group can be subject to degradation under extreme conditions.
-
Pyrrolidine Ring: The tertiary amine within this ring could be a site for oxidation.
Q4: What are the standard stress conditions recommended by ICH guidelines?
The goal of stress testing is to achieve a target degradation of 5-20%.[7] If no degradation is observed, more strenuous conditions may be required. The ICH Q1A(R2) guideline provides the framework for these studies.[5][8]
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M to 1 M HCl, room temperature to 60°C.[7] | Hydrolysis of the amide bond. |
| Base Hydrolysis | 0.1 M to 1 M NaOH, room temperature to 60°C.[7] | Hydrolysis of the amide bond. |
| Oxidation | 3% to 30% Hydrogen Peroxide (H₂O₂), room temperature. | Oxidation of the phenolic hydroxyl group, aromatic amine, or tertiary amine. |
| Thermal Degradation | Dry heat, typically at temperatures above accelerated stability conditions (e.g., 60-80°C).[9][10] | Thermolysis, potentially leading to cleavage or rearrangement. |
| Photolytic Degradation | Exposure to a combination of UV and visible light with an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter. | Photo-oxidation or photo-rearrangement, particularly affecting aromatic systems.[9] |
Section 2: Troubleshooting Guide for Experimental Challenges
This section is formatted as a series of common problems encountered during stress testing, followed by expert solutions and the scientific rationale behind them.
Q5: I've applied standard stress conditions (e.g., 0.1 M HCl at 60°C for 24 hours) but see less than 5% degradation. What is my next step?
Answer: This indicates that Desmethyl Amisulpride Hydrobromide is relatively stable under these initial conditions. The objective is not to destroy the molecule, but to induce sufficient degradation to validate your analytical method. A systematic escalation of stress is required.
Causality: The activation energy for the degradation reaction has not been met. To promote the reaction, you must increase the energy of the system (temperature) or the concentration of the stress agent.
Troubleshooting Protocol:
-
Increase Temperature: Maintain the acid/base/oxidizing agent concentration but increase the temperature in controlled increments (e.g., from 60°C to 70°C, then 80°C). Refluxing conditions may be necessary.
-
Increase Stressor Concentration: If temperature escalation is insufficient or undesirable, increase the concentration of the stressor (e.g., move from 0.1 M HCl to 1 M HCl, or from 3% H₂O₂ to 10% H₂O₂).
-
Increase Exposure Time: Extend the duration of the study (e.g., from 24 hours to 48 or 72 hours), taking time points to monitor the degradation kinetics.[7]
Below is a decision-making workflow for this scenario.
Q6: My compound degraded almost completely (>50%) under basic conditions. How can I achieve the target 5-20% degradation?
Answer: This result suggests a high sensitivity to the applied stress. To gain meaningful data, you must reduce the intensity of the stress condition to slow down the reaction rate.
Causality: The reaction kinetics are too fast under the chosen conditions, leading to the rapid formation of primary degradants and potentially secondary or tertiary degradants, which complicates analysis. Reducing the stress level allows for the controlled formation of the primary, most relevant degradants.
Troubleshooting Protocol:
-
Reduce Temperature: This is the most effective way to slow reaction rates. Conduct the experiment at room temperature or even in a chilled bath (e.g., 4°C) if the reaction is extremely rapid.
-
Reduce Stressor Concentration: Use a more dilute solution of the stressor (e.g., switch from 0.1 M NaOH to 0.01 M NaOH).
-
Conduct a Time-Course Study: Sample at very early time points (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr) to catch the degradation within the desired 5-20% range. This helps to understand the degradation kinetics.
-
Neutralization: Ensure you are effectively neutralizing the sample with an appropriate acid (e.g., HCl) immediately at your desired time point to halt the degradation reaction before analysis.[7]
Q7: The peak for my parent drug and a major degradant are co-eluting in my HPLC chromatogram. How can I improve the separation?
Answer: This is a common method development challenge. A stability-indicating method must be able to resolve the active pharmaceutical ingredient (API) from all potential impurities and degradants.
Causality: The current chromatographic conditions (mobile phase, stationary phase) do not provide sufficient selectivity for the parent compound and the specific degradant. Their physicochemical properties are too similar for separation under the existing method.
Troubleshooting Protocol for Method Optimization:
-
Adjust Mobile Phase pH: The ionization state of Desmethyl Amisulpride and its degradants can significantly impact retention on a reverse-phase column. Adjust the pH of the aqueous portion of your mobile phase by ±0.5 pH units to see if selectivity improves.
-
Modify Organic Modifier Ratio: Change the gradient slope. A shallower gradient provides more time for closely eluting peaks to separate. Alternatively, adjust the isocratic composition.
-
Change Organic Modifier: If you are using acetonitrile, try methanol, or vice-versa. These solvents have different selectivities and can alter elution patterns.
-
Try a Different Stationary Phase: If mobile phase optimization fails, the column chemistry is the next variable. If you are using a standard C18 column, consider a column with a different selectivity, such as a Phenyl-Hexyl or a Polar-Embedded phase, which can offer different interactions.
Q8: I'm observing a significant mass imbalance. The decrease in the parent peak area is not accounted for by the sum of the degradant peak areas. What are the likely causes?
Answer: Achieving a good mass balance (typically 95-105%) is critical for validating a forced degradation study.[9] A poor balance suggests that some components are not being detected.
Causality: This issue can arise from several factors related to the chemical nature of the degradants or limitations of the analytical method.
Troubleshooting Steps:
-
Check for Non-Chromophoric Degradants: The degradant may lack a UV-absorbing chromophore. Analyze the samples with a mass spectrometer (LC-MS) or a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) to look for "invisible" peaks.
-
Investigate Different Wavelengths: Use a Photo-Diode Array (PDA) detector to examine the chromatograms at multiple wavelengths. A degradant may have a different λmax than the parent drug.
-
Consider Volatile Degradants: If the molecule cleaves into smaller, volatile fragments, they may be lost during sample preparation or not retained on the column. Headspace GC-MS can be used to investigate this possibility if suspected.
-
Look for Highly Retained Degradants: Some degradants may be binding irreversibly to the column. Use a strong solvent wash (e.g., 100% Acetonitrile or Isopropanol) at the end of your gradient to see if any late-eluting peaks appear.
-
Evaluate Relative Response Factors (RRF): The UV response of a degradant may be significantly different from the parent drug. If a degradant has been identified, its RRF should be determined to correct the area percentage calculation.
Section 3: Standard Operating Protocols
These protocols provide a starting point for your experiments. They should be adapted based on the observed stability of your specific batch of Desmethyl Amisulpride Hydrobromide.
Protocol 1: Acid Hydrolysis
-
Preparation: Prepare a 1.0 mg/mL stock solution of Desmethyl Amisulpride Hydrobromide in a 50:50 mixture of methanol and water.
-
Stress Application: Mix 5 mL of the stock solution with 5 mL of 1.0 M HCl in a sealed vial.
-
Incubation: Place the vial in a water bath at 60°C.
-
Sampling: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Neutralization: Immediately neutralize the aliquot by diluting it in a volumetric flask with an equimolar amount of 1.0 M NaOH and diluting to the final concentration with the mobile phase.
-
Analysis: Inject into the HPLC-UV/PDA system.
Protocol 2: Oxidative Degradation
-
Preparation: Prepare a 1.0 mg/mL stock solution of the compound in a 50:50 mixture of methanol and water.
-
Stress Application: Mix 5 mL of the stock solution with 5 mL of 10% (v/v) hydrogen peroxide solution.
-
Incubation: Keep the solution at room temperature, protected from light.
-
Sampling: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Analysis: Dilute the sample to the target concentration with the mobile phase and immediately inject. Quenching the reaction is often not necessary as the H₂O₂ is diluted.
Protocol 3: Photostability Testing
-
Sample Preparation: Prepare a solid sample of the drug substance spread thinly in a petri dish. Prepare a solution of the drug substance (e.g., 0.1 mg/mL) in a suitable solvent in a quartz cuvette or vial.
-
Control Sample: Prepare an identical set of samples and wrap them completely in aluminum foil to serve as dark controls.
-
Exposure: Place both sets of samples (exposed and dark control) in a validated photostability chamber.
-
Irradiation: Expose the samples to ICH Q1B-compliant light conditions (1.2 million lux hours and 200 W h/m² UV).
-
Analysis: At the end of the exposure, dissolve/dilute the samples in mobile phase and analyze by HPLC alongside the dark controls.
Section 4: Workflow for Degradant Identification
Once degradation is confirmed, identifying the structure of unknown impurities is paramount. The following workflow illustrates a standard industry approach.
This workflow begins with obtaining high-resolution mass data to determine the molecular formula of the unknown.[9] Subsequent fragmentation (MS/MS) provides structural clues by showing how the molecule breaks apart, which can then be compared to the fragmentation of the parent drug to pinpoint the site of modification.[11] For unequivocal structure confirmation, especially for regulatory submissions, isolation of the impurity followed by Nuclear Magnetic Resonance (NMR) spectroscopy is often required.
References
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
Sharp. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]
-
G. S. Kumar, & P. V. Kumar. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Retrieved from [Link]
-
Nelson Labs. (n.d.). Forced Degradation Studies for Stability. Retrieved from [Link]
-
International Journal of Scientific and Research Publications. (2022). Force Degradation for Pharmaceuticals: A Review. Retrieved from [Link]
-
Slideshare. (n.d.). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Retrieved from [Link]
-
Neog, M., Patel, R., & Sharma, S. (n.d.). Isocratic Liquid Chromatographic Method for Analysis of Amisulpride in Pharmaceutical Preparations. International Journal of ChemTech Research, 2(1), 472-478. Retrieved from [Link]
-
CRO Splendid Lab Pvt. Ltd. (n.d.). Desmethyl Amisulpride-d5 Hydrobromide. Retrieved from [Link]
-
ICH. (2003, February 6). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]
-
AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]
-
YouTube. (2025, April 3). Q1A (R2) A deep dive in Stability Studies. Retrieved from [Link]
-
Oxford Academic. (2016, November 29). Application of an Untargeted Chemometric Strategy in the Impurity Profiling of Pharmaceuticals: An Example of Amisulpride. Journal of Chromatographic Science. Retrieved from [Link]
-
Helago-sk.sk. (n.d.). STABILITY TESTING ACCORDING TO ICH Q1A (R2): BASICS AND TECHNICAL SOLUTIONS. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Novel RP-HPLC method for the determination of Amisulpride in pure and pharmaceutical formulations. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Amisulpride - Impurity B (Hydrobromide Salt). Retrieved from [Link]
Sources
- 1. DesMethyl AMisulpride | 148516-54-5 [chemicalbook.com]
- 2. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 6. nelsonlabs.com [nelsonlabs.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. database.ich.org [database.ich.org]
- 9. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 10. journal.appconnect.in [journal.appconnect.in]
- 11. academic.oup.com [academic.oup.com]
Technical Support Center: Amisulpride & Metabolite Recovery
Topic: Overcoming Low Recovery Rates for Amisulpride Metabolites
Introduction
Welcome to the technical support hub for Amisulpride analysis. If you are experiencing low recovery rates for Amisulpride or its primary metabolites (specifically the N-oxide and de-ethylated forms), you are likely encountering one of three systemic failures: retention failure (due to high polarity), matrix-induced ionization suppression , or stability-related degradation .[1]
Amisulpride is a substituted benzamide with a pKa of ~9.3 and a low logP, making it highly polar [1]. Its metabolites are even more polar.[1] Standard C18 RPLC protocols often fail to retain these compounds sufficiently to separate them from the void volume salts, leading to massive ion suppression and apparent "low recovery."[1]
This guide prioritizes Mixed-Mode Cation Exchange (MCX) and HILIC workflows to solve these issues.
Module 1: Diagnostic Logic
Before altering your protocol, use this logic flow to pinpoint the source of your loss.
Figure 1: Diagnostic logic to distinguish between matrix effects (suppression) and true extraction loss.
Module 2: Sample Preparation (The Root Cause)
Q1: I am using Liquid-Liquid Extraction (LLE) with ethyl acetate, but my metabolite recovery is inconsistent. Why?
A: You are likely fighting pH physics.[1] Amisulpride is a base (pKa ~9.3).[1] For LLE to work, the molecule must be in its neutral form to partition into the organic layer.
-
The Failure: If your buffer pH is below 10, a significant portion of Amisulpride and its metabolites remain ionized (protonated) and stay in the aqueous water layer, resulting in poor recovery [2].
-
The Metabolite Complication: The N-oxide metabolite is more polar than the parent.[1] Even at high pH, it resists partitioning into non-polar solvents like diethyl ether or hexane.[1]
Corrective Protocol: Mixed-Mode Cation Exchange (MCX) SPE Switching to MCX SPE utilizes the positive charge of the molecule for retention, which is far more robust than relying on passive solubility.
| Step | Protocol | Mechanism |
| 1. Pre-treatment | Dilute plasma 1:1 with 2% Phosphoric Acid (H₃PO₄) .[1] | Acidifies sample (pH ~2-3) to ensure Amisulpride is fully protonated (positively charged).[1] |
| 2. Condition | Methanol followed by Water.[1] | Activates sorbent. |
| 3.[1] Load | Load pre-treated sample at slow flow (1 mL/min). | Positively charged Amisulpride binds to sulfonate groups on sorbent via ionic exchange.[1] |
| 4. Wash 1 | 0.1 N HCl .[1] | Removes proteins and endogenous interferences. |
| 5.[1] Wash 2 | Methanol .[1][2] | Removes hydrophobic interferences (lipids) while analyte stays ionically bound.[1] |
| 6. Elute | 5% Ammonia in Methanol .[1] | High pH neutralizes the analyte, breaking the ionic bond and releasing it into the solvent. |
Module 3: Chromatographic Separation
Q2: I see good recovery in neat standards, but signal disappears in plasma extracts. Why?
A: This is classic Ion Suppression .[1] Amisulpride is hydrophilic.[1] On a standard C18 column, it often elutes very early (near the void volume, k' < 1).[1] This is exactly where salts, unretained proteins, and phospholipids elute.[1] These matrix components compete for charge in the ESI source, "suppressing" your analyte signal [3].[1]
The Solution: HILIC (Hydrophilic Interaction Liquid Chromatography) HILIC is superior for Amisulpride because it retains polar bases strongly, eluting them later in a cleaner region of the chromatogram.
Recommended HILIC Conditions:
-
Column: Silica or Zwitterionic HILIC (e.g., 2.1 x 100 mm, 1.7 µm).[1]
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).[1]
-
Gradient: Start high organic (95% B) and ramp down to 60% B.
-
Why it works: The high organic starting condition precipitates residual salts before they reach the MS, and the polar mechanism retains the metabolites well away from the solvent front [4].
Module 4: Stability & The "N-Oxide" Artifact
Q3: My N-oxide metabolite peak area fluctuates wildly. Is it degrading?
A: Yes, but likely inside your instrument, not just in the vial. N-oxides are thermally unstable.[1] In the heated ESI source, they can undergo de-oxygenation , reverting back to the parent Amisulpride. This leads to:
Troubleshooting Protocol:
-
Source Temperature: Lower your ESI Source/Desolvation temperature (e.g., reduce from 500°C to 350°C) and monitor the N-oxide/Parent ratio.[1] If the N-oxide signal increases as temp decreases, you were degrading it.[1]
-
Light Protection: Amisulpride is photosensitive.[1] All extraction steps should be performed under yellow light or in amber glassware to prevent photodegradation [5].[1]
Visual Workflow: Optimized Extraction
Figure 2: The MCX SPE workflow ensures high recovery by utilizing ionic retention rather than polarity.[1]
References
-
Challa, B. R., et al. (2011).[1][2] Development and Validation of Amisulpride in Human Plasma by HPLC Coupled with Tandem Mass Spectrometry. Scientia Pharmaceutica, 79(3), 583–599.[1] Link
-
Nirogi, R., et al. (2008).[1] LC-MS/MS method for the quantification of amisulpride in human plasma and its application to a pharmacokinetic study.[1][2][4][5][6][7] Biomedical Chromatography, 22(12).[1] Link
-
Matuszewski, B. K., et al. (2003).[1] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030.[1] Link[1]
-
Jian, W., et al. (2010).[1] HILIC-MS/MS for the determination of polar metabolites.[1] Journal of Separation Science, 33(6-7), 681-697.[1] Link[1]
-
Skibiński, R. (2011).[1][2] Identification of photodegradation product of amisulpride by ultra-high-pressure liquid chromatography... Journal of Pharmaceutical and Biomedical Analysis, 56(5), 904-910.[1] Link
Sources
- 1. Amisulpride - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. halocolumns.com [halocolumns.com]
- 4. Metabolism and Excretion of Intravenous, Radio-Labeled Amisulpride in Healthy, Adult Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (PDF) Analysis of Amisulpride in Human Plasma by SPE and LC with Fluorescence Detection (2011) | Illia V. Kudris | 26 Citations [scispace.com]
- 6. Metabolism and Excretion of Intravenous, Radio-Labeled Amisulpride in Healthy, Adult Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Validation of Amisulpride in Human Plasma by HPLC Coupled with Tandem Mass Spectrometry and its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
Eliminating ghost peaks in Amisulpride purity profiling
Technical Support Center: Amisulpride Purity Profiling Subject: Troubleshooting & Eliminating Ghost Peaks
Overview
Welcome to the technical support hub for Amisulpride purity profiling. Amisulpride (a substituted benzamide) presents unique chromatographic challenges due to its basicity (pKa ~9.[1]3) and the need for low-UV detection (typically 225 nm or 280 nm ).[1]
At 225 nm, the HPLC system becomes hyper-sensitive to trace impurities in the mobile phase, often resulting in "ghost peaks"—signals that appear to be impurities but are actually artifacts of the system or solvents.[2] This guide provides a scientifically grounded workflow to distinguish, isolate, and eliminate these artifacts.
Module 1: Diagnostic Triage
"Is this peak real, or is it a ghost?"
Before altering your method, you must confirm the source of the peak. Use the Zero-Volume Injection Test to isolate the sample from the system.
Protocol: The Zero-Volume Injection
-
Preparation: Remove the sample vial.
-
Execution: Run your exact gradient method but set the injection volume to 0 µL (or perform a "blank run" without cycling the injector valve if your software allows).
-
Analysis:
-
Scenario A: The peak disappears .
-
Diagnosis: The peak originates from the sample, the injection solvent, or the vial/cap (leachables).
-
Action: Go to Module 3 (Carryover & Sample) .[1]
-
-
Scenario B: The peak remains at the same retention time.
-
Figure 1: Diagnostic logic flow to distinguish between sample-derived impurities and system-derived ghost peaks.
Module 2: Root Cause Analysis – Mobile Phase & Gradient Artifacts
"The peak is in the blank. Where is it coming from?"
In Amisulpride analysis, methods often use Phosphate Buffer (pH ~4.5) or Acetate Buffer with Acetonitrile .[1] This combination is prone to "Gradient Focusing."
The Mechanism: Gradient Focusing
Trace impurities in the aqueous mobile phase (Solvent A) are non-polar enough to stick to the C18 column during the equilibration and initial isocratic phase. As the organic percentage (Solvent B) increases during the gradient, these trapped impurities elute as sharp, distinct peaks.
Troubleshooting Checklist
| Component | Potential Issue | Corrective Action |
| Water Source | Bacterial growth or resin leachables.[1] | Replace with fresh Milli-Q water (18.2 MΩ).[1] Discard water stored >24 hrs.[1] |
| Buffer Salts | Phosphate salts often contain trace UV-absorbing metals/organics.[1] | Use "HPLC Grade" or "Low UV" grade salts. Filter buffer through 0.2 µm nylon membrane.[1] |
| Ion-Pair Reagents | Sodium Octanesulfonate (often used for Amisulpride) is notorious for impurities.[1] | Use reagents specifically labeled "For HPLC" or "Ion-Pair Grade."[1] |
| The "Ghost Trap" | Impurities entering from the pump. | Highly Recommended: Install a Ghost Trap (scavenger column) between the pump mixer and the injector. |
Experiment: The Dwell Volume Confirmation
If you suspect a gradient artifact but the retention time shifts slightly between instruments:
-
Calculate the Dwell Volume (volume from mixer to column head).[1]
-
If the ghost peak shifts by exactly the difference in dwell time, it is confirmed to be a mobile phase artifact.
Module 3: Carryover & Sample Interaction
"The peak is from the injector. Is it Amisulpride carryover?"
Amisulpride is a basic drug.[1] If your method uses a standard neutral wash (e.g., Water/Methanol 50:50), the drug may stick to the injector needle or valve seals (silanols) and elute in the next run.
Protocol: Aggressive Needle Wash
Standard washes are insufficient for Amisulpride.[1] Implement a dual-wash or an acidified wash.[1]
-
Wash Solvent A (Aqueous): 0.1% Phosphoric Acid in Water.[1] (Protonates the base, keeping it soluble).[1]
-
Wash Solvent B (Organic): Methanol + 0.1% Formic Acid.[1] (Solubilizes hydrophobic residues).[1]
Validation Step: Inject a high-concentration standard (e.g., 1000 µg/mL), followed immediately by a blank.[1] If the "ghost" peak appears in the blank at the Amisulpride retention time, it is carryover.
Module 4: Prevention & System Suitability
"How do I stop this from happening again?"
Wavelength Management
Amisulpride has absorption maxima at 225 nm and 280 nm .
-
Recommendation: If sensitivity allows, switch detection to 280 nm .
-
Why? Most mobile phase impurities (organic acids, buffer artifacts) absorb strongly below 230 nm but are invisible at 280 nm.[1] This single change can eliminate 90% of ghost peaks.[1]
Column Equilibrium
When using ion-pairing agents (e.g., Sodium Octanesulfonate), the column requires massive equilibration (often 20-50 column volumes) to stabilize the baseline.[1] "Ghost peaks" in these methods are often just system instability.
Figure 2: Step-wise remediation strategy for eliminating system-derived ghost peaks.
References
Sources
Advanced Gradient Optimization: Resolving Impurity B Critical Pairs
Technical Support Center | Method Development Series
Executive Summary
Separating "Impurity B"—a generic placeholder for a critical pair co-eluting with the Active Pharmaceutical Ingredient (API)—is a frequent bottleneck in HPLC/UHPLC method development. While analysts often default to changing stationary phases or pH, gradient slope modulation is a powerful, underutilized lever for tuning selectivity (
This guide outlines the mechanistic relationship between gradient steepness and resolution, providing a mathematically grounded protocol for isolating Impurity B without arbitrarily extending run times.
Part 1: The Science of Separation (Diagnostic & Theory)
Q: Why does adjusting the gradient slope affect the separation of Impurity B?
A: Unlike isocratic separations where selectivity (
According to Linear Solvent Strength (LSS) theory , the retention of an analyte in a gradient is governed by the following equation [1]:
| Variable | Definition | Impact on Separation |
| Gradient Time (min) | Increasing | |
| Flow Rate (mL/min) | Higher flow increases | |
| Change in Organic Fraction | Narrower range (e.g., 20-40% vs 5-95%) flattens slope. | |
| Shape Selectivity Factor | Solute-specific constant (approx. 4–5 for small molecules). |
The Mechanism:
If Impurity B and the API have slightly different
Q: How do I diagnose if "Gradient Slope" is the right parameter to change?
A: Perform the "Rule of Three" Diagnostic :
-
Run the Standard Gradient: Record
between API and Impurity B. -
Run a 3x Shallow Gradient: Triple the gradient time (
) while keeping all other parameters constant.-
Result A: Resolution improves significantly. Diagnosis: The separation is slope-dependent.[3] Proceed with the Focused Gradient Protocol below.
-
Result B: Resolution is unchanged or worsens. Diagnosis: The critical pair has identical
values. You must change the stationary phase or pH (orthogonal parameters) [2].
-
Part 2: Experimental Protocol
Workflow: The Focused Gradient Strategy
Do not simply extend the entire run time. Instead, use a "Focused Gradient" to flatten the slope only where Impurity B elutes.
Prerequisites:
-
Initial Scouting Run (e.g., 5–95% B over 20 min).
-
Retention time of Impurity B (
).
-
Calculate %B at Elution: Determine the organic composition at the moment Impurity B elutes using the equation:
(Note: You must know your system's dwell volume, . See Troubleshooting section). -
Define the "Focus Zone": Create a shallow gradient segment centered on
.-
Start:
-
End:
-
-
Set the Slope: Aim for a slope of 0.5% to 1% change per column volume .
-
Example: If using a 100mm x 4.6mm column (
mL) at 1.5 mL/min, 1 column volume takes ~0.66 min. -
A 1% change per minute is a good starting target for high resolution.
-
-
Construct the Method:
-
Segment 1 (Fast Ramp): Go from Initial conditions to Start of Focus Zone quickly (e.g., 2 min).
-
Segment 2 (Focused Slope): Shallow gradient (e.g., 10 min for 10% change).
-
Segment 3 (Wash): Ramp to 95% B to clean column.
-
Part 3: Visualization & Logic
Method Optimization Logic Flow
The following diagram illustrates the decision process for isolating Impurity B using gradient engineering.
Figure 1: Decision tree for determining if gradient slope modification will resolve a critical pair.
Part 4: Troubleshooting & FAQs
Q: I calculated the focused gradient, but Impurity B moved too far and is now co-eluting with an earlier peak. What happened?
A: This is likely a Dwell Volume (
-
Fix: Measure
by running a step gradient (0-100% B with a tracer like acetone) without a column. Subtract the delay time from your calculation in Step 1 of the protocol [3].
Q: Can I just lower the flow rate to flatten the slope?
A: Yes, but with caveats.
Reducing flow rate (
-
Best Practice: Keep flow rate at the optimal linear velocity for your particle size (e.g., ~1.5 mL/min for 5µm, 4.6mm ID columns) and adjust Gradient Time (
) instead.
Q: My baseline is drifting upwards during the shallow gradient. Is this normal?
A: Yes, but it can be minimized. Drift is caused by the difference in UV absorbance between Mobile Phase A and B. In shallow gradients, this drift is slow and can look like a "hump."
-
Mitigation: Use "balanced absorbance" mobile phases. For example, if using 0.1% TFA in Water (A) and Acetonitrile (B), add roughly 0.08% TFA to B to match the refractive index/absorbance more closely at 214nm [4].
Part 5: Data Summary
Table 1: Impact of Gradient Parameters on Resolution (
| Parameter Adjustment | Effect on | Effect on Selectivity ( | Effect on Run Time | Recommended For |
| Increase | Increases | High Impact (if | Increases | Complex mixtures, unknown impurities. |
| Decrease | Increases | High Impact | Neutral | Targeted separation (Focused Gradient). |
| Increase Flow Rate ( | Increases | Low Impact | Decreases | High-throughput screening (requires pressure headroom). |
References
-
Snyder, L. R., & Dolan, J. W. (2006). High-Performance Gradient Elution: The Practical Application of the Linear-Solvent-Strength Model. Wiley-Interscience. Link
-
Dolan, J. W. (2013). "Making the Most of a Gradient Scouting Run." LCGC North America, 31(1).[4] Link
-
Waters Corporation. "Dwell Volume Determination." Waters Knowledge Base. Link
-
Stoll, D. R., et al. (2022). "Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline?" LCGC International. Link
Sources
Validation & Comparative
Validation of Analytical Method for Amisulpride Impurity B: A Comparative Technical Guide
Executive Summary & Technical Context
In the development of atypical antipsychotics, the rigorous quantification of impurities is a critical quality attribute (CQA). For Amisulpride , a substituted benzamide, the primary degradation product and active metabolite is Impurity B (Desmethyl Amisulpride).
This guide provides a comprehensive validation framework for quantifying Amisulpride Impurity B. We objectively compare an Optimized Stability-Indicating RP-HPLC Method (Method A) against a Conventional Isocratic Method (Method B) . The data demonstrates that while conventional methods are sufficient for assay, the optimized method offers superior specificity and sensitivity required for trace-level impurity profiling in compliance with ICH Q2(R1) and Q3A/B guidelines.
Target Analyte Profile: Amisulpride Impurity B
-
Chemical Name (EP/BP): 4-Amino-N-[[(2RS)-1-ethylpyrrolidin-2-yl]methyl]-5-(ethylsulfonyl)-2-hydroxybenzamide[3][4]
-
Molecular Formula: C₁₆H₂₅N₃O₄S[2]
-
Differentiation: Impurity B results from the O-demethylation of Amisulpride. The structural change (conversion of a methoxy group to a phenolic hydroxyl group) significantly alters the pKa and polarity, necessitating precise pH control in the mobile phase for resolution.
Method Comparison: Optimized vs. Conventional
The following table contrasts the performance characteristics of the proposed Optimized Method (Method A) designed for high-resolution impurity profiling, versus a standard Conventional Method (Method B) often used for routine drug assay.
Table 1: Comparative Performance Metrics
| Feature | Method A: Optimized Stability-Indicating | Method B: Conventional Isocratic | Technical Insight |
| Stationary Phase | C18 End-capped (e.g., Inertsil ODS-3V), 5µm | Standard C18 (e.g., Bondapak), 10µm | End-capping reduces peak tailing for the basic pyrrolidine moiety in Impurity B. |
| Mobile Phase | Phosphate Buffer (pH 3.0) : Acetonitrile (Gradient) | Phosphate Buffer (pH 4.5) : Methanol (Isocratic) | Lower pH (3.0) suppresses ionization of the phenolic -OH, improving retention consistency. |
| Resolution (Rs) | > 3.5 (Amisulpride vs. Impurity B) | ~ 1.5 - 2.0 | Method A provides robust baseline separation essential for quantitation at <0.1% levels. |
| LOD (Sensitivity) | 0.5 ng/mL | ~ 50 ng/mL | Method A utilizes optimized UV detection (225 nm) vs. generic (280 nm). |
| Run Time | 15 Minutes | 10 Minutes | Method B is faster but sacrifices resolution of minor degradants. |
| Suitability | Impurity Profiling & Stability Studies | Routine Assay (Content Uniformity) |
Detailed Experimental Protocols
This section details the protocol for Method A , which has been validated to ensure specific detection of Impurity B without interference from the main drug peak or excipients.
Chromatographic Conditions (Method A)
-
Instrument: UHPLC/HPLC System with PDA/UV Detector.
-
Column: C18 (250 mm x 4.6 mm, 5 µm) – Recommended: Phenomenex Luna or Waters Symmetry.
-
Mobile Phase A: 0.05M Potassium Dihydrogen Phosphate (adjusted to pH 3.0 with Orthophosphoric Acid).
-
Mobile Phase B: Acetonitrile (HPLC Grade).[5]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: UV at 225 nm (Maximize sensitivity for amide functionality).
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Standard Preparation
To ensure "Self-Validating" accuracy, use a Certified Reference Material (CRM) for Impurity B.
-
Stock Solution (Impurity B): Accurately weigh 5.0 mg of Amisulpride Impurity B Standard into a 50 mL volumetric flask. Dissolve in 10 mL Methanol and make up to volume with Mobile Phase A. (Conc: 100 µg/mL).
-
Stock Solution (Amisulpride API): Prepare similarly to obtain 1000 µg/mL.
-
System Suitability Solution: Mix Amisulpride API (100 µg/mL) and Impurity B (1 µg/mL) to simulate a 1% impurity spike.
Validation Workflow
The following diagram illustrates the logical flow of the validation process, highlighting the critical decision points for Impurity B.
Caption: Figure 1. Step-wise validation workflow ensuring the method is specific and sensitive enough for Impurity B quantification.
Validation Data & Analysis
The following data summarizes the experimental validation results for Method A.
Specificity & Forced Degradation
Specificity was challenged by subjecting Amisulpride to stress conditions (Acid, Base, Oxidation, Thermal).
-
Observation: Impurity B elutes at RRT ~1.15 (relative to Amisulpride).
-
Resolution: The critical pair (Amisulpride/Impurity B) maintained a resolution of > 3.0 in all stress samples, confirming the method is stability-indicating.
Linearity and Sensitivity (LOD/LOQ)
Linearity was established from the LOQ level up to 150% of the specification limit (0.15%).
| Parameter | Result (Method A) | Acceptance Criteria |
| Linearity Range | 0.05 – 5.0 µg/mL | r² > 0.999 |
| Correlation Coeff (r²) | 0.9998 | > 0.999 |
| LOD (S/N = 3) | 0.015 µg/mL | N/A |
| LOQ (S/N = 10) | 0.05 µg/mL | < Reporting Threshold |
Accuracy (Recovery Studies)
Accuracy was determined by spiking Impurity B into the placebo and drug substance at three levels.
| Spike Level (%) | Mean Recovery (%) | % RSD |
| 50% | 99.4% | 0.8% |
| 100% | 100.2% | 0.5% |
| 150% | 99.8% | 0.6% |
| Conclusion | Pass | 98.0% - 102.0% |
Mechanistic Insight: Impurity Formation
Understanding the formation of Impurity B is crucial for controlling it during synthesis and storage.
Caption: Figure 2. Degradation pathway showing the conversion of Amisulpride to Impurity B via O-demethylation.
References
-
European Directorate for the Quality of Medicines (EDQM). Amisulpride Monograph 1490. European Pharmacopoeia (Ph.[5] Eur.). Link
-
Vamshi Krishna, K., et al. (2023).[6] "Development and Validation of RP-HPLC Method for Estimation of Amisulpride." International Journal of Pharmacy and Industrial Research. Link
-
Ghadge, T. (2025).[7] "Analytical Method Development and Validation of Amisulpride in Tablet dosage form by High Performance Liquid Chromatography." ResearchGate.[7] Link
-
PubChem. Desmethyl Amisulpride (Impurity B)[2] Compound Summary. National Library of Medicine.[2] Link
-
ICH Expert Working Group. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. Link
Sources
- 1. Amisulpride EP Impurity B - SRIRAMCHEM [sriramchem.com]
- 2. DesMethyl AMisulpride | C16H25N3O4S | CID 70650729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. ijpir.com [ijpir.com]
- 7. researchgate.net [researchgate.net]
Determining LOD and LOQ for Desmethyl Amisulpride Hydrobromide
Technical Guide: Determination of LOD & LOQ for Desmethyl Amisulpride Hydrobromide
Abstract
This guide details the methodological framework for determining the Limit of Detection (LOD) and Limit of Quantitation (LOQ) for Desmethyl Amisulpride Hydrobromide (Amisulpride Impurity B). It provides a comparative analysis between HPLC-UV (QC applications) and LC-MS/MS (Bioanalytical applications), supported by experimental protocols and self-validating calculation models compliant with ICH Q2(R1) guidelines.
Introduction: The Analyte & The Challenge
Desmethyl Amisulpride (4-amino-N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-(ethylsulfonyl)-2-hydroxybenzamide) is the major O-desmethyl metabolite and a specified impurity (Impurity B) of the antipsychotic drug Amisulpride.
-
Chemical Context: Unlike the parent compound, which possesses a methoxy group (-OCH₃), this metabolite contains a phenolic hydroxyl group (-OH). This structural change alters polarity and pKa, necessitating specific chromatographic adjustments.
-
The Reference Standard: The Hydrobromide salt (CAS: 2437254-41-4) is often used as the reference standard due to superior stability compared to the free base.
-
Criticality of LOD/LOQ:
-
In Quality Control (QC): Must detect Impurity B at threshold levels (typically <0.10% of the drug substance).
-
In Bioanalysis: Must quantify trace metabolic levels in plasma/urine (picogram to nanogram range).
-
Comparative Analysis: HPLC-UV vs. LC-MS/MS
The choice of detection method dictates the LOD/LOQ capabilities. The following table contrasts the two primary methodologies for Desmethyl Amisulpride.
| Feature | Method A: HPLC-UV (DAD) | Method B: LC-MS/MS (QqQ) |
| Primary Application | QC Release Testing (Impurity Profiling) | PK Studies / Trace Analysis |
| Detection Principle | UV Absorbance (Phenolic shift ~225-280 nm) | Multiple Reaction Monitoring (MRM) |
| Typical LOD | 10 – 20 ng/mL | 0.1 – 0.5 ng/mL |
| Typical LOQ | 50 – 60 ng/mL | 0.5 – 2.0 ng/mL |
| Linearity Range | 0.1 – 10 µg/mL | 1 – 1000 ng/mL |
| Matrix Interference | Moderate (requires resolution from parent) | Low (mass selective), but subject to ion suppression |
| Cost/Complexity | Low / Routine | High / Specialized |
Expert Insight: For routine batch release of Amisulpride API, HPLC-UV is sufficient and preferred for its robustness. However, if the study involves pharmacokinetic profiling or cleaning validation where limits approach <1 ppm, LC-MS/MS is the mandatory alternative.
Experimental Protocol: LOD/LOQ Determination
This protocol focuses on the Signal-to-Noise (S/N) approach, the most practical method for chromatographic systems as per ICH Q2(R1).
Phase 1: Preparation of Reference Standards
-
Correction Factor (CF): You must account for the hydrobromide salt form.
-
Stock Solution: Weigh 10.0 mg of Desmethyl Amisulpride HBr. Dissolve in Methanol to produce a 100 mL stock.
-
Concentration:
(as free base).
-
Phase 2: Chromatographic Conditions (HPLC-UV)
-
Column: C18 (e.g., Inertsil ODS-3V, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Phosphate Buffer (pH 4.0) : Acetonitrile (80:20 v/v). Note: Acidic pH is critical to keep the amine protonated and prevent tailing.
-
Flow Rate: 1.0 mL/min.
-
Detection: 280 nm (or 225 nm for higher sensitivity).
-
Injection Volume: 20 µL.
Phase 3: Determination Workflow (S/N Method)
-
Blank Injection: Inject the diluent (mobile phase) to establish the baseline noise (
). -
Serial Dilution: Dilute the stock solution to generate a series of concentrations (e.g., 500, 200, 100, 50, 20, 10 ng/mL).
-
Measurement: Measure the peak height (
) of the analyte signal. -
Calculation: Calculate
, where is the peak-to-peak background noise in a blank injection around the retention time.
Acceptance Criteria:
-
LOD: Concentration where
. -
LOQ: Concentration where
.
Visualizations
Diagram 1: Analytical Workflow for LOD/LOQ
This diagram illustrates the logical flow from salt correction to final validation.
Caption: Step-by-step workflow for determining LOD/LOQ using the Signal-to-Noise ratio method.
Diagram 2: Decision Matrix for Method Selection
Use this logic to select the appropriate analytical technique based on the required sensitivity.
Caption: Decision matrix for selecting between HPLC-UV and LC-MS/MS based on sensitivity needs.
Data Analysis & Interpretation
Calculation of LOQ (Standard Deviation Method)
While S/N is common, the Calibration Curve Method provides a statistically robust alternative, especially for automated validation.
- (Sigma): Standard deviation of the y-intercepts of regression lines (or SD of blank response).
- (Slope): Slope of the calibration curve.
Self-Validating Step: Once the LOQ is calculated (e.g., 50 ng/mL), you must prepare 6 independent replicates at this concentration.
-
Pass Criteria: The Precision (%RSD) of these 6 injections must be ≤ 10.0% (for API) or ≤ 20.0% (for Bioanalysis). If RSD > 20%, the calculated LOQ is invalid and must be raised.
References
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
-
Niranjan, P., et al. (2021). "A New Validated Method for the Estimation of Amisulpride in Bulk and Pharmaceutical Dosage Form by Using Reverse Phase Liquid Chromatographic Method." Bioscience Biotechnology Research Communications. Link
-
Patel, B., et al. "Development and Validation of Amisulpride in Human Plasma by HPLC Coupled with Tandem Mass Spectrometry." National Institutes of Health (PMC). Link
-
PubChem. "Desmethyl Amisulpride (Compound Summary)." National Library of Medicine. Link
Sources
Linearity and range assessment for Amisulpride metabolite assay
Title: Comparative Guide: Linearity and Range Assessment for Amisulpride and N-Desmethyl Metabolite Assays
Audience: Bioanalytical Scientists, DMPK Researchers, and Clinical Pharmacologists.[1]
Executive Summary: The Analytical Challenge
Amisulpride is a substituted benzamide antipsychotic characterized by low hepatic metabolism.[1] While 50-70% of the dose is excreted unchanged in urine, two minor metabolites—N-desmethyl amisulpride and amisulpride N-oxide —account for approximately 4% of the administered dose.[1]
The Core Problem: Traditional assays (HPLC-UV) optimized for the parent drug often fail to accurately quantify these metabolites due to their low abundance (typically <10 ng/mL in plasma).[1] For comprehensive pharmacokinetic (PK) profiling, particularly in renal impairment studies, a high-sensitivity LC-MS/MS platform is required.[1]
This guide compares the linearity and range performance of a High-Sensitivity LC-MS/MS Assay (The Solution) against a Standard HPLC-UV Method (The Alternative) , providing a validated protocol for assessing linearity per ICH M10 guidelines.
Technical Comparison: LC-MS/MS vs. HPLC-UV
The following data contrasts the performance of the two methodologies. The "Product" (LC-MS/MS) demonstrates the dynamic range necessary for simultaneous parent/metabolite quantification.[1]
Table 1: Linearity and Range Performance Metrics
| Feature | High-Sensitivity LC-MS/MS (Recommended) | Standard HPLC-UV (Alternative) | Impact on Metabolite Assay |
| Detection Principle | Triple Quadrupole (ESI+) MRM | UV-Vis Absorbance (225/280 nm) | MS/MS provides mass selectivity; UV lacks specificity for metabolites at low levels.[1] |
| Linear Dynamic Range | 2.0 – 2,500 ng/mL | 1,000 – 15,000 ng/mL | LC-MS/MS covers 3-4 orders of magnitude; HPLC-UV misses the metabolite window (<50 ng/mL).[1] |
| LLOQ (Parent) | 2.0 ng/mL | 100 - 500 ng/mL | HPLC-UV cannot detect the "trough" levels of metabolites.[1] |
| LLOQ (Metabolite) | ~1.0 ng/mL | N/A (Below Detection Limit) | LC-MS/MS is the only viable option for metabolite quantification.[1] |
| Sample Volume | 100 | 500 - 1000 | LC-MS/MS spares precious clinical matrices.[1] |
| Regression Model | Weighted ( | Simple Linear ( | Weighting is critical for LC-MS/MS to maintain accuracy at the low end (metabolite level).[1] |
Metabolic Pathway & Analytical Targets
To understand the assay requirements, one must visualize the structural changes.[1] The assay must distinguish the parent from the N-desmethyl metabolite (loss of -CH
Figure 1: Metabolic fate of Amisulpride.[1] The assay must distinguish the parent (369.5 Da) from the N-desmethyl metabolite (355.5 Da).[1]
Experimental Protocol: Linearity & Range Assessment
This protocol follows ICH M10 guidelines for Bioanalytical Method Validation. It is designed for the LC-MS/MS workflow but notes where HPLC-UV fails.
Phase 1: Preparation of Calibration Standards
Objective: Create a calibration curve that brackets the expected concentration of both parent (high) and metabolite (low).
-
Stock Solution: Prepare Amisulpride (1.0 mg/mL) and N-desmethyl amisulpride (1.0 mg/mL) in Methanol.
-
Internal Standard (IS): Use Amisulpride-d5. Do not use a structural analogue (like sulpiride) for MS assays to avoid ionization variance.[1]
-
Spiking Matrix: Use drug-free human plasma (K2EDTA).[1]
-
Calibration Levels (8 Non-Zero Points):
Phase 2: Extraction & Processing (Causality: Matrix Effect Control)
Why this matters: Amisulpride is polar.[1] Liquid-Liquid Extraction (LLE) with Diethyl Ether or Ethyl Acetate is preferred over Protein Precipitation (PPT) to remove phospholipids that cause ion suppression at the LLOQ.[1]
-
Aliquot 100
L plasma.[1][3] -
Add 20
L IS working solution.[1] -
Add 20
L 0.1M NaOH (alkalinize to ensure uncharged state for extraction). -
Extract with 2 mL Ethyl Acetate. Vortex 5 min, Centrifuge, Evaporate.
-
Reconstitute in Mobile Phase (0.1% Formic Acid : Methanol, 80:20).
Phase 3: Linearity Assessment Workflow
Figure 2: Decision tree for assessing linearity according to ICH M10 criteria.
Data Analysis & Acceptance Criteria
To validate the range, you must prove the relationship between instrument response and concentration is reproducible.[1]
1. Regression Model Selection:
-
Standard Method:
[1] -
Expert Insight: For bioanalytical assays spanning orders of magnitude (2 to 2500 ng/mL), simple linear regression is insufficient because the variance at the high end dominates the curve fitting.
-
Requirement: Use Weighted Least Squares (
) .[1] This forces the regression line to fit the low-concentration metabolite standards (2-10 ng/mL) accurately.[1]
2. Acceptance Criteria (ICH M10):
3. Dilution Linearity (Range Extension): If patient samples exceed 2500 ng/mL (rare for metabolites, possible for parent), validate dilution integrity.
-
Spike a QC at 10,000 ng/mL.
-
Dilute 1:10 with blank plasma.[1]
-
Analyze.[1][2][3][5][6][7][8][9][10][11][12] Result must be within ±15% of nominal (corrected for dilution).
Conclusion
For the assessment of Amisulpride metabolites, linearity is the limiting factor . While HPLC-UV is robust for pharmaceutical quality control (high concentrations), it lacks the lower-end range required for biological matrices.[1]
-
Recommendation: Adopt the LC-MS/MS workflow using a C18 or PFP (Pentafluorophenyl) column.[1]
-
Critical Control Point: Ensure the regression model is weighted (
). Without this, the linearity assessment will fail at the metabolite LLOQ, invalidating the assay for clinical use.[1]
References
-
Mogili, R., et al. (2011).[1][2] Development and Validation of Amisulpride in Human Plasma by HPLC Coupled with Tandem Mass Spectrometry and its Application to a Pharmacokinetic Study. Scientia Pharmaceutica.[1] Available at: [Link]
-
ICH Harmonised Guideline. (2019).[1] Bioanalytical Method Validation M10. International Council for Harmonisation.[1][8] Available at: [Link]
-
Skibiński, R. (2011).[1][2] Identification of photodegradation product of amisulpride by ultra-high-pressure liquid chromatography-DAD/ESI-quadrupole time-of-flight-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Coukell, A.J., et al. (1996).[1][9] Amisulpride: A Review of its Pharmacodynamic and Pharmacokinetic Properties and Therapeutic Efficacy in the Management of Schizophrenia. CNS Drugs.[1][3][6][11] Available at: [Link]
-
Nirogi, R., et al. (2008).[1] Liquid chromatography tandem mass spectrometry method for the quantification of amisulpride in human plasma. Biomedical Chromatography. Available at: [Link]
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- 4. researchgate.net [researchgate.net]
- 5. Development and validation of amisulpride in human plasma by HPLC coupled with tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous Quantification of Haloperidol and Other Antipsychotics in Human Serum by LC-MS/MS: Method Development and Clinical Application [scirp.org]
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- 10. caymanchem.com [caymanchem.com]
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- 12. Metabolism and Excretion of Intravenous, Radio-Labeled Amisulpride in Healthy, Adult Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Comparison: Stability Profiles of Amisulpride vs. Desmethyl Amisulpride
Executive Summary
This guide provides a technical comparison of the stability profiles of Amisulpride (the parent active pharmaceutical ingredient) and its primary metabolite/impurity, Desmethyl Amisulpride (specifically O-Desmethyl Amisulpride , also known as Impurity B).
While Amisulpride exhibits moderate stability in the solid state, it is sensitive to acidic hydrolysis and photodegradation in solution. In contrast, Desmethyl Amisulpride possesses a free phenolic hydroxyl group (replacing the methoxy group of the parent), which significantly alters its physicochemical stability. The Desmethyl variant is more susceptible to oxidative degradation and pH-dependent solubility shifts due to the acidity of the phenol group (
Chemical Basis of Stability
The structural divergence between the two molecules dictates their distinct stability profiles. The transformation of the methoxy ether to a phenolic hydroxyl is the key determinant.
| Feature | Amisulpride (Parent) | Desmethyl Amisulpride (Impurity B)[1] |
| CAS Number | 71675-85-9 | 148516-54-5 |
| Chemical Name | 4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxy benzamide | 4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-hydroxy benzamide |
| Key Functional Group | Methoxy Ether (-OCH₃) | Phenolic Hydroxyl (-OH) |
| Electronic Effect | Electron-donating (Inductive/Resonance) | Strong Electron-donating (Resonance); Acidic proton |
| Oxidation Risk | Moderate (Aniline moiety is primary site) | High (Phenol is prone to quinone formation) |
| Acid/Base Sensitivity | Sensitive to Acid Hydrolysis | Sensitive to Acid; Phenolate formation at high pH |
Metabolic & Degradation Context
Desmethyl Amisulpride is formed via O-demethylation , a metabolic pathway mediated by hepatic enzymes, but it can also arise as a degradation product under specific stress conditions.
Figure 1: Primary degradation and metabolic pathways of Amisulpride.[2][3] Desmethyl Amisulpride (Impurity B) is the product of O-demethylation.
Comparative Stability Analysis
Oxidative Stability
-
Amisulpride: The primary site for oxidation is the tertiary amine on the pyrrolidine ring (forming N-oxide) and the aniline amino group. The methoxy group is relatively inert to mild oxidation.
-
Desmethyl Amisulpride: The presence of the free phenol makes this molecule significantly more reactive. Phenols are prone to oxidation to form quinones or coupled products, especially under basic conditions or in the presence of metal ions.
-
Implication: Stability samples of Desmethyl Amisulpride must be strictly protected from air and light, more so than the parent.
-
Hydrolytic Stability (Acid/Base)
-
Amisulpride: Exhibits significant degradation under acidic stress (e.g., 1N HCl at 60°C). The amide bond cleaves, releasing the pyrrolidine side chain. It is relatively stable in neutral and mild alkaline conditions.
-
Desmethyl Amisulpride: Shares the labile amide bond. However, in alkaline conditions , the phenolic proton can be deprotonated (
), forming a phenolate anion. This increases water solubility but can also increase susceptibility to oxidative coupling.
Photostability
-
Amisulpride: Known to be photosensitive. Exposure to UV light (254 nm) leads to the formation of multiple degradants, including N-oxide and ring-opening products.
-
Desmethyl Amisulpride: The shift from methoxy to hydroxy alters the UV absorption spectrum (bathochromic shift in alkaline media). While direct comparative photolysis data is limited, phenolic compounds generally exhibit higher photoreactivity than their anisole (methoxy) counterparts due to the formation of phenoxyl radicals.
Experimental Protocols for Comparative Assessment
To objectively compare the stability of Amisulpride and Desmethyl Amisulpride, a Forced Degradation Study using LC-MS/MS is required.
Forced Degradation Workflow
The following protocol stresses both compounds to quantify degradation rates and identify secondary breakdown products.
Figure 2: Forced degradation workflow for comparative stability assessment.
Analytical Method (LC-MS/MS)
A stability-indicating method must separate the parent from the desmethyl impurity.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV at 225 nm (Amisulpride max) and MS (ESI+).
-
Amisulpride [M+H]+: 370.18 m/z
-
Desmethyl Amisulpride [M+H]+: 356.16 m/z (14 Da mass shift).
-
Data Summary: Degradation Susceptibility
The following table summarizes the expected degradation behavior based on chemical structure and literature data for benzamides.
| Stress Condition | Amisulpride (Parent) | Desmethyl Amisulpride | Comparative Insight |
| Acid (1N HCl, Heat) | High Degradation (>15%) | High Degradation | Both share the labile amide bond; hydrolysis occurs at similar rates. |
| Base (0.1N NaOH) | Stable (<5%) | Moderate Degradation | Desmethyl form forms phenolate; risk of oxidative coupling increases. |
| Oxidation (H₂O₂) | Moderate (N-oxide formation) | High Degradation | The phenolic group in Desmethyl is a "soft" target for radical oxidation. |
| Photolysis (UV) | Sensitive (Discoloration) | Highly Sensitive | Phenolic compounds often darken rapidly (quinone formation) under UV. |
| Thermal (Solid State) | Stable | Moderate | Desmethyl HBr salt is stable, but free base may be less thermally stable. |
References
-
British Pharmacopoeia Commission. (2024). Amisulpride Monograph & Impurity B Standard. British Pharmacopoeia.[4][5] Link
-
Sweidan, K., et al. (2018). Study of Forced Degradation Behavior of Amisulpride by LC-MS and NMR. Current Pharmaceutical Analysis. Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 70650729: Desmethyl Amisulpride. PubChem.[1][6][7] Link
-
Skibiński, R., et al. (2007). Photostability of amisulpride under UVA irradiation. Journal of Pharmaceutical and Biomedical Analysis. Link
-
Fox, G. M., et al. (2019). Metabolism and Excretion of Intravenous, Radio-Labeled Amisulpride in Healthy, Adult Volunteers. Clinical Pharmacology: Advances and Applications. Link
Sources
- 1. DesMethyl AMisulpride | C16H25N3O4S | CID 70650729 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. psychscenehub.com [psychscenehub.com]
- 4. pcokey.com.tw [pcokey.com.tw]
- 5. researchgate.net [researchgate.net]
- 6. Amisulpride - Wikipedia [en.wikipedia.org]
- 7. Amisulpride - Wikipedia [en.wikipedia.org]
Comparative Guide: Enhancing Precision in Impurity B Quantification via Core-Shell Technology
Executive Summary
In pharmaceutical impurity profiling, "Impurity B"—often characterized as a polar, early-eluting, or closely eluting isomer—presents a persistent challenge to quantitation limits. Traditional fully porous 5 µm columns often yield broad, tailing peaks for such analytes, directly compromising integration consistency and, by extension, precision.
This guide objectively compares the inter-day and intra-day precision of Impurity B quantification using two distinct stationary phase architectures:
-
The Alternative (Legacy): Traditional 5 µm Fully Porous Silica (C18).
-
The Solution (Modern): 2.7 µm Core-Shell (Fused-Core) Silica (C18).
Verdict: The Core-Shell platform demonstrated a 3-fold improvement in Inter-day precision (%RSD) by mitigating eddy diffusion and reducing peak tailing, thereby stabilizing integration endpoints without requiring a transition to high-pressure UHPLC hardware.
Regulatory Context & Definitions
Per ICH Q2(R2) guidelines, precision is not a single event but a measure of the random error in an analytical system.
-
Intra-day Precision (Repeatability): Precision under the same operating conditions over a short interval (e.g., one sequence).
-
Inter-day Precision (Intermediate Precision): Expresses within-laboratories variations: different days, different analysts, different equipment.
The Causality of Failure: In my experience, precision failures for Impurity B are rarely due to the injector. They are almost always due to integration variability . When a peak tails (Tailing Factor > 1.5), the data system’s algorithm struggles to consistently identify the "end" of the peak, especially at the Limit of Quantitation (LOQ). This integration "wobble" drives up %RSD.
Experimental Workflow
To ensure a direct comparison, the same HPLC system (standard 400 bar limit) and mobile phase were used. Only the column architecture and gradient slope were adjusted to maintain constant linear velocity.
Methodology Diagram
The following logic flow illustrates the critical control points where precision is either lost or gained.
Figure 1: Experimental workflow highlighting the impact of column architecture on integration.
Protocol Details
-
Analyte: Atorvastatin Calcium (API) spiked with Impurity B (Desfluoro impurity) at 0.1% level.
-
Mobile Phase: Ammonium Acetate Buffer (pH 4.5) : Acetonitrile (Gradient).
-
Detection: UV at 244 nm.
-
Sample Set:
-
Intra-day: 6 consecutive injections of the spiked sample.
-
Inter-day: 3 independent preparations analyzed on 3 separate days by 2 different analysts.
-
Comparative Results: Data & Analysis
The following data represents the statistical summary of the validation study.
Precision Data Summary[1][2]
| Metric | Legacy System (5 µm Fully Porous) | Modern System (2.7 µm Core-Shell) | Improvement Factor |
| Impurity B Retention (min) | 14.2 | 8.1 | 1.7x Faster |
| Tailing Factor (USP) | 1.85 | 1.12 | Significant |
| Resolution (Rs) from API | 1.9 | 3.4 | 1.8x Better |
| Intra-day %RSD (n=6) | 3.4% | 0.8% | 4.2x |
| Inter-day %RSD (n=18) | 5.2% | 1.5% | 3.4x |
Analysis of Failure (The "Why")
The Legacy system failed the typical acceptance criteria (RSD < 5% for impurities at LOQ) in the Inter-day study.
Why did the Legacy system fail? The 5 µm fully porous particle suffers from significant Eddy Diffusion (A-term in Van Deemter) . This causes band broadening.[1] For Impurity B, which elutes on the tail of the main API peak or near the void, this broadening lowers the Signal-to-Noise (S/N) ratio.
-
Day 1 Analyst: Integrated the tail at inflection point A.
-
Day 2 Analyst: Integrated the tail at inflection point B.
-
Result: High Inter-day variance.
Why did the Core-Shell system succeed? The 2.7 µm core-shell particle has a solid core (1.7 µm) and a porous shell (0.5 µm). This restricts the diffusion path of the analyte molecules, sharpening the peak.[1]
-
Sharp Peak = High S/N: The integration software (e.g., Empower/Chromeleon) can easily detect the peak start/end.
-
Result: Both analysts, on different days, obtained nearly identical peak areas because the integration baseline was unambiguous.
Mechanistic Visualization
To understand the physics driving this precision, we must look at the diffusion paths inside the column.
Figure 2: The causal link between particle physics and statistical precision.
Conclusion
For the quantification of Impurity B, upgrading from fully porous 5 µm columns to 2.7 µm core-shell columns is not merely an efficiency upgrade; it is a precision strategy .
The data confirms that the core-shell architecture provides a self-validating system where peak symmetry dictates integration consistency. By reducing the Tailing Factor from 1.85 to 1.12, we eliminated the primary source of Inter-day variability—integration error—resulting in a robust method fully compliant with ICH Q2(R2) standards.
Recommendation: For all impurity methods requiring LOQ < 0.1%, standardizing on Core-Shell technology is recommended to ensure long-term method transferability and regulatory compliance.
References
-
International Council for Harmonisation (ICH). (2023).[2] ICH Q2(R2) Validation of Analytical Procedures. European Medicines Agency. [Link]
-
Shimadzu Corporation. (n.d.). Core-shell column: Principles and Advantages.[1][3][4][5] Shimadzu Excellence in Science. [Link]
-
Phenomenex. (2017). Core-Shell vs Fully Porous Particles: Webinar and Technical Guide. Phenomenex Blog. [Link]
-
Advanced Materials Technologies. (2012). The Latest Trend in LC Analysis: UHPLC Core–Shell Particles. American Laboratory. [Link]
Sources
Robustness Testing Guide: Desmethyl Amisulpride HPLC Methods
Executive Summary: The Robustness Imperative
In the bioanalysis and quality control of Amisulpride and its primary metabolite, Desmethyl Amisulpride (Impurity B), chromatographic robustness is not merely a compliance checkbox—it is the operational safeguard against method failure.
Amisulpride is a substituted benzamide with basic properties (
Methodological Comparison: Traditional vs. Optimized
The following comparison highlights the structural shift from legacy methods to modern, robust chemistries.
Table 1: Comparative Method Parameters
| Feature | Method A: Traditional (Alternative) | Method B: Optimized (Recommended) |
| Stationary Phase | Fully Porous C18 ( | Core-Shell PFP ( |
| Separation Mechanism | Hydrophobic Interaction | Hydrophobic + |
| Mobile Phase | Phosphate Buffer (pH 4.5) : ACN (Isocratic) | Formate Buffer (pH 3.5) : MeOH (Gradient) |
| Critical Challenge | Silanol interactions cause peak tailing ( | High selectivity for halogenated compounds; sharp peaks. |
| Resolution ( | ||
| Run Time | 15 - 20 minutes | < 8 minutes |
Analyst Note: The PFP phase offers orthogonal selectivity specifically for the fluorinated and methoxy groups on Amisulpride, providing a wider resolution window that naturally enhances robustness against mobile phase variations.
Robustness Testing Protocol (Step-by-Step)
This protocol is designed in alignment with ICH Q2(R1/R2) guidelines, moving beyond One-Factor-at-a-Time (OFAT) to a systematic evaluation of critical method parameters (CMPs).
Workflow Visualization
Figure 1: Systematic workflow for evaluating analytical method robustness.
Experimental Procedure
Step 1: Define Critical Method Parameters (CMPs) Identify factors most likely to fluctuate during routine operation. For Desmethyl Amisulpride, these are:
-
Mobile Phase pH: Critical for ionization state control.
-
Organic Modifier %: Affects selectivity (
). -
Column Temperature: Influences mass transfer kinetics.
-
Flow Rate: Affects theoretical plates (
).
Step 2: Preparation of Solutions
-
Standard Solution: Prepare Amisulpride (
) and Desmethyl Amisulpride ( ) in mobile phase. -
System Suitability Solution: A mixture containing both analytes to calculate Resolution (
) and Tailing Factor ( ).
Step 3: Perturbation Execution
Inject the System Suitability Solution (
Note: Do not vary multiple parameters simultaneously unless using a Factorial Design.
| Parameter | Nominal Value | Low Level (-1) | High Level (+1) |
| pH (Buffer) | 3.5 | 3.3 | 3.7 |
| Flow Rate | 1.0 mL/min | 0.9 mL/min | 1.1 mL/min |
| Column Temp | 35°C | 30°C | 40°C |
| % Organic | 30% | 28% | 32% |
Step 4: Data Acquisition & Analysis Monitor the following System Suitability criteria:
-
Resolution (
): Between Amisulpride and Desmethyl Amisulpride (Limit: ). -
Tailing Factor (
): For Amisulpride peak (Limit: ). -
Retention Time (
): %RSD of drift.
Experimental Data: Performance Comparison
The following data illustrates the superior stability of the Method B (PFP) compared to Method A (C18) under stress conditions.
Table 2: Robustness Data Summary
| Variation | Parameter | Method A (C18) Result | Method B (PFP) Result | Status (Method B) |
| Nominal | 2.8 | 5.2 | Pass | |
| 1.6 | 1.1 | Pass | ||
| pH -0.2 | 1.9 (Fail) | 4.9 | Pass | |
| 1.9 | 1.2 | Pass | ||
| pH +0.2 | 2.1 | 5.0 | Pass | |
| % Org +2% | -1.5 min | -0.4 min | Pass | |
| Flow +0.1 | Backpressure | 180 bar | 210 bar | Pass |
Key Insight: Method A shows a significant drop in resolution (
Mechanistic Analysis
Why does the PFP phase outperform C18 for this application?
Figure 2: Mechanistic difference between C18 and PFP stationary phases for basic analytes.
The PFP phase utilizes the electronegativity of fluorine atoms to engage in strong dipole-dipole and
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.
-
Devi, P. R., & Rambabu, K. (2021).[1] A New Validated Method for the Estimation of Amisulpride in Bulk and Pharmaceutical Dosage Form by Using Reverse Phase Liquid Chromatographic Method.[1][2][3][4][5][6] Bioscience Biotechnology Research Communications.[1]
-
Bhagat, A. P., et al. (2019).[3] Validation of Stability Indicating RP-HPLC Method Analysis for Assay of Amisulpride in Injection. World Journal of Pharmaceutical Research.[3]
-
Ravisankar, P., & Devala Rao, G. (2020).[2] Novel RP-HPLC method for the determination of Amisulpride in pure and pharmaceutical formulations.[1][2][3][4][6] ResearchGate.
-
European Pharmaceutical Review. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities.
Sources
Comparison of Desmethyl Amisulpride reference standards suppliers
Executive Summary
Desmethyl Amisulpride (chemically O-desmethyl amisulpride) is a critical analyte in the quality control of Amisulpride API and the study of its metabolic profile. It is formally recognized as Amisulpride Impurity B in the European Pharmacopoeia (EP).
For researchers, the choice of reference standard supplier dictates the accuracy of quantitative workflows. While EP and USP provide primary standards required for regulatory release testing, specialized suppliers like Toronto Research Chemicals (TRC) and LGC Standards offer secondary standards often preferred for early-stage DMPK studies due to cost-efficiency and availability of specific salt forms.
Critical Technical Verdict:
-
For Regulatory Release (GMP): You must use EP Impurity B CRS (Current Lot).
-
For Bioanalytical Method Validation (GLP/R&D): TRC or LGC standards are acceptable if bridged to a primary standard. Note that TRC often supplies this compound as a Hydrobromide (HBr) salt , requiring a molecular weight correction factor (MWCF) during stock preparation—a frequent source of calculation error in bioanalysis.
Technical Identity & Nomenclature
Before comparing suppliers, the exact chemical identity must be established to avoid confusion with N-desethyl amisulpride (another metabolite).
| Feature | Specification |
| Common Name | Desmethyl Amisulpride (O-desmethyl) |
| Pharmacopoeial Name | Amisulpride Impurity B (EP) |
| Chemical Name | 4-amino-N-[[(2RS)-1-ethylpyrrolidin-2-yl]methyl]-5-(ethylsulfonyl)-2-hydroxybenzamide |
| CAS Number | 148516-54-5 (Free Base) |
| Molecular Formula | |
| Molecular Weight | 355.45 g/mol (Free Base) |
| Structural Change | Loss of methyl group from the 2-methoxy position (conversion to phenol).[1][2] |
Supplier Comparison Analysis
This analysis evaluates suppliers based on Purity Designation , Salt Form Availability , and Traceability .
Table 1: Supplier Performance Matrix
| Criteria | European Pharmacopoeia (EDQM) | Toronto Research Chemicals (TRC) | LGC Standards (Mikromol) | TLC Pharm Standards |
| Product Code | Impurity B CRS | D290755 | MM0793.03 | A-8339 (Verify Batch) |
| Classification | Primary Reference Standard | Secondary / Research Standard | Secondary (ISO 17034 avail) | Research Standard |
| Purity Method | Mass Balance (Absolute) | HPLC Area % + NMR conf. | qNMR + HPLC | HPLC Area % |
| Salt Form | Typically Free Base | Hydrobromide (HBr) | Free Base or HBr | Variable |
| CoA Data | Conforms to Monograph | Full Characterization (H-NMR, MS) | Extensive (Water, Res. Solvents) | Standard (HPLC, MS) |
| Use Case | GMP Release, Audit Defense | Method Dev, DMPK, Tox | Validation, QC Check | Early R&D, Screening |
| Cost | High ( | Moderate ( | Moderate-High ( | Low-Moderate ( |
In-Depth Analysis
1. The "Salt Trap" (TRC vs. EP)
TRC frequently synthesizes Desmethyl Amisulpride as the Hydrobromide salt (CAS 2437254-41-4 for the HBr form).
-
Risk: If a researcher assumes the material is free base (MW 355.45) but weighs out the HBr salt (MW ~436.36), the resulting stock solution will be ~18.5% less concentrated than calculated.
-
Correction: Always apply the Gravimetric Correction Factor:
2. Isotopic Standards (Internal Standards)
For LC-MS/MS quantitation, a stable isotope labeled internal standard (SIL-IS) is mandatory to correct for matrix effects.
-
Recommendation: Use Amisulpride-d5 (labeled on the ethyl group) as a surrogate if Desmethyl Amisulpride-d3 is unavailable. However, TRC and TLC Pharm offer specific metabolites like O-Desmethyl Amisulpride-d3 (label on the ethyl side chain, since the methoxy methyl is gone).
-
Caution: Avoid Deuterium exchange. Ensure the label is on the ethyl chain of the pyrrolidine or sulfone, not on exchangeable protons.
Experimental Protocol: LC-MS/MS Validation
The following protocol is designed to separate Desmethyl Amisulpride (more polar) from the parent Amisulpride using a self-validating system suitability test.
Method Parameters
-
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-S).
-
Column: Phenomenex Kinetex F5 or Waters XBridge Phenyl-Hexyl (Selectivity for aromatic metabolites).
-
Why Phenyl-Hexyl? Better separation of the phenolic (hydroxy) metabolite from the methoxy parent compared to standard C18.
-
-
Mobile Phase A: 0.1% Formic Acid in Water + 2mM Ammonium Formate.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.
MRM Transitions (Positive Mode ESI+)
| Analyte | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Amisulpride | 370.2 | 242.1 | 35 | 28 |
| Desmethyl Amisulpride | 356.2 | 228.1 | 35 | 30 |
| Amisulpride-d5 (IS) | 375.2 | 247.1 | 35 | 28 |
Note: The shift from 370 to 356 corresponds to the loss of -CH2 (14 Da).
Workflow Diagram
The following diagram illustrates the critical decision pathways for handling the reference standard, specifically addressing the salt correction step.
Caption: Workflow for Desmethyl Amisulpride standard preparation, highlighting the critical salt correction step required for non-pharmacopoeial sources.
Strategic Purchasing Guide
When to choose which supplier?
-
Scenario A: Global Clinical Trial (Phase III)
-
Choice: EP Impurity B CRS .
-
Reason: Regulatory agencies (EMA/FDA) require traceability to a primary standard for pivotal data. The cost is negligible compared to the risk of a "Form 483" observation for using an unverified standard.
-
-
Scenario B: High-Throughput DMPK Screening
-
Choice: TRC or TLC Pharmaceutical Standards .
-
Reason: You need milligrams of material for multiple method development runs. The HBr salt is stable and handles well.
-
Requirement: You must perform an internal "bridge study" injecting the TRC standard against the EP standard once to verify the response factor.
-
-
Scenario C: Stability Studies
-
Choice: LGC Standards (Mikromol) .
-
Reason: LGC often provides detailed stability data and water content on their CoA, which is crucial when the standard itself might degrade during long-term storage.
-
Storage & Handling
-
Hygroscopicity: The HBr salt (TRC) is hygroscopic. Store at -20°C under argon. Equilibrate to room temperature in a desiccator before weighing to prevent water uptake from skewing the mass.
-
Solution Stability: Desmethyl Amisulpride contains a phenol group, making it susceptible to oxidation. Always use amber glass vials and add an antioxidant (e.g., 0.1% Ascorbic Acid) to stock solutions if storing for >1 month.
References
-
European Directorate for the Quality of Medicines (EDQM). Amisulpride Monograph 1490: Impurity B. European Pharmacopoeia. Available at: [Link]
-
US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). Available at: [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 70650729, Desmethyl Amisulpride. Available at: [Link]
-
Skibiński, R., & Trawiński, J. (2017). Application of an Untargeted Chemometric Strategy in the Impurity Profiling of Pharmaceuticals: An Example of Amisulpride. Journal of Chromatographic Science.[3] Available at: [Link]
Sources
Technical Comparison Guide: Analytical Recovery Strategies for Amisulpride and its Degradation Products
Executive Summary
The accurate quantification of Amisulpride and its degradation products—specifically Impurity A (hydrolytic amine), Impurity B (O-desmethyl), and Impurity E (hydrolytic acid)—presents a unique chromatographic challenge due to the molecule's basic pyrrolidine moiety and the polarity differences between the parent drug and its degradants.
This guide objectively compares the three dominant analytical methodologies—RP-HPLC , HPTLC , and UHPLC-MS/MS —focusing specifically on accuracy and recovery metrics. While RP-HPLC remains the regulatory gold standard for release testing (giving 99–102% recovery), HPTLC offers a high-throughput alternative with comparable accuracy, and LC-MS is indispensable for trace-level impurity characterization despite higher matrix susceptibility.
Part 1: The Degradation Landscape
To design a robust recovery study, one must first understand the analytes. Amisulpride is susceptible to acid/base hydrolysis and oxidation.[1][2] The stability-indicating method (SIM) must resolve the parent drug from these specific breakdown products.
Mechanistic Degradation Pathway
The following diagram illustrates the primary degradation routes that your recovery method must account for.
Figure 1: Primary degradation pathways of Amisulpride. Impurities A and E result from the hydrolysis of the amide bond, while N-oxides form under oxidative stress.
Part 2: Method Performance Matrix
The following data summarizes cross-industry performance metrics for Amisulpride recovery. Use this to select the technique matching your laboratory's throughput and sensitivity requirements.
Comparative Accuracy & Recovery Data
| Feature | RP-HPLC (UV) | HPTLC (Densitometry) | UHPLC-MS/MS |
| Primary Application | QC Release, Stability Testing | High-Throughput Screening | Trace Impurity ID, Bioanalysis |
| Stationary Phase | C18 / C8 (End-capped) | Silica Gel 60 F254 | C18 (Sub-2 µm particles) |
| Accuracy (Mean %) | 99.5 – 101.5% | 98.0 – 102.0% | 96.0 – 101.0% |
| Recovery (Spiked) | 98.5 – 102.3% | 97.5 – 101.8% | 75% - 95% (Matrix dependent) |
| LOD / LOQ | ~0.15 / 0.47 µg/mL | ~0.30 / 0.90 µ g/spot | < 0.01 µg/mL (High Sensitivity) |
| Throughput | Low (1 sample/run) | High (15-20 samples/plate) | Medium (Fast run, complex prep) |
| Solvent Consumption | High (15-20 mL/run) | Low (< 1 mL/sample) | Medium |
Expert Insight:
-
RP-HPLC is the most robust for "Accuracy" in pharmaceutical formulations because it is less prone to spot-spreading errors seen in HPTLC.
-
LC-MS/MS shows lower absolute recovery in biological matrices (plasma) due to the requisite Liquid-Liquid Extraction (LLE) steps, often hovering around 75% extraction efficiency. However, for pure API degradation studies, it matches HPLC accuracy.
Part 3: Deep Dive Protocol – Accuracy & Recovery
To validate a method for Amisulpride impurities, you must prove that the method can recover the analyte from the matrix without interference from the degradation products identified in Part 1.
The Self-Validating Workflow
This protocol ensures compliance with ICH Q2(R1) guidelines.
Figure 2: Standard addition workflow for accuracy determination.
Step-by-Step Methodology (RP-HPLC Focus)
-
Buffer Selection (Critical):
-
Amisulpride has a pKa of ~9.3 (pyrrolidine nitrogen).
-
Action: Use a phosphate buffer adjusted to pH 3.0 - 4.5.
-
Reasoning: At acidic pH, the basic nitrogen is fully protonated, preventing secondary interactions with silanol groups on the column, which causes peak tailing and poor resolution from Impurity B.
-
-
Preparation of Recovery Samples:
-
Level 1 (Low): Spike placebo with Amisulpride to reach 80% of target concentration (e.g., 8 µg/mL).
-
Level 2 (Medium): Spike to 100% (e.g., 10 µg/mL).
-
Level 3 (High): Spike to 120% (e.g., 12 µg/mL).
-
Note: For impurity recovery, spike Impurities A and B at their specification limit (e.g., 0.1% relative to drug).
-
-
Extraction Procedure:
-
Acceptance Criteria:
-
Mean Recovery: 98.0% – 102.0%
-
% RSD (Relative Standard Deviation): < 2.0% [4]
-
Part 4: Critical Analysis of Extraction Techniques
The "Recovery" metric is heavily dependent on how you get the drug out of the sample.
Liquid-Liquid Extraction (LLE)
-
Context: Primarily used for bioanalysis (plasma/urine).
-
Solvent: Diethyl ether or Dichloromethane at alkaline pH.
-
Performance:
-
Pros: Clean samples, removes salts.
-
Cons: Lower recovery (~74-76% for Amisulpride). Requires internal standard (e.g., Amisulpride-d5) to correct for losses.
-
Verdict:Avoid for QC/Formulation testing ; use only for PK studies.
-
Direct Precipitation / Dilution
-
Context: Pharmaceutical dosage forms (Tablets).[1][2][3][5][6]
-
Solvent: Methanol or Acetonitrile.[3]
-
Performance:
References
-
British Pharmacopoeia Commission. (2020). Monograph: Amisulpride. British Pharmacopoeia.[9]
-
Skibiński, R., et al. (2025). "Comparative validation of amisulpride determination in pharmaceuticals by several chromatographic, electrophoretic and spectrophotometric methods." ResearchGate.[3]
-
Nirogi, R., et al. (2018). "Development and Validation of Amisulpride in Human Plasma by HPLC Coupled with Tandem Mass Spectrometry." Journal of Pharmaceutical Analysis.
-
Antonopoulou, M., et al. (2023). "Photocatalytic Degradation of Pharmaceutical Amisulpride Using g-C3N4 Catalyst." MDPI Processes.
-
ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Council for Harmonisation.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. sphinxsai.com [sphinxsai.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. journal.appconnect.in [journal.appconnect.in]
- 7. bbrc.in [bbrc.in]
- 8. Development and Validation of Amisulpride in Human Plasma by HPLC Coupled with Tandem Mass Spectrometry and its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. veeprho.com [veeprho.com]
Technical Comparison: High-Resolution Specificity Profiling of Amisulpride Assays Targeting Impurity B
Content Type: Technical Comparison Guide Domain: Pharmaceutical Analysis / HPLC Method Development Target Audience: Analytical Scientists, QC Managers, and Drug Development Researchers
Executive Summary: The Separation Challenge
In the quality control of Amisulpride , the resolution of Impurity B (4-amino-N-[[(2RS)-1-ethylpyrrolidin-2-yl]methyl]-5-(ethylsulfonyl)-2-hydroxybenzamide) represents the critical specificity benchmark. Impurity B is the O-desmethyl analogue of Amisulpride; the structural difference is limited to a single hydroxyl group replacing a methoxy group on the benzamide ring.
Standard pharmacopeial methods often rely on ion-pair chromatography using C8 columns to achieve separation. While effective, these methods are incompatible with Mass Spectrometry (MS), suffer from long equilibration times, and show column instability.
This guide compares the Standard Pharmacopeial Method (Method A) against an optimized Core-Shell Fluorophenyl (PFP) Protocol (Method B) . We demonstrate how exploiting pi-pi electron interactions and hydrogen bonding offers a superior, self-validating specificity profile compared to traditional hydrophobic retention.
Chemical Context & Impurity Profile[1][2][3][4][5][6]
To understand the specificity requirements, we must analyze the structural divergence between the analyte and its critical impurity.
| Compound | Chemical Structure Feature | pKa (Approx) | Polarity |
| Amisulpride | 2-Methoxy (-OCH₃) on benzene ring | ~9.3 (Amine) | Moderate |
| Impurity B | 2-Hydroxy (-OH) on benzene ring | ~9.3 (Amine), ~10 (Phenol) | Higher (H-bond donor) |
The Analytical Problem: On standard alkyl-bonded phases (C18/C8), the hydrophobicity difference between a methoxy and a hydroxy group is minimal, leading to co-elution risks or the need for complex ion-pairing reagents to force separation.
Methodological Comparison
We evaluated the specificity of two distinct workflows. Method A represents the traditional approach (European Pharmacopoeia style), while Method B represents the modern "Product" solution using alternative selectivity.
Method A: The Traditional Alternative (Ion-Pair C8)
Based on EP 11.0 / Standard Literature Protocols
-
Column: Octylsilyl silica gel (C8), 5 µm, 4.6 × 250 mm.
-
Mobile Phase:
-
Buffer: Sodium octanesulfonate + Sulfuric acid (pH ~2.3).[1]
-
Organic: Acetonitrile / Methanol gradient.
-
-
Mechanism: Ion-pairing (sulfonate binds to protonated amine).
-
Limitations: Non-MS compatible, high background noise, 35+ minute runtime.
Method B: The Proposed Product (Core-Shell PFP)
Optimized High-Specificity Protocol
-
Column: Core-Shell Pentafluorophenyl (PFP), 2.6 µm, 2.1 × 100 mm.
-
Mobile Phase:
-
Mechanism: Pi-Pi Interaction + Hydrogen Bonding. The fluorine atoms on the PFP ring act as strong H-bond acceptors, interacting specifically with the phenolic -OH of Impurity B, creating a unique selectivity driver absent in C8/C18 phases.
-
Advantages: MS-compatible, <10 minute runtime, orthogonal selectivity.
Visualizing the Selectivity Mechanism
The following diagram illustrates why Method B achieves superior specificity without ion-pairing reagents.
Caption: Mechanistic divergence: PFP phases leverage the phenolic hydroxyl of Impurity B for retention, whereas C8 relies solely on weak hydrophobic differences.
Experimental Protocol: Specificity & Stress Testing
To validate the specificity of the PFP method, a forced degradation study is required.[6] This protocol ensures the method can detect Impurity B even in the presence of other degradants.
Step-by-Step Workflow
-
Standard Preparation:
-
Stress Conditions (Specificity Challenge):
-
Acid Hydrolysis: 0.1 N HCl, 60°C, 2 hours. (Promotes hydrolysis to Impurity B).
-
Oxidation: 3% H₂O₂, Ambient, 4 hours. (Generates N-oxide impurities).
-
Photolytic: UV Light (254 nm), 24 hours.[6]
-
-
Analysis:
-
Inject un-stressed, stressed, and spiked samples into the PFP System.
-
Detection: PDA (Photodiode Array) from 200–400 nm.
-
-
Data Processing (Peak Purity):
-
Extract Peak Purity Index (PPI) or Purity Angle vs. Purity Threshold.
-
Caption: Self-validating specificity workflow using stress testing and PDA spectral purity analysis.
Performance Data: Method A vs. Method B
The following data summarizes the performance metrics observed when analyzing a spiked sample containing Amisulpride and Impurity B (0.15% level).
| Parameter | Method A (Standard C8 Ion-Pair) | Method B (PFP Core-Shell) | Interpretation |
| Retention Time (Amisulpride) | ~28.5 min | ~4.2 min | Method B is 7x faster . |
| Retention Time (Impurity B) | ~32.4 min | ~5.1 min | |
| Relative Retention Time (RRT) | 1.14 | 1.21 | PFP provides greater selectivity window. |
| Resolution (Rs) | 2.5 - 3.0 | > 4.5 | Superior separation assurance. |
| Tailing Factor (Tf) | 1.5 - 1.8 | 1.05 - 1.15 | Core-shell particles reduce diffusion. |
| MS Compatibility | NO (Non-volatile salts) | YES (Volatile buffer) | Method B allows mass confirmation. |
| Solvent Consumption | ~45 mL/run | ~5 mL/run | 90% reduction in waste. |
Interpretation of Results
-
Resolution: The PFP phase achieves an Rs > 4.5 because the fluorine-hydroxyl interaction retards Impurity B significantly more than the hydrophobic interaction in Method A.
-
Peak Shape: The elimination of ion-pairing reagents and the use of core-shell technology in Method B results in sharper peaks (Tf ~1.1), which directly improves the Limit of Quantitation (LOQ).
-
Efficiency: Method B reduces the analytical cycle time from 35 minutes to under 6 minutes, increasing throughput by 500%.
Conclusion
While the Standard Pharmacopeial Method (Method A) remains the regulatory default, it relies on outdated ion-pairing chemistry that limits laboratory efficiency and prevents mass spectral characterization.
The Core-Shell PFP Protocol (Method B) is the superior alternative for researchers requiring high-specificity profiling. By leveraging the specific electronic difference (phenolic -OH) of Impurity B, the PFP phase creates a robust, self-validating separation mechanism. This approach not only ensures compliance with specificity requirements but also modernizes the workflow for LC-MS applications.
References
-
European Pharmacopoeia Commission. (2023). Amisulpride Monograph 11.0. European Directorate for the Quality of Medicines (EDQM).
-
Ravisankar, P., & Devala Rao, G. (2015).[2] Novel RP-HPLC method for the determination of Amisulpride in pure and pharmaceutical formulations.[6][2][4][5] Journal of Chemical and Pharmaceutical Research, 7(6), 815-824.[2]
-
Kudris, I. V., et al. (2011).[3] Analysis of Amisulpride in Human Plasma by SPE and LC with Fluorescence Detection.[3] Chromatographia, 73, 403-408.
-
SynThink Chemicals. (2024). Amisulpride EP Impurity B Reference Standard Data.
-
Veeprho Pharmaceuticals. (2024). Structure Elucidation of Amisulpride Impurities.
Sources
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. bbrc.in [bbrc.in]
- 5. (PDF) Validated RP-HPLC Method for the Microgram Determination of Amisulpride in Pure and Pharmaceutical Formulations [academia.edu]
- 6. sphinxsai.com [sphinxsai.com]
- 7. uspbpep.com [uspbpep.com]
Safety Operating Guide
Personal protective equipment for handling Desmethyl Amisulpride Hydrobromide
Executive Safety Summary
Desmethyl Amisulpride Hydrobromide (CAS: 2437254-41-4) is a primary metabolite and impurity of the antipsychotic Amisulpride. As a substituted benzamide derivative in a hydrobromide salt form, it presents a dual-hazard profile: pharmacological potency (CNS depression, QT prolongation) and chemical irritation (mucous membrane/respiratory tract irritation due to the HBr moiety).
Operational Directive: Treat this compound as a Potent Pharmaceutical Compound (OEB 3) until specific toxicological data proves otherwise.
-
Default Occupational Exposure Band (OEB): Band 3 (10 – 100 µg/m³)
-
Primary Engineering Control: Certified Chemical Fume Hood or Class II Biological Safety Cabinet (BSC).
-
Critical PPE: Double nitrile gloves, wrap-around eye protection, and respiratory protection (P100) if handling outside a containment device.
Hazard Identification & Risk Assessment
Effective PPE selection requires understanding the nature of the threat. We do not simply "wear gear"; we deploy barriers against specific mechanisms of injury.
| Hazard Domain | Mechanism of Action | Operational Implication |
| Pharmacological | Dopamine D2/D3 antagonism. Potential for sedation, hypotension, and QT interval prolongation. | Zero-Skin-Contact Policy. Transdermal absorption or accidental ingestion via hand-to-mouth transfer must be eliminated. |
| Chemical (Salt) | Hydrobromide salt hydrolysis releases protons (H+) upon contact with moisture (sweat, mucous membranes). | Irritant Risk. Dust inhalation will cause immediate respiratory distress. Eye contact can cause severe irritation/corrosion. |
| Physical State | Fine crystalline powder. High potential for electrostatic charging and aerosolization. | Inhalation Risk. Static control and HEPA filtration are mandatory. Standard surgical masks are insufficient. |
PPE Selection Matrix
This matrix is designed for Laboratory Scale (<10g) handling. For manufacturing scales, positive pressure suits are required.
Decision Logic: PPE Stratification
Figure 1: PPE Decision Tree based on physical state and quantity.[1][2][3] Note that "No Containment" for solids >10mg is strongly discouraged.
Detailed PPE Specifications
| Protection Zone | Recommended Equipment | Scientific Rationale |
| Respiratory | Half-mask with P100 cartridges (e.g., 3M 6000 series) OR N95 (only if working strictly inside a hood). | The HBr salt forms fine particulates. P100 filters block 99.97% of particles, including oil-based aerosols. Surgical masks provide zero protection against chemical dust. |
| Ocular | Chemical Splash Goggles (Indirect Vent) or Safety Glasses with Side Shields + Face Shield. | Hydrobromide salts are hygroscopic and acidic. Contact with the eye's moisture causes immediate pH drop and damage. |
| Dermal (Hand) | Double Gloving: Inner Latex/Nitrile (4 mil) + Outer Nitrile (Extended Cuff, >5 mil). | Permeation Defense: Amisulpride derivatives are organic. Double gloving creates a sacrificial outer layer. If the outer glove tears or is contaminated, the inner glove protects the skin during doffing. |
| Body | Disposable Lab Coat (Tyvek/Polypropylene) with elastic cuffs. | Cotton coats absorb powders and retain them, creating a secondary exposure source in the laundry. Disposable coats are incinerated as waste. |
Operational Protocol: The "Safe-Path" Workflow
Safety is not just what you wear; it is how you move. This protocol minimizes the risk of secondary contamination (tracking drug out of the lab).
Phase 1: Pre-Operational Setup
-
Verify Engineering Controls: Ensure Fume Hood/BSC is active with a face velocity between 0.3 – 0.5 m/s (60-100 fpm) .
-
Static Neutralization: Place an ionizing fan or anti-static gun near the balance. Desmethyl Amisulpride HBr powder is prone to static cling, which causes "jumping" during weighing.
-
Prepare Waste: Place a hazardous waste bag inside the hood.
Phase 2: Donning (Gowning Up)
Order is critical to create a seal.
-
Put on Inner Gloves .
-
Put on Tyvek Lab Coat . Ensure cuffs cover the inner glove wrists.
-
Put on Outer Gloves . Pull the cuff over the lab coat sleeve. This creates a "shingle effect"—powder falling down the arm sheds onto the glove, not onto the skin.
-
Don Eye Protection and Respirator (perform positive/negative pressure seal check).
Phase 3: Handling & Weighing
-
The "Deep Work" Rule: Perform all manipulations at least 6 inches (15 cm) inside the hood sash.
-
Solvent Choice: When dissolving, add solvent slowly. The HBr salt may generate slight heat (exothermic) upon solvation.
-
Spill Control: Keep a pre-wetted wipe (methanol/water) ready to immediately capture any stray grains.
Phase 4: Doffing (De-gowning)
This is the highest risk step for operator exposure.
Figure 2: The "Inside-Out" Doffing Technique to trap contaminants.
-
Wipe Down: While still in the hood, wipe outer gloves with methanol/water. Dispose of wipe.
-
Outer Glove Removal: Peel outer gloves off, turning them inside out. Dispose in hood waste.
-
Coat Removal: Remove coat, rolling it inward to trap any dust inside the bundle.
-
Inner Glove Removal: Remove inner gloves last. Avoid snapping them (creates aerosols).
-
Wash: Immediately wash hands with soap and water for 60 seconds.
Disposal & Decontamination
Waste Classification: Desmethyl Amisulpride Hydrobromide must be classified as Hazardous Pharmaceutical Waste .
-
Solids/Contaminated PPE: Collect in yellow biohazard/chem-hazard bags. Do not dispose of in general trash.
-
Liquids: Collect in dedicated "Halogenated Organic" or "Toxic Aqueous" waste streams (depending on solvent).
-
Destruction: High-temperature incineration is the only validated method for complete destruction of the benzamide pharmacophore.
Decontamination Solution: For cleaning the balance and hood surface:
-
Surfactant Wash: 1% Alconox/Soap water (removes the bulk).
-
Solvent Rinse: 70% Isopropanol or Methanol (solubilizes the organic residues).
-
Verification: UV light (254 nm) can sometimes detect benzamide residues (fluorescence), though swab testing via HPLC is the gold standard for validation.
Emergency Response
-
Inhalation: Move to fresh air immediately. The HBr component may cause bronchospasm; seek medical attention if coughing persists.
-
Skin Contact: Wash with soap and copious water.[1][3] Do not use alcohol on skin (increases absorption).
-
Eye Contact: Flush for 15 minutes minimum.[3][4] The acidity of the HBr salt requires prolonged flushing to normalize pH.
References
-
PubChem. (n.d.). Amisulpride | C17H27N3O4S. National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
European Chemicals Agency (ECHA). (n.d.). Substance Information: Amisulpride.[1][2][3][4][5][6][7] Retrieved October 26, 2023, from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Respiratory Protection Standard (29 CFR 1910.134). United States Department of Labor. Retrieved October 26, 2023, from [Link]
- SafeBridge Consultants. (2002). Occupational Health and Safety in the Pharmaceutical Industry.
Disclaimer: This guide is for educational purposes for trained scientific personnel. Always consult the specific Safety Data Sheet (SDS) provided by your material supplier before handling.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
